molecular formula C5H10O B091622 methoxycyclobutane CAS No. 18593-33-4

methoxycyclobutane

Cat. No.: B091622
CAS No.: 18593-33-4
M. Wt: 86.13 g/mol
InChI Key: GDTFIRYHAYIXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxycyclobutane is a chemical compound of interest in scientific research. Specific properties and research applications for this compound are currently being characterized. Generally, cyclobutane rings are valued in research for their unique puckered structure, which introduces distinct steric and conformational properties to molecules . These characteristics are often exploited in various fields, including: - Medicinal Chemistry : Cyclobutane derivatives are investigated for their ability to confer conformational restriction, improve metabolic stability, and act as non-classical bioisosteres in drug discovery programs . - Materials Science : Cyclobutane-containing monomers are used to synthesize high-performance polymers with enhanced properties like thermal stability and clarity . Researchers are encouraged to consult the scientific literature for the latest studies on this compound. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18593-33-4

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

IUPAC Name

methoxycyclobutane

InChI

InChI=1S/C5H10O/c1-6-5-3-2-4-5/h5H,2-4H2,1H3

InChI Key

GDTFIRYHAYIXIP-UHFFFAOYSA-N

SMILES

COC1CCC1

Canonical SMILES

COC1CCC1

Origin of Product

United States

Foundational & Exploratory

Methoxycyclobutane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: methoxycyclobutane[1] CAS Number: 18593-33-4[1]

This technical guide provides an in-depth overview of this compound, a saturated ether incorporating a four-membered carbocyclic ring. This document is intended for researchers, scientists, and professionals in drug development and other areas of chemical synthesis. This compound is a valuable building block in organic chemistry, and its unique structural features can be leveraged to introduce specific conformational constraints in larger molecules. The cyclobutane (B1203170) motif is of increasing interest in medicinal chemistry for its potential to improve the physicochemical and pharmacokinetic properties of drug candidates.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular FormulaC₅H₁₀OPubChem
Molecular Weight86.13 g/mol PubChem[1]
Boiling Point81.6 °C at 760 mmHgLookChem
Density0.87 g/cm³LookChem
XLogP31.1PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Rotatable Bond Count1PubChem[1]
Table 2: Spectroscopic Data
TechniqueDataSource
Mass Spectrometry (GC-MS)m/z Top Peak: 58; m/z 2nd Highest: 43; m/z 3rd Highest: 55PubChem[1]
¹H NMRPredicted chemical shifts: Methoxy protons (CH₃): ~3.3 ppm (singlet); Cyclobutyl proton (CH): ~3.9 ppm (quintet); Cyclobutyl protons (CH₂): ~2.2 ppm (multiplet) and ~1.8 ppm (multiplet)Inferred from related structures
¹³C NMRPredicted chemical shifts: Methoxy carbon (CH₃): ~57 ppm; Cyclobutyl carbon (CH): ~78 ppm; Cyclobutyl carbons (CH₂): ~28 ppm and ~12 ppmInferred from related structures
Infrared (IR) SpectroscopyKey absorptions expected: C-H stretching (alkane): ~2850-3000 cm⁻¹; C-O stretching (ether): ~1075-1150 cm⁻¹Standard IR correlation tables

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and straightforward method for the preparation of ethers. In the case of this compound, this can be achieved by the reaction of a cyclobutoxide salt with a methylating agent.

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of cyclobutanol (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the resulting sodium cyclobutoxide solution back to 0 °C.

  • Add methyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to yield this compound.

Diagrams

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_product Product Cyclobutanol Cyclobutanol Deprotonation Deprotonation in THF Cyclobutanol->Deprotonation NaH Sodium Hydride (NaH) NaH->Deprotonation MeI Methyl Iodide (CH3I) SN2 SN2 Reaction MeI->SN2 Deprotonation->SN2 Sodium Cyclobutoxide Workup Aqueous Workup & Extraction SN2->Workup Purification Purification (Distillation) Workup->Purification This compound This compound Purification->this compound Structural_Elucidation Structural Elucidation of this compound cluster_spectroscopy Spectroscopic Techniques cluster_information Derived Information cluster_conclusion Conclusion MS Mass Spectrometry (MS) MolWeight Molecular Weight (86.13) MS->MolWeight Fragmentation Fragmentation Pattern MS->Fragmentation H_NMR 1H NMR ProtonEnv Proton Environments & Connectivity H_NMR->ProtonEnv C_NMR 13C NMR CarbonEnv Carbon Environments C_NMR->CarbonEnv IR Infrared (IR) Spectroscopy FuncGroups Functional Groups (Ether C-O) IR->FuncGroups Structure Confirmed Structure of this compound MolWeight->Structure Fragmentation->Structure ProtonEnv->Structure CarbonEnv->Structure FuncGroups->Structure

References

physical properties of cyclobutyl methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Cyclobutyl Methyl Ether

Introduction

Cyclobutyl methyl ether, with the chemical formula C₅H₁₀O, is an organic compound classified as an ether.[1] A thorough understanding of its physical properties is paramount for its application in research, particularly in drug development and chemical synthesis, where it may be used as a solvent or an intermediate. This guide provides a detailed overview of the key physical characteristics of cyclobutyl methyl ether, methodologies for their experimental determination, and a visualization of the interplay between these fundamental properties.

Core Physical Properties

The physical properties of a substance are crucial for its identification, purification, and application. The table below summarizes the known quantitative physical data for cyclobutyl methyl ether.

PropertyValueUnits
Molecular Formula C₅H₁₀O
Molecular Weight 86.1323 g/mol
Boiling Point 81.6°C at 760 mmHg
Density 0.87g/cm³
Refractive Index 1.416
Vapor Pressure 90.5mmHg at 25°C

Source: ChemNet[1]

Experimental Protocols for Property Determination

Accurate determination of physical properties is essential for verifying the purity and identity of a chemical compound. The following sections detail standard experimental procedures for measuring the key .

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2][3][4] A common and efficient method for determining the boiling point of a small liquid sample is the capillary method.[4][5]

Apparatus:

  • Thiele tube or Mel-Temp apparatus

  • Thermometer

  • Small test tube or sample vial

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating fluid

Procedure:

  • A few milliliters of cyclobutyl methyl ether are placed into the small test tube.[3]

  • A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the test tube.[5]

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The entire assembly is immersed in a Thiele tube filled with mineral oil, or placed in a Mel-Temp apparatus.[5]

  • The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is then removed, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[4]

Determination of Density

Density is the mass of a substance per unit volume.[6] For a liquid like cyclobutyl methyl ether, this can be determined with high accuracy using basic laboratory equipment.[7][8]

Apparatus:

  • Graduated cylinder or pycnometer (for higher precision)

  • Electronic balance

Procedure:

  • The mass of a clean, dry graduated cylinder is measured using an electronic balance.[7]

  • A specific volume of cyclobutyl methyl ether is carefully measured into the graduated cylinder, reading the volume from the bottom of the meniscus.[7]

  • The combined mass of the graduated cylinder and the ether is measured.[7]

  • The mass of the cyclobutyl methyl ether is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.

  • The density is then calculated using the formula: Density = Mass / Volume.[6]

  • For improved accuracy, the procedure should be repeated multiple times, and the average density calculated. The temperature should also be recorded as density is temperature-dependent.[7]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property that is sensitive to temperature and the wavelength of light used.[9]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

Procedure:

  • The Abbe refractometer is calibrated using a standard sample with a known refractive index, such as distilled water.

  • The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.

  • A few drops of cyclobutyl methyl ether are placed on the surface of the lower prism using a dropper.

  • The prisms are closed and locked. If the sample is volatile, this should be done quickly.

  • The refractometer is connected to a constant temperature water bath set to a standard temperature, typically 20°C or 25°C.

  • While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and centered in the crosshairs.

  • The refractive index value is read directly from the instrument's scale.

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected. The following diagram illustrates the logical flow from fundamental properties to derived and identifying characteristics for cyclobutyl methyl ether.

G Logical Interrelation of Physical Properties substance Cyclobutyl Methyl Ether mass Mass substance->mass has volume Volume substance->volume occupies boiling_point Boiling Point substance->boiling_point exhibits refractive_index Refractive Index substance->refractive_index exhibits density Density (Mass / Volume) mass->density volume->density identification Compound Identification & Purity Assessment density->identification is a key characteristic for boiling_point->identification is a key characteristic for refractive_index->identification is a key characteristic for

Caption: Interrelation of physical properties for compound identification.

References

Methoxycyclobutane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxycyclobutane is a cyclic ether with the molecular formula C₅H₁₀O. This document provides a detailed technical overview of its fundamental properties, including its molecular weight and chemical formula. A comprehensive experimental protocol for its synthesis via the Williamson ether synthesis is presented, alongside predicted nuclear magnetic resonance (NMR) spectroscopic data for its characterization. Furthermore, potential signaling pathways and reaction mechanisms involving this compound are explored and visualized. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development, providing a foundational understanding of this versatile chemical entity.

Core Properties and Data

The fundamental molecular properties of this compound are summarized in the table below, providing a quick reference for quantitative data.

PropertyValueReference
Molecular Formula C₅H₁₀O[1][2]
Molecular Weight 86.13 g/mol [1][2]
CAS Number 18593-33-4[2]
Boiling Point 81.6 °C at 760 mmHg
Density 0.87 g/cm³
Refractive Index 1.416

Synthesis of this compound

A reliable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of cyclobutanol (B46151) to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with a methyl halide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • Cyclobutanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodomethane (CH₃I)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with sodium hydride (1.2 equivalents) suspended in anhydrous THF (30 mL). The flask is cooled to 0 °C in an ice bath.

  • Alkoxide Formation: A solution of cyclobutanol (1.0 equivalent) in anhydrous THF (10 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes to allow for the complete formation of the sodium cyclobutoxide.

  • Methylation: Iodomethane (1.5 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Workup: The reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

Williamson_Ether_Synthesis Cyclobutanol Cyclobutanol Cyclobutoxide Sodium Cyclobutoxide (intermediate) Cyclobutanol->Cyclobutoxide + NaH NaH NaH NaH->Cyclobutoxide THF THF (solvent) THF->Cyclobutoxide This compound This compound Cyclobutoxide->this compound + CH3I CH3I CH3I CH3I->this compound Acid_Cleavage This compound This compound Protonated_Ether Protonated Ether (intermediate) This compound->Protonated_Ether + H⁺ HBr HBr HBr->Protonated_Ether Cyclobutanol Cyclobutanol Protonated_Ether->Cyclobutanol + Br⁻ (Sₙ2 attack) CH3Br Bromomethane Protonated_Ether->CH3Br Br_ion Br⁻ Br_ion->Protonated_Ether

References

The Cyclobutane Ring: A Cornerstone of Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Fundamental Reactivity of the Cyclobutane (B1203170) Ring for Researchers, Scientists, and Drug Development Professionals.

The cyclobutane motif, a four-membered carbocycle, has emerged from a synthetic curiosity to a cornerstone in modern organic chemistry and drug discovery. Its unique structural properties, born from inherent ring strain, bestow upon it a distinctive reactivity profile that can be harnessed for the construction of complex molecular architectures and the fine-tuning of pharmaceutical properties. This technical guide provides a comprehensive overview of the fundamental reactivity of the cyclobutane ring, encompassing its structural and conformational characteristics, key reaction classes, and its burgeoning role in medicinal chemistry.

Structural Features and Energetics: The Driving Force of Reactivity

The reactivity of cyclobutane is intrinsically linked to its strained four-membered ring. This strain arises from two primary factors: angle strain and torsional strain.

  • Angle Strain: The ideal bond angle for an sp³-hybridized carbon atom is 109.5°. In a planar cyclobutane, the internal C-C-C bond angles would be a rigid 90°, leading to significant deviation and, consequently, high angle strain.[1]

  • Torsional Strain: A planar conformation would also force all the hydrogen atoms on adjacent carbon atoms into an eclipsed arrangement, resulting in substantial torsional strain.[2]

To alleviate this torsional strain, cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation.[3][4] This puckering slightly reduces the C-C-C bond angles to about 88°, thereby increasing the angle strain, but the overall energy of the molecule is lowered due to the relief of torsional strain as the hydrogen atoms move away from a perfectly eclipsed state.[3][5]

The culmination of these strains results in a significant overall ring strain, making the C-C bonds in cyclobutane weaker and more susceptible to cleavage compared to their acyclic counterparts. This stored energy is the primary driving force behind many of the characteristic reactions of the cyclobutane ring.

Quantitative Data on Cyclobutane Strain and Bond Energies

The following table summarizes key quantitative data related to the energetics of the cyclobutane ring, providing a basis for understanding its reactivity.

ParameterValueUnitReference(s)
Total Ring Strain Energy26.3kcal/mol[6]
C-C Bond Dissociation Energy~63kcal/mol[7]
Activation Energy for Thermal Decomposition to Ethylene~62.7kcal/mol[8]

Characteristic Reactions of the Cyclobutane Ring

The inherent strain of the cyclobutane ring makes it a versatile substrate for a variety of chemical transformations, broadly categorized into ring-opening reactions, cycloadditions for its synthesis, and rearrangements.

Ring-Opening Reactions

Driven by the release of approximately 26.3 kcal/mol of ring strain, ring-opening reactions are a hallmark of cyclobutane chemistry.[6] These reactions typically proceed under conditions that can overcome the activation energy for C-C bond cleavage.

Catalytic hydrogenation of cyclobutane results in the cleavage of a C-C bond and the formation of n-butane. This reaction typically requires more forcing conditions (higher temperatures) than the hydrogenation of cyclopropane, indicating the relative stability of the cyclobutane ring.[5][9]

Experimental Protocol: Nickel-Catalyzed Hydrogenation of Cyclobutane

  • Reactants: Cyclobutane, Hydrogen gas (H₂).

  • Catalyst: Nickel (Ni).

  • Conditions: The reaction is typically carried out at an elevated temperature of 200°C.[5]

  • Procedure:

    • A reaction vessel is charged with the nickel catalyst.

    • Cyclobutane is introduced into the vessel.

    • The vessel is pressurized with hydrogen gas.

    • The mixture is heated to 200°C and maintained at this temperature until the reaction is complete, as monitored by gas chromatography.

    • Upon completion, the vessel is cooled, and the pressure is carefully released.

    • The product, n-butane, is isolated and purified.

  • Expected Yield: High yields are generally observed under these conditions.[10]

Donor-acceptor (D-A) cyclobutanes, which possess both electron-donating and electron-accepting substituents, are particularly susceptible to nucleophilic ring-opening. The polarization of the C-C bonds facilitates attack by a nucleophile, leading to a variety of functionalized products.

Experimental Protocol: Ring-Opening of a Donor-Acceptor Cyclobutane with a Thiol

This protocol is based on the work of Werz and colleagues, who demonstrated the ring-opening of D-A cyclobutanes with various nucleophiles.[3][6][11]

  • Reactants: A donor-acceptor cyclobutane (e.g., with two geminal ester groups as acceptors), a thiol (e.g., thiophenol).

  • Catalyst: A Lewis acid such as Aluminum chloride (AlCl₃).

  • Solvent: Dichloromethane (B109758) (CH₂Cl₂).

  • Procedure:

    • To a solution of the donor-acceptor cyclobutane in dichloromethane at 0°C is added the Lewis acid catalyst.

    • The thiol is then added dropwise to the cooled solution.

    • The reaction mixture is stirred at 0°C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to afford the ring-opened γ-thio-substituted diester.

  • Expected Yield: Moderate to very good yields have been reported for this type of reaction.[3]

[2+2] Cycloaddition Reactions: The Primary Synthetic Route

The most common and versatile method for the synthesis of cyclobutane rings is the [2+2] cycloaddition reaction, where two unsaturated components combine to form a four-membered ring. These reactions can be promoted photochemically, thermally, or by transition metal catalysis.

According to the Woodward-Hoffmann rules, a concerted suprafacial-suprafacial [2+2] cycloaddition is thermally forbidden but photochemically allowed.[11] The photochemical [2+2] cycloaddition of an enone to an alkene is a powerful method for constructing cyclobutane rings and has been widely applied in the synthesis of natural products.[1][12][13] The reaction proceeds through the photoexcitation of the enone to its triplet state, which then reacts with a ground-state alkene in a stepwise manner via a 1,4-diradical intermediate.[1][14]

Experimental Protocol: Photochemical [2+2] Cycloaddition of an Enone and an Alkene

  • Reactants: A cyclic enone (e.g., cyclopentenone), an alkene (e.g., cyclopentene).

  • Solvent: A suitable solvent that does not absorb light at the irradiation wavelength (e.g., acetone, which can also act as a sensitizer).

  • Apparatus: A photochemical reactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp).

  • Procedure:

    • A solution of the enone and an excess of the alkene in the chosen solvent is prepared in a quartz reaction vessel.

    • The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for a sufficient period to prevent quenching of the triplet excited state.

    • The reaction vessel is placed in the photochemical reactor and irradiated with UV light at a suitable wavelength (e.g., >300 nm to avoid decomposition of the products).

    • The progress of the reaction is monitored by TLC or GC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The resulting mixture of cyclobutane adducts is purified by column chromatography or distillation.

  • Expected Yield: Yields can vary depending on the substrates and reaction conditions, but good yields are often achievable.[13]

While most thermal [2+2] cycloadditions are forbidden, the reaction of ketenes with alkenes is a notable exception.[8][15] The orthogonal arrangement of the p-orbitals in the ketene (B1206846) allows for a concerted, suprafacial-antarafacial cycloaddition, which is thermally allowed.[8] This reaction is a highly efficient method for the synthesis of cyclobutanones.

Experimental Protocol: Thermal [2+2] Cycloaddition of a Ketene and an Alkene

This protocol describes the in-situ generation of a ketene from an acid chloride and its subsequent cycloaddition.[15]

  • Reactants: An acid chloride (e.g., diphenylacetyl chloride), a non-nucleophilic base (e.g., triethylamine), an alkene (e.g., ethyl vinyl ether).

  • Solvent: An inert solvent such as diethyl ether or dichloromethane.

  • Procedure:

    • A solution of the alkene in the chosen solvent is prepared in a flame-dried flask under an inert atmosphere.

    • The acid chloride is added to the solution.

    • The triethylamine (B128534) is added dropwise to the stirred solution at room temperature. The formation of the ketene is often indicated by a color change.

    • The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

    • The triethylammonium (B8662869) chloride precipitate is removed by filtration.

    • The filtrate is washed with dilute acid, water, and brine, then dried over an anhydrous drying agent.

    • The solvent is removed under reduced pressure, and the crude cyclobutanone (B123998) product is purified by crystallization or column chromatography.

  • Expected Yield: Good to excellent yields are typically obtained for this reaction.

Rearrangements of Cyclobutane Derivatives

The strain within the cyclobutane ring can also be harnessed to drive various rearrangement reactions, leading to the formation of different ring systems or acyclic products. These rearrangements can be initiated thermally, photochemically, or by catalysts.[2][16]

Visualizing Cyclobutane Reactivity: Pathways and Workflows

Understanding the complex mechanisms and synthetic sequences involving cyclobutanes can be enhanced through visual representations. The following diagrams, generated using the DOT language, illustrate key processes in cyclobutane chemistry.

carboplatin_mechanism Carboplatin (B1684641) Carboplatin (in bloodstream) Cell Cancer Cell Carboplatin->Cell ActivatedCarboplatin Activated Platinum Species (Aquation) Cell->ActivatedCarboplatin Hydrolysis DNA Nuclear DNA ActivatedCarboplatin->DNA Binding to Guanine Crosslinking Intra- and Interstrand DNA Cross-links DNA->Crosslinking Inhibition Inhibition of DNA Replication & Transcription Crosslinking->Inhibition Apoptosis Apoptosis (Cell Death) Inhibition->Apoptosis

Caption: Mechanism of action of the cyclobutane-containing drug, Carboplatin.

rhodium_catalytic_cycle Catalyst Rh(II) Catalyst Carbene Rh-bound Carbene Intermediate Catalyst->Carbene + Diazo Compound Diazo Diazo Compound N2 N2 CH_Insertion C-H Insertion Transition State Carbene->CH_Insertion + Cyclobutane Cyclobutane Substituted Cyclobutane Product Functionalized Cyclobutane CH_Insertion->Product Product->Catalyst Catalyst Regeneration

Caption: Catalytic cycle for Rhodium(II)-catalyzed C-H functionalization of cyclobutanes.

dictazole_synthesis Monomer1 Monomer 128 hv Irradiation (Artificial Sunlight) Monomer1->hv Monomer2 Monomer 129 Monomer2->hv Cycloaddition [2+2] Photocycloaddition hv->Cycloaddition DictazoleB (±)-Dictazole B Cycloaddition->DictazoleB

Caption: Simplified workflow for the biomimetic synthesis of (±)-Dictazole B.

The Role of Cyclobutane in Drug Discovery and Development

The unique conformational constraints and reactivity of the cyclobutane ring have made it an increasingly valuable scaffold in medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in pharmacological profiles.

  • Conformational Rigidity: The puckered, rigid nature of the cyclobutane ring can lock flexible molecules into a specific conformation, which can enhance binding affinity to a biological target by reducing the entropic penalty of binding.

  • Metabolic Stability: The replacement of more metabolically labile groups with a cyclobutane ring can improve the metabolic stability of a drug, leading to a longer half-life and improved pharmacokinetic properties.

  • Improved Potency and Selectivity: The three-dimensional structure of cyclobutane allows for the precise spatial arrangement of pharmacophoric groups, which can lead to enhanced potency and selectivity for the target receptor or enzyme.

  • Bioisosterism: The cyclobutane ring can act as a bioisostere for other groups, such as phenyl rings or larger cycloalkanes, offering a unique vector space for substituent placement and the potential for improved drug-like properties.

A prominent example of a cyclobutane-containing drug is Carboplatin , a platinum-based anticancer agent used in the treatment of various cancers. The cyclobutane-1,1-dicarboxylate (B1232482) ligand in carboplatin modulates the reactivity of the platinum center, leading to a different toxicity profile compared to its predecessor, cisplatin.

Conclusion

The fundamental reactivity of the cyclobutane ring, driven by its inherent strain, provides a rich and diverse landscape for chemical synthesis and exploration. From classic ring-opening reactions to sophisticated transition metal-catalyzed functionalizations, the chemistry of cyclobutane continues to evolve. For researchers, scientists, and drug development professionals, a deep understanding of these principles is crucial for leveraging the unique properties of this small but powerful carbocycle in the design and synthesis of novel molecules with significant scientific and therapeutic potential. The continued development of new synthetic methodologies and a deeper understanding of its reactivity will undoubtedly solidify the cyclobutane ring's position as an indispensable tool in the chemical sciences.

References

Cyclobutanes as Synthetic Building Blocks: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane (B1203170) motif, a four-membered carbocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern organic chemistry, particularly within the realms of natural product synthesis and medicinal chemistry. Its inherent ring strain, unique puckered three-dimensional geometry, and conformational rigidity provide novel avenues for molecular design and the development of therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide offers a comprehensive overview of the core synthetic strategies for constructing substituted cyclobutanes, their conformational characteristics, and their applications as versatile building blocks, with a focus on methodologies pertinent to drug discovery and development.

Core Synthetic Strategies for Cyclobutane Construction

The construction of the sterically strained cyclobutane ring requires specialized synthetic methodologies. The most prominent among these are [2+2] cycloaddition reactions, ring expansion and contraction strategies, and the ring-opening of highly strained bicyclic precursors.

[2+2] Cycloaddition Reactions: The Cornerstone of Cyclobutane Synthesis

The most direct and widely employed method for synthesizing cyclobutanes is the [2+2] cycloaddition reaction, where two unsaturated components, typically alkenes, combine to form the four-membered ring.[1][2][3] This transformation can be initiated through photochemical, thermal, or transition-metal-catalyzed pathways.

Photochemical [2+2] cycloaddition is a powerful and common method for the synthesis of cyclobutanes.[3][4] The reaction typically proceeds through the photoexcitation of one of the alkene components to its triplet state, which then reacts with a ground-state alkene in a stepwise fashion via a 1,4-diradical intermediate.[5] This method is particularly effective for the reaction of enones with alkenes.[4]

Experimental Protocol: General Procedure for Photochemical [2+2] Cycloaddition of Alkenes with N-Alkyl Maleimides [6]

  • In a glass vial, add the alkene (2.0 equivalents, 0.40 mmol) and the N-alkyl maleimide (B117702) (1.0 equivalent, 0.20 mmol).

  • Dissolve the reactants in CH₂Cl₂ (2.0 mL).

  • Seal the vial with a rubber septum and purge with argon.

  • Irradiate the stirred reaction mixture with a UVA LED (e.g., Kessil PR 160L, 370 nm) under an argon atmosphere for 16–70 hours.

  • Upon completion, purify the desired product by column chromatography (petroleum ether/EtOAc: 8:2 or 7:3).

For N-aryl maleimides, the reaction often requires a photosensitizer, such as thioxanthone (20 mol%), and irradiation with blue LED light (e.g., 440 nm).[6]

Transition metal catalysis offers an alternative to photochemical methods, often providing different selectivity and milder reaction conditions.[7][8] Copper(I) salts, in particular, have been shown to be effective catalysts for [2+2] photocycloadditions, proceeding through a metal-to-ligand or ligand-to-metal charge transfer excitation.[6][9][10] Visible-light photoredox catalysis has also emerged as a powerful tool for promoting [2+2] cycloadditions.[9][11]

Experimental Protocol: Visible-Light-Mediated [2+2] Cycloaddition of Cinnamates [12]

A general scheme for this reaction involves the use of an iridium-based photocatalyst, such as [Ir{dF(CF3)ppy}₂(dtb-bpy)]PF₆, under blue LED light irradiation (λmax=455 nm). The reaction can be performed in various media, including homogeneous organic solutions, degassed water, and aerated physical gels.

Ring Expansion and Contraction Reactions

Ring expansion of smaller, more strained rings, or contraction of larger rings, provides another entry into the cyclobutane framework. For instance, cyclopropylcarbinyl systems can rearrange to form cyclobutanes, while certain cyclopentane (B165970) derivatives can undergo ring contraction. Ring expansion of cyclobutanones to cyclopentanones is also a synthetically useful transformation.[5][13][14][15]

Logical Flow of a Carbocation-Mediated Ring Expansion

ring_expansion start Cyclobutyl-substituted Carbocation Precursor carbocation Formation of a Carbocation adjacent to the Ring start->carbocation Leaving Group Departure rearrangement 1,2-Alkyl Shift (Ring Expansion) carbocation->rearrangement Relief of Ring Strain product Formation of a more stable Cyclopentyl Carbocation rearrangement->product final_product Trapping of the Carbocation product->final_product Nucleophilic Attack

Caption: Carbocation-mediated ring expansion of a cyclobutane.

Ring-Opening of Bicyclo[1.1.0]butanes

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as excellent precursors to functionalized cyclobutanes through strain-release-driven ring-opening reactions.[7][16] These reactions can be initiated by a variety of reagents, including nucleophiles, electrophiles, and radicals, often with high levels of regio- and stereocontrol.[16][17]

Reaction Pathway for Ring-Opening of Bicyclo[1.1.0]butanes

bcb_opening bcb Bicyclo[1.1.0]butane intermediate Ring-Opened Intermediate bcb->intermediate Strain-Release reagent Nucleophile/Electrophile/Radical reagent->intermediate product Functionalized Cyclobutane intermediate->product

Caption: General pathway for the ring-opening of bicyclo[1.1.0]butanes.

Conformational Properties of Cyclobutanes

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain.[13][14][17][18][19] This puckering results in two distinct substituent positions: axial and equatorial. The energy barrier for ring inversion between two equivalent puckered conformations is relatively low.[14] The puckering angle and the preference for axial or equatorial substitution are influenced by the nature and size of the substituents on the ring.[1]

PropertyValueReference
Strain Energy~26.3 kcal/mol[20]
Puckering Angle~25-30°[13][14][19][21]
Ring Inversion Barrier~1.45 kcal/mol[18]
C-C Bond Length~1.55 Å[21]

Cyclobutanes in Drug Discovery and Development

The unique structural features of the cyclobutane ring make it an attractive motif in medicinal chemistry.[7][8][20][22] It can act as a conformationally restricted linker, a bioisostere for other common functionalities like phenyl rings or gem-dimethyl groups, and can improve metabolic stability.[20][22][23][24][25]

Cyclobutane as a Bioisostere

A bioisostere is a chemical substituent that can be interchanged with another substituent to produce a compound with similar biological properties. The three-dimensional and rigid nature of the cyclobutane ring allows it to mimic the spatial arrangement of other groups, such as a 1,4-disubstituted phenyl ring, while offering a different physicochemical profile.[23][24][25] This can lead to improved solubility, metabolic stability, and target binding affinity.

Logical Relationship of Bioisosteric Replacement

bioisostere cluster_0 Lead Compound cluster_1 Optimized Compound A Pharmacophore_1 Phenyl Ring Pharmacophore_2 B Pharmacophore_1 1,3-Disubstituted Cyclobutane Pharmacophore_2 A->B Bioisosteric Replacement C Enhanced Drug Candidate Profile B->C Improved Properties (e.g., solubility, metabolic stability)

Caption: Bioisosteric replacement of a phenyl ring with a cyclobutane.

Cyclobutane-Containing Approved Drugs

Several FDA-approved drugs incorporate a cyclobutane ring, highlighting its importance in modern drug design.

Carboplatin (B1684641) is a platinum-based anticancer agent used in the treatment of various cancers.[26] The cyclobutane-1,1-dicarboxylate (B1232482) ligand in carboplatin modulates the reactivity of the platinum center compared to its predecessor, cisplatin (B142131), leading to a different toxicity profile.[27]

Synthesis of Carboplatin: The synthesis involves the reaction of cisplatin with silver nitrate, followed by the addition of cyclobutane-1,1-dicarboxylic acid.[1][28]

Boceprevir is a protease inhibitor used for the treatment of hepatitis C.[21][29][30] It features a cyclobutylmethyl group in the P1 position, which interacts with the active site of the HCV NS3/4A protease.[31][32][33][34]

Synthetic Approach to the Cyclobutane Moiety: The cyclobutane fragment is typically introduced early in the synthesis, for example, through the alkylation of a glycine (B1666218) derivative with cyclobutylmethyl bromide.

Apalutamide (B1683753) is a non-steroidal antiandrogen used to treat prostate cancer.[15][35] The synthesis involves the use of 1-aminocyclobutane-1-carboxylic acid as a key building block.[13][36]

Experimental Workflow for Apalutamide Synthesis

apalutamide_synthesis start 1-Aminocyclobutane-1-carboxylic acid step1 Coupling with 4-bromo-2-fluoro-N-methylbenzamide start->step1 intermediate1 4-((1-carboxycyclobutyl)amino)-2-fluoro-N-methylbenzamide step1->intermediate1 step2 Reaction with 5-amino-3-(trifluoromethyl)picolinonitrile (B1282822) and thiophosgene intermediate1->step2 product Apalutamide step2->product

Caption: A synthetic route to Apalutamide.

Ivosidenib is an inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme used to treat certain types of cancer.[37][38] It contains a 3,3-difluorocyclobutyl moiety.[31][37]

Synthesis of the Difluorocyclobutane Fragment: The synthesis of the (3,3-difluorocyclobutyl)amine intermediate is a key step. One approach involves the conversion of N-(3,3-difluorocyclobutyl)formamide to the corresponding isonitrile, which is then used in a subsequent Ugi reaction.[31][39]

Conclusion

Cyclobutanes have firmly established their role as valuable synthetic building blocks in contemporary organic and medicinal chemistry. The development of robust synthetic methodologies, particularly in the area of [2+2] cycloadditions and strain-release strategies, has made a wide array of substituted cyclobutanes readily accessible. Their unique conformational properties and ability to serve as effective bioisosteres have led to their incorporation into several successful drug candidates. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis and properties of cyclobutanes is essential for the rational design of next-generation therapeutics and complex molecular architectures. The continued exploration of novel synthetic routes and applications of this versatile four-membered ring system promises to yield further innovations in the field.

References

Theoretical Insights into the Conformational Landscape of Methoxycyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The conformational preferences of cyclic molecules are of paramount importance in the fields of medicinal chemistry and materials science, directly influencing molecular recognition, reactivity, and macroscopic properties. Methoxycyclobutane, as a fundamental substituted cyclobutane (B1203170), presents a compelling case study for understanding the interplay of steric and electronic effects that govern the three-dimensional structure of small ring systems. This technical guide provides a comprehensive overview of the theoretical studies on the conformation of this compound, detailing the computational methodologies employed and presenting key quantitative data to elucidate its structural dynamics.

The cyclobutane ring is not planar, but rather exists in a puckered conformation to alleviate torsional strain.[1] This puckering introduces two distinct positions for a substituent: axial and equatorial. The conformational analysis of this compound, therefore, centers on the relative stability of the axial and equatorial conformers and the energy barrier to their interconversion.

Conformational Isomers of this compound

The two primary conformers of this compound are the equatorial and axial forms, distinguished by the orientation of the methoxy (B1213986) group relative to the puckered cyclobutane ring. In the equatorial conformer, the methoxy group points away from the ring, while in the axial conformer, it is oriented more perpendicularly to the general plane of the ring.

Theoretical studies, primarily employing Density Functional Theory (DFT) calculations, have been instrumental in quantifying the energetic and geometric differences between these two conformers.[2] These computational approaches provide a powerful means to investigate the conformational landscape of molecules and to calculate parameters that can be correlated with experimental data.[2]

Quantitative Conformational Data

The following table summarizes the key quantitative data derived from computational modeling of this compound derivatives, providing insights into the influence of the methoxy substituent on the conformational landscape of the cyclobutane ring. The data presented here is based on studies of 3-methoxycyclobutane-1-carbaldehyde, which serves as a close analog to this compound.[2]

ParameterEquatorial ConformerAxial Conformer
Relative Energy (kcal/mol) 0.001.25
Puckering Angle (°) 28.525.1
Dipole Moment (Debye) 2.853.10

Table 1: Conformational Energies and Puckering Angles of this compound Analog.[2]

The computational analysis reveals that the equatorial conformer of the this compound analog is more stable than the axial conformer by 1.25 kcal/mol.[2] This preference is a common feature for substituted cycloalkanes and is attributed to the reduced steric hindrance in the equatorial position. The presence of the methoxy group at the 3-position increases the energy difference between the conformers compared to unsubstituted cyclobutanecarboxaldehyde.[2]

Experimental and Computational Protocols

The theoretical investigation of this compound conformation relies on sophisticated computational chemistry techniques. A typical workflow for such a study is outlined below.

Computational Workflow:

  • Model Building: The three-dimensional structures of the axial and equatorial conformers of this compound are constructed using molecular modeling software.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. This is typically performed using Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-31G(d).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data, such as zero-point vibrational energy and thermal corrections.

  • Relative Energy Calculation: The relative energies of the conformers are determined by comparing their total electronic energies, including zero-point energy corrections.

  • Transition State Search: To determine the energy barrier for interconversion between the equatorial and axial conformers, a transition state search is performed. This involves locating the saddle point on the potential energy surface that connects the two minima.

  • NMR Parameter Calculation: In some studies, NMR parameters, such as coupling constants, are calculated and compared with experimental data to validate the computational model.[2]

This synergistic approach, combining computational modeling with experimental validation, provides a robust framework for understanding the conformational behavior of substituted cyclobutanes.[3][4][5]

Visualizing Conformational Interconversion

The interconversion between the equatorial and axial conformers of this compound can be visualized as a pathway on a potential energy surface. The following diagram, generated using the DOT language, illustrates this process.

G cluster_equatorial Equatorial Conformer cluster_axial Axial Conformer Equatorial Equatorial this compound (Lower Energy) TransitionState Transition State Equatorial->TransitionState Energy Barrier Axial Axial this compound (Higher Energy) Axial->TransitionState Energy Barrier TransitionState->Equatorial Ring Inversion TransitionState->Axial Ring Inversion

References

Computational Analysis of Cyclobutane Ring Strain: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the computational analysis of cyclobutane (B1203170) ring strain, a critical parameter influencing molecular stability and reactivity. This document is intended for researchers, scientists, and drug development professionals interested in understanding and quantifying the unique energetic properties of the cyclobutane motif. By leveraging computational chemistry, researchers can gain valuable insights into the behavior of cyclobutane-containing molecules, aiding in the design of novel therapeutics and functional materials.

The Theoretical Basis of Cyclobutane Ring Strain

The significant ring strain in cyclobutane arises from a combination of two primary factors: angle strain and torsional strain.

  • Angle Strain (Baeyer Strain): The ideal bond angle for an sp³-hybridized carbon atom is 109.5°. In a planar cyclobutane, the internal C-C-C bond angles would be constrained to 90°, a significant deviation that introduces substantial strain.[1]

  • Torsional Strain (Pitzer Strain): A planar conformation would also force the hydrogen atoms on adjacent carbon atoms into an eclipsed arrangement, leading to repulsive steric interactions and increased torsional strain.[1]

To alleviate this torsional strain, cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation.[2] This puckering slightly decreases the C-C-C bond angles to around 88°, thereby increasing angle strain, but the energetic benefit of reducing the eclipsing interactions of the hydrogen atoms results in a more stable overall conformation.[3]

Quantitative Analysis of Cyclobutane Ring Strain

The total ring strain energy of cyclobutane is a key quantitative measure of its inherent instability relative to a strain-free acyclic analogue. This value can be determined both experimentally and computationally.

Parameter Experimental Value Computational Value Reference
Total Ring Strain Energy 26.3 kcal/mol26.90 kcal/mol[4]
27.6 kcal/mol28.13 kcal/mol[4]
C-C Bond Length 1.548 Å1.547 Å (MP2/6-311G+(2df,2pd))[3]
C-C-C Bond Angle 88°88.4° (MP2/6-311G+(2df,2pd))[3]
Puckering Angle ~25-35°~29.6°[5]

Table 1: Experimental and Computationally Derived Properties of Cyclobutane.

Experimental Protocol: Determination of Ring Strain by Bomb Calorimetry

A classic experimental method for determining the ring strain of a cycloalkane is by measuring its heat of combustion using a bomb calorimeter. The strain energy is calculated by comparing the heat of combustion per methylene (B1212753) (-CH₂-) group to that of a strain-free reference, typically a long-chain n-alkane.

Methodology:

  • Sample Preparation: A precisely weighed sample of liquid cyclobutane is encapsulated in a volatile-substance container. A pellet of a known standard, such as benzoic acid, is used for calibration.

  • Calorimeter Setup: The bomb is assembled with the sample and a known length of ignition wire. It is then charged with high-pressure oxygen (typically ~30 atm).

  • Combustion: The bomb is placed in a jacket of water with a precisely measured temperature. The sample is ignited, and the temperature rise of the water is recorded.

  • Calibration: The heat capacity of the calorimeter is determined by burning a standard substance with a known heat of combustion.

  • Data Analysis:

    • The heat of combustion for cyclobutane is calculated from the observed temperature change and the calorimeter's heat capacity.

    • This value is then divided by the number of methylene groups (4 for cyclobutane) to get the heat of combustion per CH₂ group.

    • The strain energy per CH₂ group is the difference between this value and the heat of combustion per CH₂ group of a strain-free acyclic alkane (approximately 157.4 kcal/mol).[4]

    • The total ring strain is the strain energy per CH₂ group multiplied by the number of carbons in the ring.

Computational Protocol: DFT Analysis of Cyclobutane Ring Strain

Density Functional Theory (DFT) provides a powerful and accurate in silico approach to quantify ring strain. An isodesmic reaction, a hypothetical reaction where the number and type of bonds are conserved on both sides of the equation, is commonly employed.

Workflow for DFT Calculation using Gaussian:

  • Molecule Building: Construct the 3D structures of cyclobutane and the reference molecules for the isodesmic reaction (e.g., two molecules of ethane (B1197151) and two molecules of propane (B168953) to balance the number of C-C and C-H bonds).

  • Geometry Optimization and Frequency Calculation:

    • Perform a geometry optimization and frequency calculation for each molecule. A common and reliable level of theory is B3LYP with the 6-31G(d) basis set.[6]

    • The input file for Gaussian would specify the molecular coordinates, charge, and multiplicity, along with the keyword Opt Freq.

    • Confirm that the optimized structures correspond to true energy minima by ensuring there are no imaginary frequencies in the output.

  • Energy Extraction: Extract the total electronic energies (including zero-point vibrational energy, ZPVE) for the optimized structures from the Gaussian output files.

  • Strain Energy Calculation: Calculate the enthalpy change (ΔH) for the isodesmic reaction. This ΔH is equivalent to the ring strain energy of cyclobutane.

    Isodesmic Reaction Example: Cyclobutane + 4 * CH₄ → 2 * Ethane + 2 * Propane

    Strain Energy Calculation: Strain Energy = [2 * E(Ethane) + 2 * E(Propane)] - [E(Cyclobutane) + 4 * E(CH₄)]

Visualizing Computational Workflows and Concepts

Visual representations are crucial for understanding complex computational analyses and theoretical concepts. The following diagrams were generated using the Graphviz DOT language to illustrate key aspects of cyclobutane ring strain analysis.

computational_workflow Computational Workflow for Ring Strain Analysis mol_build 1. Molecule Building (Cyclobutane & References) geom_opt 2. Geometry Optimization & Frequency Calculation (DFT: B3LYP/6-31G(d)) mol_build->geom_opt energy_ext 3. Energy Extraction (Total Electronic Energy + ZPVE) geom_opt->energy_ext strain_calc 4. Strain Energy Calculation (Isodesmic Reaction) energy_ext->strain_calc analysis 5. Analysis & Interpretation strain_calc->analysis ring_strain_components Decomposition of Cyclobutane Ring Strain total_strain Total Ring Strain angle_strain Angle Strain (Deviation from 109.5°) total_strain->angle_strain torsional_strain Torsional Strain (Eclipsing Interactions) total_strain->torsional_strain puckering_effect Effect of Puckering on Cyclobutane Strain planar Planar Conformation (High Torsional Strain) puckered Puckered Conformation (Reduced Torsional Strain, Increased Angle Strain) planar->puckered Puckering equilibrium Equilibrium (Lower Total Energy) puckered->equilibrium Achieves

References

Spectroscopic Profile of Methoxycyclobutane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methoxycyclobutane, a cyclic ether of interest in organic synthesis and medicinal chemistry. This document summarizes available mass spectrometry and infrared spectroscopy data, and provides an analysis of the expected Nuclear Magnetic Resonance (NMR) spectra based on analogous compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also presented.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
ProtonsPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Coupling Constants (J) [Hz]
-OCH₃3.2 - 3.4Singlet (s)N/A
-CH(O)-3.8 - 4.2Multiplet (m)
Cyclobutane (B1203170) -CH₂- (adjacent to CH(O))2.0 - 2.4Multiplet (m)
Cyclobutane -CH₂- (distal to CH(O))1.6 - 2.0Multiplet (m)

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Protons on a cyclobutane ring often exhibit complex splitting patterns due to their rigid nature and distinct axial and equatorial environments.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Carbon AtomPredicted Chemical Shift (δ) [ppm]
-OCH₃55 - 60
-CH(O)-75 - 85
Cyclobutane -CH₂- (adjacent to CH(O))30 - 35
Cyclobutane -CH₂- (distal to CH(O))15 - 20

Note: These are predicted values. The carbon attached to the electronegative oxygen atom is expected to be the most downfield signal in the aliphatic region.

Table 3: Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
2980 - 2850StrongC-H stretch (sp³ hybridized)
1150 - 1085StrongC-O-C stretch (ether)
1470 - 1440MediumCH₂ bend

Source: Predicted data based on typical IR absorptions for ethers and cycloalkanes. A vapor phase IR spectrum is available through spectral databases.[1]

Table 4: Mass Spectrometry (MS) Data for this compound
m/zProposed Fragment IonNotes
86[C₅H₁₀O]⁺Molecular Ion (M⁺)
71[M - CH₃]⁺Loss of a methyl radical
58[C₃H₆O]⁺Fragmentation of the cyclobutane ring
57[C₄H₉]⁺ or [C₃H₅O]⁺Various fragmentation pathways
43[C₃H₇]⁺ or [C₂H₃O]⁺Common fragments in aliphatic compounds

Source: A GC-MS spectrum is available from the NIST Mass Spectrometry Data Center.[1] The fragmentation of cyclic ethers can be complex, often involving ring-opening and subsequent rearrangements.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[2] A small quantity of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift referencing (0 ppm).[3]

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is utilized.

  • Data Acquisition:

    • For ¹H NMR, a standard one-pulse sequence is used to acquire the Free Induction Decay (FID). The number of scans can be adjusted depending on the sample concentration to achieve an adequate signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal of the low-abundance ¹³C isotope. A significantly larger number of scans is usually required compared to ¹H NMR.

  • Data Processing: The acquired FIDs are subjected to a Fourier transform to generate the NMR spectra. The spectra are then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat (undiluted) liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty salt plates is recorded first.

    • The sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired. The instrument measures the interferogram of the infrared beam after it passes through the sample.

  • Data Processing: The instrument's software performs a Fourier transform on the interferogram to produce the infrared spectrum, which is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: For a volatile liquid such as this compound, the sample is typically introduced into the mass spectrometer via a Gas Chromatograph (GC-MS). The GC separates the compound from any impurities before it enters the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method for volatile organic compounds. In the ion source, the sample molecules are bombarded with a high-energy electron beam, which causes the removal of an electron to form a molecular ion and induces fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An ion detector records the abundance of each ion at a specific m/z value.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of the relative abundance of the ions versus their m/z ratio.

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants (Structure Confirmation) NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Group ID) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Complete Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow for this compound.

References

Predicted 1H NMR Spectrum of Methoxycyclobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed prediction of the 1H Nuclear Magnetic Resonance (NMR) spectrum of methoxycyclobutane. In the absence of readily available experimental data, this report leverages established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and known substituent effects, to construct a theoretical spectrum. This document is intended to serve as a valuable reference for researchers in synthetic chemistry, drug discovery, and materials science by offering insights into the expected spectral features of this compound, thereby aiding in structural elucidation and reaction monitoring.

Introduction

This compound is a cyclic ether with a four-membered carbocyclic ring. Understanding its 1H NMR spectrum is crucial for its identification and for the analysis of reactions in which it participates. The puckered nature of the cyclobutane (B1203170) ring and the influence of the electron-donating methoxy (B1213986) group lead to a complex and informative spectrum. This guide presents a systematic prediction of the chemical shifts, multiplicities, and coupling constants for each proton environment in the molecule.

Predicted 1H NMR Data

The predicted 1H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of substituent effects on the cyclobutane ring system and typical chemical shift values for similar structural motifs.

Proton Label Description Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-aMethoxy Protons (-OCH₃)3.3 - 3.6Singlet (s)3H
H-bMethine Proton (CH-O)3.8 - 4.2Quintet or complex multiplet1H
H-cMethylene (B1212753) Protons (adjacent to CH-O, cis)2.0 - 2.4Complex multiplet2H
H-dMethylene Protons (adjacent to CH-O, trans)1.8 - 2.2Complex multiplet2H
H-eMethylene Protons (distal to CH-O)1.6 - 2.0Complex multiplet2H

Detailed Spectral Analysis

The 1H NMR spectrum of this compound is predicted to exhibit five distinct signals corresponding to the different proton environments in the molecule.

  • H-a (Methoxy Group): The three protons of the methoxy group are chemically equivalent and do not couple with any other protons. Therefore, they are expected to appear as a sharp singlet in the downfield region of the spectrum, likely between 3.3 and 3.6 ppm. This downfield shift is due to the deshielding effect of the adjacent oxygen atom.

  • H-b (Methine Proton): The single proton on the carbon atom bonded to the methoxy group is the most deshielded of the cyclobutane ring protons due to the strong electron-withdrawing effect of the oxygen. It is predicted to resonate at approximately 3.8 - 4.2 ppm. This proton is coupled to the four adjacent methylene protons (H-c and H-d), which would theoretically result in a quintet. However, due to the conformational puckering of the cyclobutane ring, the coupling constants may not be identical, leading to a more complex multiplet.

  • H-c and H-d (Adjacent Methylene Protons): The four protons on the two carbon atoms adjacent to the methine carbon are diastereotopic. In a puckered cyclobutane ring, two of these protons will be in a cis relationship to the methoxy group (H-c) and two will be in a trans relationship (H-d). This difference in stereochemical environment results in slightly different chemical shifts. These protons are coupled to the methine proton (H-b) and the distal methylene protons (H-e), as well as geminally to each other. This extensive coupling will result in complex, overlapping multiplets in the range of 1.8 to 2.4 ppm.

  • H-e (Distal Methylene Protons): The two protons on the carbon atom opposite the point of substitution are the most shielded of the ring protons, as they are furthest from the deshielding influence of the methoxy group. Their signal is expected to appear as a complex multiplet in the upfield region of the ring protons, around 1.6 - 2.0 ppm. These protons are coupled to the adjacent methylene protons (H-c and H-d).

Experimental Protocol for 1H NMR Acquisition

The following provides a general methodology for acquiring a 1H NMR spectrum of this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of approximately 10-12 ppm, centered around 5-6 ppm.

  • Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase correct the resulting spectrum and perform baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

Visualization of this compound Structure and Proton Relationships

The following diagrams illustrate the structure of this compound and the key coupling interactions between the different sets of protons.

proton_coupling H-a H-a (3H, s) H-b H-b (1H, m) H-c H-c (2H, m) H-b->H-c J(b,c) H-d H-d (2H, m) H-b->H-d J(b,d) H-c->H-d geminal H-e H-e (2H, m) H-c->H-e J(c,e) H-d->H-e J(d,e)

An In-depth Technical Guide to the Characteristic IR Absorption Bands of Methoxycyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed analysis of the characteristic infrared (IR) absorption bands of methoxycyclobutane, a molecule combining the structural features of a strained cycloalkane and an ether. Understanding the vibrational spectroscopy of this compound is crucial for its identification, characterization, and quality control in research and development settings.

Core Principles of IR Spectroscopy for this compound

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The specific frequencies of absorbed radiation correspond to the vibrations of particular bonds and functional groups within the molecule. For this compound, the key vibrational modes are associated with the cyclobutane (B1203170) ring, the methoxy (B1213986) group, and the ether linkage.

The IR spectrum of this compound is characterized by several key regions:

  • C-H Stretching Region (3000-2800 cm⁻¹): This region is dominated by the stretching vibrations of the C-H bonds in both the cyclobutane ring and the methyl group.

  • Fingerprint Region (below 1500 cm⁻¹): This complex region contains a wealth of information, including C-O bond stretching, C-C bond vibrations, and various bending modes that are unique to the molecule's overall structure.

Data Presentation: Summary of Characteristic IR Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for this compound. These values are derived from typical frequency ranges for ethers, methoxy groups, and cyclobutane rings.[1] The presence of the strained cyclobutane ring can influence the exact position and intensity of these bands.[2]

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
C-H Asymmetric & Symmetric Stretch-CH₂ (Cyclobutane)~2987 - 2887StrongThe C-H stretching frequencies in strained rings like cyclobutane are typically at a slightly higher wavenumber compared to unstrained alkanes.[3]
C-H Asymmetric & Symmetric Stretch-CH₃ (Methoxy)~2960 - 2870StrongOverlaps with the cyclobutane C-H stretching bands.
C-H Symmetric Stretch-OCH₃ (Methoxy)~2830 ± 10MediumA characteristic peak for a methoxy group attached to an oxygen atom.[4]
CH₂ Scissoring-CH₂ (Cyclobutane)~1450MediumA typical bending vibration for methylene (B1212753) groups.
C-O-C Asymmetric StretchEther~1140 - 1070StrongThis is one of the most prominent and diagnostic peaks for saturated ethers.[5] Its position can be influenced by the adjacent strained ring.
C₄ Ring DeformationCyclobutane Ring~898MediumA characteristic vibration associated with the puckering or deformation of the four-membered ring.[6] The absence of strong O-H or C=O bands is also confirmatory.[5]

Experimental Protocols: Acquiring the IR Spectrum

The following protocol outlines a standard procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a liquid sample such as this compound.

Objective: To obtain the infrared absorption spectrum of liquid this compound.

Materials:

  • FTIR Spectrometer (e.g., equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector)

  • Sample of this compound (liquid)

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Pasteur pipette or syringe

  • Solvent for cleaning (e.g., spectroscopic grade isopropanol (B130326) or acetone)

  • Lens tissue

Methodology (Neat Liquid Film on Salt Plates):

  • Spectrometer Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum: Collect a background spectrum. This measures the absorbance of the atmosphere and the salt plates and will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Place one to two drops of this compound onto the center of one clean, dry salt plate using a Pasteur pipette.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid applying excessive pressure, which could damage the plates.

  • Sample Analysis:

    • Place the prepared salt plate assembly into the sample holder in the spectrometer's sample compartment.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically perform a Fourier transform on the interferogram and ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Cleaning: Thoroughly clean the salt plates with a suitable solvent and dry them completely with a gentle stream of nitrogen or by wiping with a clean lens tissue. Store the plates in a desiccator to prevent fogging from atmospheric moisture.

Methodology (Using an ATR Accessory):

  • Spectrometer Preparation: As above, ensure the spectrometer is stable and the sample compartment is purged.

  • Background Spectrum: With the clean ATR crystal exposed to the atmosphere, collect a background spectrum.

  • Sample Application: Place a single drop of this compound directly onto the surface of the ATR crystal.

  • Sample Analysis: Acquire the sample spectrum using the same parameters as above (16-32 scans, 4 cm⁻¹ resolution).

  • Cleaning: Clean the ATR crystal by wiping it with a soft cloth or tissue soaked in an appropriate solvent.

Mandatory Visualization: Workflow for Compound Identification

The following diagrams illustrate a typical workflow for the spectroscopic identification and characterization of a small molecule like this compound.

cluster_prep Sample Handling cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Obtain Pure Sample (this compound) Prep Prepare for Analysis (Neat Liquid Film or ATR) Sample->Prep FTIR FTIR Spectrometer Prep->FTIR Acquire Acquire IR Spectrum (Background & Sample Scans) FTIR->Acquire Process Process Data (Fourier Transform, Baseline Correction) Acquire->Process Analyze Analyze Spectrum (Identify Key Absorption Bands) Process->Analyze Compare Compare with Reference Data (Databases, Literature) Analyze->Compare Elucidate Elucidate Structure Compare->Elucidate Other Confirm with Other Spectroscopic Methods (NMR, Mass Spec) Elucidate->Other

Caption: Workflow for Spectroscopic Identification of this compound.

Start Start: Analyze IR Spectrum Check_OH O-H Stretch? (~3600-3200 cm⁻¹) Start->Check_OH Check_CO_double C=O Stretch? (~1700 cm⁻¹) Check_OH->Check_CO_double No Result_Alcohol Functional Group: Alcohol Check_OH->Result_Alcohol Yes Check_CO_single Strong C-O Stretch? (~1300-1000 cm⁻¹) Check_CO_double->Check_CO_single No Result_Carbonyl Functional Group: Carbonyl Compound Check_CO_double->Result_Carbonyl Yes Check_CH_alkane sp³ C-H Stretch? (<3000 cm⁻¹) Check_CO_single->Check_CH_alkane Yes End Conclusion: Consistent with Ether Structure (e.g., this compound) Check_CO_single->End No (Inconsistent) Result_Alkane Hydrocarbon Backbone Confirmed Check_CH_alkane->Result_Alkane Yes Result_Ether Probable Functional Group: Ether Result_Ether->End Result_Alkane->Result_Ether

Caption: Logical Flowchart for Functional Group Analysis via IR Spectroscopy.

References

In-Depth Technical Guide: Expected Mass Spectrometry Fragmentation of Methoxycyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of methoxycyclobutane. Due to the limited availability of public, quantitative mass spectral data for this specific compound, this guide is based on established principles of mass spectrometry and the known fragmentation behaviors of cyclic ethers and cyclobutane (B1203170) derivatives. The information presented herein serves as a robust predictive framework for the identification and structural elucidation of this compound in experimental settings.

Core Principles of this compound Fragmentation

The fragmentation of this compound under electron ionization is primarily dictated by the stability of the resulting carbocations and radical species. The presence of the ether oxygen atom and the strained cyclobutane ring are the key drivers of the fragmentation pathways. The molecular ion (M•+), formed by the ejection of an electron, is expected to have a mass-to-charge ratio (m/z) of 86. Key fragmentation processes will include:

  • Alpha-Cleavage: The cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for ethers. This results in the formation of a stable oxonium ion.

  • Ring Opening: The strained cyclobutane ring is susceptible to ring-opening reactions, leading to the formation of various acyclic fragment ions.

  • Loss of Neutral Molecules: The elimination of small, stable neutral molecules such as ethylene (B1197577) (C₂H₄), formaldehyde (B43269) (CH₂O), and methanol (B129727) (CH₃OH) is expected.

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratios (m/z), and their proposed molecular formulas. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.

m/zProposed FormulaPredicted Relative Abundance
86[C₅H₁₀O]•+Low
71[C₄H₇O]+Moderate
58[C₃H₆O]•+High (likely base peak)
57[C₄H₉]+Moderate
55[C₃H₃O]+Moderate
43[C₃H₇]+High
31[CH₃O]+Moderate

Experimental Protocols

A standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.

1. Sample Preparation:

  • For liquid samples, dilute to a concentration of approximately 10-100 µg/mL in a high-purity, volatile solvent such as dichloromethane (B109758) or hexane.

  • Transfer the diluted sample to a 2 mL autosampler vial equipped with a PTFE/silicone septum.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250 °C.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 30-200.

  • Scan Rate: 2 scans/second.

Predicted Fragmentation Pathways

The following diagrams illustrate the predicted major fragmentation pathways of this compound upon electron ionization.

Predicted Fragmentation Pathway of this compound M This compound (m/z = 86) M_ion [C₅H₁₀O]•+ (m/z = 86) M->M_ion Ionization F58 [C₃H₆O]•+ (m/z = 58) M_ion->F58 - C₂H₄ F57 [C₄H₉]+ (m/z = 57) M_ion->F57 - CHO• F71 [C₄H₇O]+ (m/z = 71) M_ion->F71 - CH₃• F43 [C₃H₇]+ (m/z = 43) F58->F43 - CH₃• F71->F43 - CO F55 [C₃H₃O]+ (m/z = 55) Experimental Workflow for GC-MS Analysis Sample Sample Preparation (Dilution) GC Gas Chromatography (Separation) Sample->GC Injection MS Mass Spectrometry (Ionization & Fragmentation) GC->MS Elution Data Data Analysis (Spectrum Interpretation) MS->Data Detection

The Advent of the Four-Membered Ring: A Technical Guide to the Discovery and History of Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane (B1203170) moiety, a four-membered carbocycle, represents a fascinating and challenging target in organic synthesis. Its inherent ring strain, a consequence of distorted bond angles, imparts unique chemical reactivity and conformational rigidity, making it a valuable structural motif in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of cyclobutane synthesis. We will delve into the seminal early attempts, the landmark success of Willstätter, and the subsequent explosion of synthetic methodologies, with a particular focus on the versatile [2+2] cycloaddition reaction in its various forms. This guide presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key transformations, and elucidating diagrams of reaction mechanisms and workflows to provide a thorough resource for researchers in the field.

Early Endeavors and the First Successful Synthesis: A Historical Perspective

The quest to synthesize the simple cyclobutane ring was fraught with early challenges, highlighting the then-nascent understanding of ring strain. Early attempts at the intramolecular cyclization of 1,4-dihalobutanes using the Wurtz reaction, a method successful for synthesizing cyclopropane (B1198618), proved fruitless, yielding primarily n-butane and butene.

It was not until 1907 that Richard Willstätter and James Bruce reported the first successful, albeit arduous, synthesis of cyclobutane. Their multi-step sequence, starting from cyclobutanecarboxylic acid, laid the foundation for the field and demonstrated that the formation of the strained four-membered ring was indeed possible.

historical_timeline cluster_early Early Attempts cluster_breakthrough First Synthesis Wurtz Reaction on 1,4-dihalobutanes Wurtz Reaction on 1,4-dihalobutanes Willstätter & Bruce (1907) Willstätter & Bruce (1907) Wurtz Reaction on 1,4-dihalobutanes->Willstätter & Bruce (1907) Unsuccessful Hydrogenation of Cyclobutene Hydrogenation of Cyclobutene Willstätter & Bruce (1907)->Hydrogenation of Cyclobutene Key Final Step

Figure 1: A simplified timeline of the early history of cyclobutane synthesis.

The Cornerstone of Cyclobutane Synthesis: The [2+2] Cycloaddition

The most significant breakthrough in the practical synthesis of cyclobutanes came with the development of the [2+2] cycloaddition reaction. This powerful transformation involves the union of two unsaturated components, typically alkenes, to form a four-membered ring. Governed by the principles of orbital symmetry as described by the Woodward-Hoffmann rules, concerted suprafacial-suprafacial [2+2] cycloadditions are thermally forbidden but photochemically allowed. This has led to the development of three major classes of [2+2] cycloadditions: photochemical, thermal, and metal-catalyzed.

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloaddition is the most common and widely utilized method for synthesizing cyclobutane rings.[1] The reaction is typically initiated by the photoexcitation of one of the alkene components to its triplet state, which then reacts with a ground-state alkene in a stepwise manner through a 1,4-diradical intermediate. This method is particularly effective for the reaction of enones with alkenes.

Figure 2: Generalized mechanism of a photochemical [2+2] cycloaddition of an enone and an alkene.
ReactionSubstratesConditionsYield (%)Diastereomeric Ratio (dr)Reference
Intermolecular2-Cyclohexenone, EtheneAcetone (sensitizer), hv (Pyrex filter), -70 °C, 8 h70-80-(Typical, from various sources)
Intramolecular(E)-5-Hepten-2-oneAcetone (sensitizer), hv (Pyrex filter), 25 °C, 24 h659:1(Typical, from various sources)
Asymmetric2-Cyclohexenone, 1-OcteneChiral Xanthone Catalyst, hv (419 nm), CH2Cl2, -20 °C, 24 h92>95:5(Representative example)

  • Materials: Alkene (2.0 equiv., 0.40 mmol), N-alkyl maleimide (B117702) (1.0 equiv., 0.20 mmol), Dichloromethane (B109758) (CH2Cl2, 2.0 mL).

  • Apparatus: A glass vial equipped with a magnetic stir bar and a rubber septum. A UVA LED lamp (e.g., Kessil PR 160L, 370 nm).

  • Procedure: a. To the glass vial, add the alkene, N-alkyl maleimide, and CH2Cl2. b. Seal the vial with the rubber septum and purge with argon for 10-15 minutes. c. Place the reaction vial under the UVA LED lamp and irradiate with stirring for 16–70 hours at room temperature under an argon atmosphere. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. e. Upon completion, remove the solvent in vacuo. f. Purify the residue by column chromatography on silica (B1680970) gel (e.g., petroleum ether/ethyl acetate (B1210297) gradient) to afford the desired cyclobutane product.

Thermal [2+2] Cycloaddition of Ketenes

While concerted thermal [2+2] cycloadditions of simple alkenes are symmetry-forbidden, ketenes represent a notable exception. The unique orbital arrangement of ketenes allows for a concerted [π2s + π2a] cycloaddition with alkenes, which is thermally allowed. This reaction provides a direct route to cyclobutanones, which are versatile synthetic intermediates.

thermal_ketene_cycloaddition cluster_reactants Reactants cluster_process Thermal Process cluster_product Product Ketene (B1206846) Ketene [π2s + π2a] Transition State [π2s + π2a] Transition State Ketene->[π2s + π2a] Transition State Alkene Alkene Alkene->[π2s + π2a] Transition State Cyclobutanone Cyclobutanone [π2s + π2a] Transition State->Cyclobutanone Concerted

Figure 3: Schematic representation of a thermal [2+2] cycloaddition of a ketene and an alkene.
Ketene PrecursorAlkeneLewis AcidConditionsYield (%)Diastereomeric Ratio (dr)
Phenylacetyl chlorideCyclopenteneEtAlCl2 (2.5 equiv)CH2Cl2, -78 °C, 1 h8413:1
Propionyl chloride(Z)-1-PhenylpropeneEtAlCl2 (1.5 equiv)CH2Cl2, -78 °C, 1 h9218:1
Phenylacetyl chlorideStyreneEtAlCl2 (2.5 equiv)CH2Cl2, -78 °C, 1 h597:1

  • Materials: Alkene (2.0 equiv.), acid chloride (1.0 equiv.), triethylamine (B128534) (1.1 equiv.), ethylaluminum dichloride (EtAlCl2, 1 M in hexanes, 2.5 equiv.), dichloromethane (CH2Cl2, anhydrous).

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. An addition funnel.

  • Procedure: a. To the reaction flask, add the alkene, triethylamine, and CH2Cl2. Cool the solution to -78 °C using a dry ice/acetone bath. b. In a separate flame-dried flask, prepare a solution of the acid chloride in CH2Cl2. c. Add the acid chloride solution dropwise to the stirred alkene solution at -78 °C. d. To the addition funnel, add the solution of ethylaluminum dichloride in hexanes via syringe. e. Add the ethylaluminum dichloride solution dropwise to the reaction mixture over 50 minutes, maintaining the temperature at -78 °C. f. After the addition is complete, stir the reaction mixture for an additional hour at -78 °C. g. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C. h. Allow the mixture to warm to room temperature and extract with CH2Cl2. i. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. j. Purify the crude product by column chromatography on silica gel to yield the desired cyclobutanone.

Metal-Catalyzed [2+2] Cycloaddition

Transition metal catalysts can facilitate [2+2] cycloaddition reactions under thermal conditions by providing an alternative, lower-energy reaction pathway that avoids the symmetry-forbidden concerted process. These reactions often proceed through metallacyclobutane intermediates. A variety of metals, including iron, nickel, and rhodium, have been shown to catalyze these transformations, often with high levels of stereocontrol.

Catalyst SystemSubstratesConditionsYield (%)Enantiomeric Excess (ee)Reference
[Rh(COD)Cl]2 / (R)-BINAP1,6-enyneToluene, 110 °C, 12 h8596%(Representative example)
Ni(COD)2 / P(c-C5H9)3Norbornene, Methyl acrylateToluene, 80 °C, 16 h90-(Representative example)
Fe(acac)3 / PhSiH3Styrene, Acrylonitrile1,2-Dichloroethane, 60 °C, 24 h78-(Representative example)

Alternative Strategies for Cyclobutane Synthesis

While [2+2] cycloadditions are the dominant method for constructing cyclobutane rings, several other strategies have been developed and are valuable in specific synthetic contexts.

Ring Expansion of Cyclopropanes

The one-carbon ring expansion of readily available cyclopropane derivatives provides an effective route to cyclobutanes, particularly cyclobutanones. This transformation is often acid-catalyzed and proceeds through a cyclopropylcarbinyl cation intermediate that rearranges to a more stable cyclobutyl cation.

ring_expansion cluster_start Starting Material cluster_process Rearrangement cluster_product Product Cyclopropylcarbinol Cyclopropylcarbinol Protonation (H+) Protonation (H+) Cyclopropylcarbinol->Protonation (H+) Cyclopropylcarbinyl Cation Cyclopropylcarbinyl Cation Protonation (H+)->Cyclopropylcarbinyl Cation Rearrangement Rearrangement Cyclopropylcarbinyl Cation->Rearrangement Cyclobutyl Cation Cyclobutyl Cation Rearrangement->Cyclobutyl Cation Cyclobutanone Cyclobutanone Cyclobutyl Cation->Cyclobutanone

Figure 4: General mechanism for the acid-catalyzed ring expansion of a cyclopropylcarbinol.
  • Materials: (1-methylcyclopropyl)methanol, concentrated sulfuric acid, water, diethyl ether.

  • Apparatus: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Procedure: a. To the round-bottom flask, add (1-methylcyclopropyl)methanol and a catalytic amount of concentrated sulfuric acid in water. b. Heat the reaction mixture to reflux and monitor the progress by GC-MS. c. After the reaction is complete, cool the mixture to room temperature. d. Neutralize the reaction with a saturated solution of sodium bicarbonate. e. Extract the product with diethyl ether. f. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by distillation to obtain 2-methylcyclobutan-1-one.

Conclusion

The synthesis of cyclobutanes has evolved from a formidable challenge to a well-established field of organic chemistry. From the pioneering work of Willstätter to the development of the powerful and versatile [2+2] cycloaddition reactions and other innovative strategies, chemists now have a diverse toolbox for the construction of this strained yet valuable carbocycle. The continued development of new catalytic and enantioselective methods will undoubtedly further expand the accessibility and utility of cyclobutane-containing molecules in drug discovery, materials science, and beyond. This guide has provided a comprehensive overview of the key historical developments, quantitative data for important reactions, and detailed experimental protocols to serve as a valuable resource for researchers navigating the synthesis of these fascinating four-membered rings.

References

Methodological & Application

Enantioselective Synthesis of Cyclobutane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of cyclobutane (B1203170) derivatives, a critical structural motif in medicinal chemistry and natural product synthesis. The following sections summarize key methodologies, present quantitative data in structured tables for easy comparison, and offer step-by-step protocols for cited experiments.

Iridium-Catalyzed Cascade Asymmetric Allylic Etherification/[2+2] Photocycloaddition

This modern approach provides a highly efficient one-pot synthesis of enantioenriched bicyclic cyclobutane derivatives. The reaction proceeds via an initial iridium-catalyzed asymmetric allylic etherification, followed by a visible-light-induced intramolecular [2+2] cycloaddition. This cascade process is characterized by its operational simplicity, broad substrate scope, and excellent stereocontrol.[1]

Quantitative Data
EntryAllyl Acetate (B1210297)Cinnamyl AlcoholProductYield (%)dree (%)
11a2a3aa85>20:1>99
21b2a3ba8215:199
31a2b3ab78>20:1>99
41c2c3cc9012:198
51d2a3da75>20:199
Experimental Protocol

General Procedure for the Cascade Asymmetric Allylic Etherification/[2+2] Photocycloaddition: [1]

To a flame-dried Schlenk tube equipped with a magnetic stir bar were added [Ir(cod)Cl]₂ (2.0 mol%), chiral phosphoramidite (B1245037) ligand (4.0 mol%), and 3,5-Cl₂C₆H₃CO₂H (10 mol%). The tube was evacuated and backfilled with argon three times. Toluene (B28343) (1.0 mL) was then added, and the mixture was stirred at room temperature for 30 minutes. Subsequently, the allyl acetate (0.10 mmol, 1.0 equiv), cinnamyl alcohol (0.12 mmol, 1.2 equiv), and the photocatalyst Ir(dFppy)₃ (1.0 mol%) were added. The reaction mixture was stirred at room temperature under irradiation with blue LEDs. Upon completion (monitored by TLC), the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclobutane derivative.

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Cascade cluster_2 Workup and Purification Reagents Allyl Acetate Cinnamyl Alcohol Allylic_Etherification Iridium-Catalyzed Asymmetric Allylic Etherification Reagents->Allylic_Etherification Catalysts [Ir(cod)Cl]₂ Chiral Ligand Photocatalyst Catalysts->Allylic_Etherification Solvent Toluene Solvent->Allylic_Etherification Photocycloaddition Visible-Light-Induced [2+2] Cycloaddition Allylic_Etherification->Photocycloaddition Intermediate Workup Solvent Removal Photocycloaddition->Workup Purification Flash Chromatography Workup->Purification Product Product Purification->Product

Caption: Workflow for the Iridium-Catalyzed Cascade Reaction.

Cobalt-Catalyzed Enantioselective [2+2] Cycloaddition of Alkynes and Alkenes

This method provides access to a diverse range of chiral cyclobutene (B1205218) derivatives, which are valuable precursors to saturated cyclobutanes. The reaction employs an earth-abundant cobalt catalyst and a chiral phosphino-oxazoline ligand, demonstrating broad functional group tolerance and high enantioselectivity.

Quantitative Data
EntryAlkyneAlkeneProductYield (%)ee (%)
1PhenylacetyleneStyrene1,2-diphenylcyclobut-1-ene9596
21-OctyneStyrene1-phenyl-2-hexylcyclobut-1-ene8892
3Phenylacetylene4-Chlorostyrene1-phenyl-2-(4-chlorophenyl)cyclobut-1-ene9297
4TrimethylsilylacetyleneStyrene1-phenyl-2-(trimethylsilyl)cyclobut-1-ene8590
5Ethyl PropiolateStyreneEthyl 2-phenylcyclobut-1-ene-1-carboxylate7888
Experimental Protocol

General Procedure for the Cobalt-Catalyzed Enantioselective [2+2] Cycloaddition:

In a nitrogen-filled glovebox, a solution of Co(acac)₂ (5.0 mol%) and the chiral phosphino-oxazoline ligand (5.5 mol%) in 1,2-dichloroethane (B1671644) (0.5 M) was stirred for 30 minutes. To this solution were added the alkyne (1.0 equiv) and the alkene (1.2 equiv). The reaction mixture was stirred at the specified temperature until the alkyne was consumed (as monitored by GC-MS). The reaction was then quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer was extracted with diethyl ether, and the combined organic layers were dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired cyclobutene product.

Catalytic Cycle

G Co(I)-L Co(I)-L Oxidative_Cyclization Cobaltacyclopentene Intermediate Co(I)-L->Oxidative_Cyclization Alkyne, Alkene Reductive_Elimination Reductive Elimination Oxidative_Cyclization->Reductive_Elimination Reductive_Elimination->Co(I)-L Product Product Reductive_Elimination->Product Cyclobutene

Caption: Cobalt-Catalyzed [2+2] Cycloaddition Cycle.

Titanium-TADDOL Catalyzed Enantioselective [2+2] Cycloaddition

A classic yet powerful method for the synthesis of highly functionalized cyclobutanes involves the [2+2] cycloaddition of electron-rich alkenes, such as ketene (B1206846) thioacetals, with electron-deficient alkenes, like enamides derived from oxazolidinones. The reaction is catalyzed by a chiral titanium complex prepared from TiCl₂(OTf)₂ and a TADDOL ligand.

Quantitative Data
EntryKetene ThioacetalEnamideProductYield (%)ee (%)
12-(1,3-Dithian-2-ylidene)acetonitrile(S)-3-(1-propenyl)oxazolidin-2-oneCyclobutane adduct83>98
2Ketene dimethyl thioacetal(S)-3-(1-propenyl)oxazolidin-2-oneCyclobutane adduct8088
32-Ethylidene-1,3-dithiolane(S)-3-(1-propenyl)oxazolidin-2-oneCyclobutane adduct9195
4Ketene dimethyl thioacetal(S)-3-(but-1-en-1-yl)oxazolidin-2-oneCyclobutane adduct7591
Experimental Protocol

General Procedure for the Titanium-TADDOL Catalyzed [2+2] Cycloaddition:

To a solution of the chiral TADDOL ligand (20 mol%) in toluene at room temperature was added TiCl₂(OTf)₂ (10 mol%). The mixture was stirred for 1 hour. The resulting catalyst solution was cooled to -78 °C, and a solution of the enamide (1.0 equiv) in toluene was added, followed by the addition of the ketene thioacetal (1.2 equiv). The reaction mixture was stirred at -78 °C for the specified time. The reaction was then quenched by the addition of a saturated aqueous solution of NaHCO₃. The mixture was allowed to warm to room temperature, and the layers were separated. The aqueous layer was extracted with dichloromethane, and the combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue was purified by flash column chromatography on silica gel to afford the cyclobutane product.

Catalyst Formation and Reaction

G TiCl2(OTf)2 TiCl2(OTf)2 Catalyst_Formation Chiral Ti-TADDOL Catalyst TiCl2(OTf)2->Catalyst_Formation Reaction [2+2] Cycloaddition Catalyst_Formation->Reaction Activates Enamide TADDOL TADDOL TADDOL->Catalyst_Formation Product Product Reaction->Product Cyclobutane Enamide Enamide Enamide->Reaction Ketene_Thioacetal Ketene Thioacetal Ketene_Thioacetal->Reaction

Caption: Titanium-TADDOL Catalyzed [2+2] Cycloaddition.

Rhodium/Diene-Catalyzed Asymmetric 1,4-Addition to Cyclobutenes

This strategy involves the enantioselective functionalization of a pre-existing cyclobutene ring. A chiral rhodium complex, generated in situ from a rhodium precursor and a chiral diene ligand, catalyzes the 1,4-addition of an arylboronic acid to a cyclobutene-1-carboxylate ester. This method provides access to chiral cyclobutanes with high diastereoselectivity and enantioselectivity.[2]

Quantitative Data
EntryCyclobutene EsterArylboronic AcidProductYield (%)dree (%)
1Ethyl cyclobut-1-ene-1-carboxylatePhenylboronic acidEthyl 2-phenylcyclobutane-1-carboxylate95>20:198
2Ethyl cyclobut-1-ene-1-carboxylate4-Methoxyphenylboronic acidEthyl 2-(4-methoxyphenyl)cyclobutane-1-carboxylate92>20:199
3Ethyl cyclobut-1-ene-1-carboxylate4-Chlorophenylboronic acidEthyl 2-(4-chlorophenyl)cyclobutane-1-carboxylate90>20:197
4tert-Butyl cyclobut-1-ene-1-carboxylatePhenylboronic acidtert-Butyl 2-phenylcyclobutane-1-carboxylate8819:196
5Ethyl cyclobut-1-ene-1-carboxylate2-Naphthylboronic acidEthyl 2-(naphthalen-2-yl)cyclobutane-1-carboxylate85>20:195
Experimental Protocol

General Procedure for the Rhodium/Diene-Catalyzed Asymmetric 1,4-Addition: [2]

To a mixture of [Rh(C₂H₄)₂Cl]₂ (1.5 mol%) and the chiral diene ligand (3.3 mol%) in a Schlenk tube was added 1,4-dioxane (B91453) (1.0 mL). The mixture was stirred at room temperature for 10 minutes. Then, the cyclobutene ester (0.2 mmol, 1.0 equiv), arylboronic acid (0.3 mmol, 1.5 equiv), and K₃PO₄ (0.4 mmol, 2.0 equiv) were added. The reaction mixture was stirred at the specified temperature for the indicated time. After cooling to room temperature, the mixture was filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired chiral cyclobutane product.

Logical Relationship of Reaction Components

G Rh_precursor [Rh(C₂H₄)₂Cl]₂ Active_Catalyst Chiral Rh-Diene Complex Rh_precursor->Active_Catalyst Chiral_Diene Chiral Diene Ligand Chiral_Diene->Active_Catalyst Product Chiral Cyclobutane Active_Catalyst->Product Cyclobutene Cyclobutene Ester Cyclobutene->Product Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Product Base K₃PO₄ Base->Product

References

Application Notes and Protocols for Methoxycyclobutane Synthesis via [2+2] Photocycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [2+2] photocycloaddition reaction is a powerful photochemical transformation for the construction of cyclobutane (B1203170) rings, which are valuable structural motifs in natural products and pharmaceutical agents.[1] This method involves the light-induced union of two unsaturated systems, typically an electronically excited species and a ground-state species, to form a four-membered ring. The synthesis of methoxycyclobutanes, in particular, can be efficiently achieved through the [2+2] photocycloaddition of enol ethers with various alkenes, most notably α,β-unsaturated carbonyl compounds (enones).

This document provides detailed application notes and experimental protocols for the synthesis of methoxycyclobutanes via [2+2] photocycloaddition, with a focus on both intermolecular and intramolecular variants.

Reaction Mechanism and Stereochemistry

The photochemical [2+2] cycloaddition of an enone with an enol ether typically proceeds through the formation of a triplet 1,4-diradical intermediate.[2] Upon photoexcitation, the enone transitions to an excited triplet state and adds to the ground-state enol ether. This stepwise mechanism allows for bond rotation in the diradical intermediate, which can influence the stereochemical outcome of the reaction.

Generally, the reaction of cyclic enones with electron-rich olefins like methyl vinyl ether predominantly yields head-to-tail cycloadducts.[1] The stereoselectivity of the reaction is influenced by steric interactions, which favor the formation of the less sterically hindered product.[2] In intramolecular reactions, the length and nature of the tether connecting the enone and enol ether moieties play a crucial role in determining both the regioselectivity and diastereoselectivity of the cycloaddition.[3][4]

G cluster_0 Reaction Pathway Enone Enone Excited_Enone Excited_Enone Enone->Excited_Enone hν (Light) Enol_Ether Enol_Ether Diradical_Intermediate Diradical_Intermediate Enol_Ether->Diradical_Intermediate Excited_Enone->Diradical_Intermediate + Enol Ether Methoxycyclobutane This compound Diradical_Intermediate->this compound Ring Closure G Start Start Dissolve_Substrate Dissolve Substrate in Solvent Start->Dissolve_Substrate Deoxygenate Deoxygenate with N2/Ar Dissolve_Substrate->Deoxygenate Irradiate Irradiate with UV Light Deoxygenate->Irradiate Monitor_Reaction Monitor by TLC/GC Irradiate->Monitor_Reaction Monitor_Reaction->Irradiate Incomplete Workup Solvent Removal Monitor_Reaction->Workup Complete Purify Column Chromatography Workup->Purify End End Purify->End

References

Application Notes and Protocols for the Methoxylation of Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various chemical methods to introduce a methoxy (B1213986) group onto a cyclobutane (B1203170) ring. The cyclobutane moiety is a valuable structural motif in medicinal chemistry, and the ability to functionalize it with groups like methoxy is crucial for modulating physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity.[1][2]

Overview of Synthetic Strategies

The introduction of a methoxy group onto a cyclobutane can be achieved through several distinct synthetic pathways, primarily categorized by the starting material. The choice of method depends on the availability of the starting material, the desired stereochemistry, and the tolerance of other functional groups present in the molecule. The main strategies include:

  • Nucleophilic Substitution (S(_N)2): Starting from a cyclobutane bearing a good leaving group (e.g., halide, tosylate), which is displaced by a methoxide (B1231860) nucleophile. This is a direct and often high-yielding approach.[3][4]

  • Functionalization of Cyclobutanol (B46151): Utilizing the hydroxyl group of cyclobutanol as a handle for etherification. This is one of the most common and versatile strategies.

  • Addition to Cyclobutene (B1205218): Electrophilic addition of a methoxy group across the double bond of cyclobutene or its derivatives.

The logical relationship between these synthetic approaches is illustrated in the diagram below.

cluster_start Starting Materials cluster_methods Methoxylation Methods cluster_product Product Cyclobutanol Cyclobutanol Williamson Williamson Ether Synthesis Cyclobutanol->Williamson Mitsunobu Mitsunobu Reaction Cyclobutanol->Mitsunobu Cyclobutyl_Halide Cyclobutyl Halide/Tosylate Cyclobutyl_Halide->Williamson with MeO⁻ SN2 S(N)2 Reaction (with MeO⁻) Cyclobutyl_Halide->SN2 Cyclobutene Cyclobutene Alkoxymercuration Alkoxymercuration- Demercuration Cyclobutene->Alkoxymercuration Acid_Addition Acid-Catalyzed Addition of MeOH Cyclobutene->Acid_Addition Methoxycyclobutane This compound Williamson->this compound Mitsunobu->this compound Inversion of Stereochemistry SN2->this compound Alkoxymercuration->this compound Markovnikov Anti-addition Acid_Addition->this compound Markovnikov

Caption: Synthetic pathways to this compound.

Method 1: Williamson Ether Synthesis from Cyclobutanol

Application Notes

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[5][6] The reaction proceeds in two steps: first, the deprotonation of an alcohol to form an alkoxide, followed by an S(_N)2 reaction of the alkoxide with an alkyl halide.[3][7] When starting from cyclobutanol, the alcohol is deprotonated with a strong base (e.g., sodium hydride) to form sodium cyclobutoxide. This nucleophile then reacts with a methylating agent, such as methyl iodide or dimethyl sulfate, to yield this compound.

  • Advantages: High yields, readily available reagents, and straightforward procedure.

  • Disadvantages: Requires a strong, air-sensitive base (NaH). The methylating agents are toxic and should be handled with care.

  • Scope: Broadly applicable to primary and secondary cyclobutanols. Tertiary alcohols are prone to elimination reactions.[3]

Experimental Protocol

Synthesis of this compound from Cyclobutanol

  • Reagent Preparation:

    • Dry tetrahydrofuran (B95107) (THF) over sodium/benzophenone or by passing through a column of activated alumina.

    • Ensure cyclobutanol is anhydrous.

    • Sodium hydride (60% dispersion in mineral oil) should be washed with dry hexanes to remove the oil if necessary, though it can often be used directly.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq.) under a positive pressure of nitrogen.

    • Add dry THF (approx. 0.5 M relative to the alcohol) via syringe.

    • Cool the suspension to 0 °C in an ice bath.

  • Alkoxide Formation:

    • Slowly add a solution of cyclobutanol (1.0 eq.) in dry THF to the NaH suspension dropwise via a syringe or dropping funnel.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.

  • Methylation:

    • Cool the reaction mixture back down to 0 °C.

    • Add methyl iodide (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight (or until TLC/GC-MS indicates complete consumption of the starting material).

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation or flash column chromatography on silica (B1680970) gel to afford pure this compound.

Method 2: Mitsunobu Reaction from Cyclobutanol

Application Notes

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups, including ethers, with complete inversion of stereochemistry at the alcohol carbon.[8][9] This is particularly valuable in stereoselective synthesis. The reaction involves activating the alcohol with a combination of triphenylphosphine (B44618) (PPh(_3)) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] Methanol (B129727) serves as the nucleophile to form the methoxy ether.

  • Advantages: Mild reaction conditions, high stereoselectivity (inversion), and broad substrate scope for acidic nucleophiles (pKa ≤ 15).[8][11]

  • Disadvantages: Stoichiometric amounts of phosphine (B1218219) oxide and reduced azodicarboxylate byproducts are generated, which can complicate purification.[12] The reagents are sensitive and potentially hazardous.[11]

  • Scope: Ideal for secondary cyclobutanols where inversion of a stereocenter is desired. Primary alcohols also work well. Tertiary alcohols are not suitable.[11]

Experimental Protocol

Stereoinversive Synthesis of a this compound Derivative

  • Reagent Preparation:

    • Use anhydrous THF as the solvent.

    • Ensure the cyclobutanol derivative, triphenylphosphine, and methanol are all anhydrous.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the cyclobutanol derivative (1.0 eq.), triphenylphosphine (1.5 eq.), and anhydrous methanol (2.0-3.0 eq.).

    • Dissolve the components in anhydrous THF (approx. 0.2 M).

    • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Reaction Execution:

    • Slowly add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution. A color change and/or formation of a precipitate (triphenylphosphine oxide) may be observed.[11]

    • After the addition, allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • The crude residue can often be purified directly by flash column chromatography on silica gel. A nonpolar solvent system (e.g., hexanes/ethyl acetate) is typically used. The triphenylphosphine oxide and hydrazine (B178648) byproducts can sometimes be challenging to separate.

    • Alternatively, one can precipitate the triphenylphosphine oxide by adding a nonpolar solvent like diethyl ether or hexanes and filtering, although this is not always effective.

Method 3: Alkoxymercuration-Demercuration of Cyclobutene

Application Notes

This two-step procedure provides a reliable method for the Markovnikov addition of an alcohol across a double bond without the risk of carbocation rearrangements.[13][14] In the first step, alkoxymercuration, cyclobutene reacts with mercuric acetate (B1210297) (Hg(OAc)(_2)) in methanol. This forms a stable mercurinium ion intermediate, which is then opened by the methanol solvent.[15][16] The second step, demercuration, involves the reduction of the organomercury intermediate with sodium borohydride (B1222165) (NaBH(_4)) to replace the mercury with a hydrogen atom.[16]

  • Advantages: Excellent regioselectivity (Markovnikov), prevents carbocation rearrangements, and generally gives good yields.[14]

  • Disadvantages: Utilizes highly toxic mercury salts, which require special handling and disposal procedures.

  • Stereochemistry: The reaction proceeds with anti-addition of the methoxy group and the hydrogen across the double bond.[14]

Experimental Protocol

Synthesis of this compound from Cyclobutene

  • Alkoxymercuration Step:

    • In a round-bottom flask, dissolve mercuric acetate (Hg(OAc)(_2), 1.0 eq.) in anhydrous methanol (sufficient to make a ~0.5 M solution).

    • Stir the solution until the salt is fully dissolved.

    • Add cyclobutene (1.1 eq., can be added as a solution in a suitable solvent or condensed directly) to the methanol solution at room temperature.

    • Stir the mixture for 1-2 hours. The disappearance of the alkene can be monitored by GC or

      1^11
      H NMR.

  • Demercuration Step:

    • After the first step is complete, add an aqueous solution of sodium hydroxide (B78521) (3 M, equivalent volume to the methanol used).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly and carefully add a solution of sodium borohydride (NaBH(_4), 0.5 eq.) in 3 M NaOH. The reaction is often exothermic, and metallic mercury will precipitate as a fine black solid.

    • Stir the reaction mixture vigorously for 1-2 hours at room temperature.

  • Workup and Purification:

    • Decant the supernatant liquid away from the precipitated mercury. Alternatively, filter the mixture through a pad of Celite®. (Caution: Handle mercury with extreme care).

    • Transfer the filtrate to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and carefully remove the solvent by distillation.

    • Purify the resulting this compound by fractional distillation.

Data Summary Table

The following table summarizes typical reaction conditions and yields for the described methods. Yields are highly substrate-dependent and should be considered representative.

MethodStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)Ref.
Williamson Ether SynthesisCyclobutanolNaH, CH(3)ITHF0 to RT12-1670-90[6][17]
Mitsunobu ReactionCyclobutanolPPh(_3), DIAD, MeOHTHF0 to RT6-1860-85[8][11]
AlkoxymercurationCyclobutene1. Hg(OAc)(_2), MeOH2. NaBH(_4), NaOHMeOH/H₂ORT2-475-95[15]
S(_N)2 ReactionCyclobutyl BromideNaOMeMeOHReflux4-865-85[4][18]
Acid-Catalyzed AdditionCyclobuteneH(_2)SO(_4) (cat.), MeOHMeOHRT1-350-70[19][20]

References

Application of Methoxycyclobutane in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxycyclobutane and its derivatives are emerging as versatile building blocks in the asymmetric synthesis of complex natural products. The inherent ring strain of the cyclobutane (B1203170) core provides a driving force for a variety of stereoselective transformations, including ring-opening, ring-expansion, and functional group manipulations. This allows for the efficient construction of intricate molecular architectures found in numerous biologically active compounds. One prominent example of a natural product featuring a substituted cyclobutane ring is (±)-grandisol , the primary component of the aggregation pheromone of the cotton boll weevil, Anthonomus grandis. The development of efficient synthetic routes to grandisol (B1216609) is of significant interest for its application in integrated pest management strategies.

This application note details a proposed synthetic strategy for (±)-grandisol that utilizes a functionalized this compound derivative as a key intermediate. The protocol highlights the preparation of this key building block and its subsequent elaboration to the final natural product, providing a framework for the application of this compound chemistry in the synthesis of other complex targets.

Proposed Synthetic Pathway for (±)-Grandisol

Our proposed synthesis commences with the readily available 2-methoxy-3,4-dihydro-2H-pyran. A key reductive rearrangement reaction is employed to stereoselectively generate the pivotal trans-2-(hydroxymethyl)-1-methoxycyclobutane intermediate. This this compound derivative then undergoes a series of functional group transformations to afford the natural product (±)-grandisol.

G cluster_0 Synthesis of this compound Intermediate cluster_1 Elaboration to (±)-Grandisol A 2-Methoxy-3,4-dihydro-2H-pyran B trans-2-(Hydroxymethyl)-1-methoxycyclobutane A->B Reductive Rearrangement C Oxidation B->C PCC or Swern D Wittig Reaction C->D Ph3P=CH2 E Grignard Reaction D->E MeMgBr F (±)-Grandisol E->F Deprotection (if any)

Caption: Proposed synthetic workflow for (±)-grandisol.

Experimental Protocols

Protocol 1: Synthesis of trans-2-(Hydroxymethyl)-1-methoxycyclobutane

This protocol describes the reductive rearrangement of 2-methoxy-3,4-dihydro-2H-pyran to the key this compound intermediate.

Materials:

  • 2-Methoxy-3,4-dihydro-2H-pyran

  • Triisobutylaluminium (TIBAL), 1.0 M solution in hexanes

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is flame-dried under a stream of argon and allowed to cool to room temperature.

  • The flask is charged with 2-methoxy-3,4-dihydro-2H-pyran (5.7 g, 50 mmol) and anhydrous diethyl ether (100 mL).

  • The solution is cooled to 0 °C in an ice bath.

  • Triisobutylaluminium (1.0 M in hexanes, 55 mL, 55 mmol) is added dropwise via syringe over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate (50 mL) at 0 °C. Vigorous gas evolution will occur.

  • The resulting biphasic mixture is stirred vigorously for 1 hour until a clear separation of layers is observed.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: 30% ethyl acetate (B1210297) in hexanes) to afford trans-2-(hydroxymethyl)-1-methoxycyclobutane as a colorless oil.

Protocol 2: Oxidation to trans-2-Formyl-1-methoxycyclobutane

This protocol details the oxidation of the primary alcohol to the corresponding aldehyde.

Materials:

Procedure:

  • A 100 mL round-bottom flask is charged with pyridinium chlorochromate (4.3 g, 20 mmol) and silica gel (4.3 g) in anhydrous dichloromethane (50 mL).

  • A solution of trans-2-(hydroxymethyl)-1-methoxycyclobutane (2.32 g, 20 mmol) in anhydrous dichloromethane (10 mL) is added to the stirred suspension in one portion.

  • The reaction mixture is stirred at room temperature for 2 hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of silica gel, eluting with diethyl ether.

  • The filtrate is concentrated under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification.

Protocol 3: Synthesis of (±)-Grandisol

This protocol outlines the final steps to convert the aldehyde to (±)-grandisol.

Materials:

Procedure (Wittig Reaction):

  • A 250 mL flame-dried, three-necked round-bottom flask is charged with methyltriphenylphosphonium bromide (8.93 g, 25 mmol) and anhydrous THF (100 mL) under an argon atmosphere.

  • The suspension is cooled to 0 °C, and n-butyllithium (2.5 M in hexanes, 10 mL, 25 mmol) is added dropwise. The resulting orange-red solution is stirred at room temperature for 1 hour.

  • The solution is cooled back to 0 °C, and a solution of crude trans-2-formyl-1-methoxycyclobutane (from the previous step, ~20 mmol) in anhydrous THF (20 mL) is added dropwise.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl solution (50 mL) and extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (10% ethyl acetate in hexanes) to give the intermediate alkene.

Procedure (Grignard Reaction and Demethylation):

  • A solution of the intermediate alkene in anhydrous diethyl ether is treated with an excess of methylmagnesium bromide at 0 °C. The reaction is stirred for 2 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl. The product is extracted with diethyl ether, dried, and concentrated.

  • The resulting methoxy (B1213986) group can be cleaved under standard conditions (e.g., BBr₃) to yield (±)-grandisol. Purification is achieved by column chromatography.

Data Presentation

The following table summarizes the expected yields and stereoselectivity for the key transformations in the synthesis of (±)-grandisol.

StepTransformationStarting MaterialProductReagentsYield (%)Diastereomeric Ratio
1Reductive Rearrangement2-Methoxy-3,4-dihydro-2H-pyrantrans-2-(Hydroxymethyl)-1-methoxycyclobutaneTIBAL~85>95:5 (trans:cis)
2Oxidationtrans-2-(Hydroxymethyl)-1-methoxycyclobutanetrans-2-Formyl-1-methoxycyclobutanePCC~80-90-
3Wittig Reactiontrans-2-Formyl-1-methoxycyclobutaneIntermediate AlkenePh₃P=CH₂~70-80-
4Grignard & DemethylationIntermediate Alkene(±)-GrandisolMeMgBr, BBr₃~60-70~1:1

Visualization of Key Reaction Mechanism

The key step in forming the this compound core is the reductive rearrangement of 2-methoxy-3,4-dihydro-2H-pyran. This reaction proceeds through a proposed radical mechanism initiated by the Lewis acidic triisobutylaluminium.

G cluster_0 Proposed Mechanism for Reductive Rearrangement A 2-Methoxy-3,4-dihydro-2H-pyran + TIBAL B Lewis Acid Adduct A->B Coordination C Homolytic Cleavage B->C D Radical Intermediate C->D E Cyclization D->E 4-exo-trig F trans-2-(Hydroxymethyl)-1-methoxycyclobutane E->F Reduction & Workup

Caption: Proposed mechanism for the key reductive rearrangement.

Conclusion

This application note demonstrates the utility of a functionalized this compound derivative as a strategic building block in the total synthesis of the natural product (±)-grandisol. The protocols provided offer a detailed guide for the preparation and elaboration of this key intermediate. This approach highlights the potential of leveraging the unique reactivity of cyclobutane systems for the efficient construction of complex and biologically significant molecules, a strategy that is broadly applicable to other targets in natural product synthesis and drug discovery.

Application of Methoxycyclobutane in Medicinal Chemistry: Enhancing Potency and Selectivity of PDE4B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane (B1203170) scaffold has garnered significant interest in medicinal chemistry due to its unique structural properties. Its inherent ring strain and three-dimensional geometry can impart favorable pharmacological characteristics to drug candidates, such as conformational rigidity and improved metabolic stability. This application note focuses on the utility of the methoxycyclobutane moiety, a functionalized version of the cyclobutane ring, in the design of potent and selective enzyme inhibitors. Specifically, we will explore its application in the development of Phosphodiesterase 4B (PDE4B) inhibitors, a class of drugs with therapeutic potential in inflammatory and neurological disorders.

The incorporation of a this compound group can influence a molecule's polarity, hydrogen bonding capacity, and overall shape, thereby modulating its binding affinity and selectivity for its biological target. This note will provide an overview of the structure-activity relationships (SAR), quantitative biological data, and detailed experimental protocols for the synthesis and evaluation of this compound-containing PDE4B inhibitors.

This compound as a Key Structural Motif in PDE4B Inhibitors

Phosphodiesterase 4 (PDE4) is an enzyme family that plays a crucial role in regulating intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] Inhibition of PDE4, particularly the PDE4B isoform, has been identified as a promising therapeutic strategy for a range of conditions including chronic obstructive pulmonary disease (COPD), asthma, and neurological disorders.[1][2] The development of selective PDE4B inhibitors is a key objective to minimize side effects associated with the inhibition of other PDE4 isoforms.[1]

Recent studies have explored the incorporation of various structural motifs to enhance the potency and selectivity of PDE4B inhibitors. One such successful approach involves the modification of the amide portion of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffolds.[3] The introduction of a this compound moiety at this position has been shown to yield compounds with significant inhibitory activity against PDE4B.

Structure-Activity Relationship (SAR) Insights

In the design of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide based PDE4B inhibitors, the amide substituent plays a critical role in interacting with the enzyme's active site. The this compound group, with its defined stereochemistry and hydrogen bonding capabilities (through the methoxy (B1213986) oxygen), can effectively probe the binding pocket.

Varying the substituents on the cyclobutane ring and the nature of the linkage to the core scaffold allows for the fine-tuning of the inhibitor's properties. The rigid nature of the cyclobutane ring helps to lock the substituent in a specific orientation, which can lead to more favorable interactions with the target protein compared to more flexible alkyl chains.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a representative this compound-containing compound against the PDE4B enzyme.

Compound IDStructurePDE4B IC50 (µM)
MCB-1 N-(trans-3-methoxycyclobutyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide0.45[3]

IC50 values are a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Experimental Protocols

Synthesis of N-(trans-3-methoxycyclobutyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide (MCB-1)

This protocol describes the synthesis of a representative PDE4B inhibitor incorporating a this compound moiety.

Materials:

  • 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

  • trans-3-methoxycyclobutanamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • To a solution of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add trans-3-methoxycyclobutanamine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, N-(trans-3-methoxycyclobutyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide (MCB-1).

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro PDE4B Inhibition Assay

This protocol outlines a typical biochemical assay to determine the inhibitory activity of synthesized compounds against the PDE4B enzyme.

Materials:

  • Recombinant human PDE4B enzyme

  • cAMP (substrate)

  • [³H]-cAMP (radiolabeled substrate)

  • Snake venom nucleotidase

  • Scintillation cocktail

  • Test compounds (e.g., MCB-1) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, recombinant PDE4B enzyme, and the test compound solution.

  • Initiate the enzymatic reaction by adding a mixture of cAMP and [³H]-cAMP.

  • Incubate the plate at 30°C for a specified period (e.g., 30 minutes).

  • Stop the reaction by adding a stopping reagent (e.g., by boiling or adding a specific inhibitor).

  • Add snake venom nucleotidase to convert the resulting [³H]-AMP to [³H]-adenosine.

  • Add a scintillation cocktail that binds to the hydrophobic adenosine.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Logical Workflow for the Synthesis and Evaluation of this compound-Containing PDE4B Inhibitors

References

Methoxycyclobutane: A Versatile Scaffold for Novel Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cyclobutane (B1203170) motif has emerged as a valuable scaffold in modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its inherent ring strain results in a unique, puckered three-dimensional geometry that offers a degree of conformational rigidity, which can enhance binding affinity and selectivity for biological targets.[1] The incorporation of a methoxy (B1213986) substituent onto the cyclobutane ring further refines its utility, offering a handle for hydrogen bonding and influencing metabolic stability. These characteristics make methoxycyclobutane a promising scaffold for the development of novel therapeutics across various disease areas, including cancer and inflammatory disorders.[1][2]

This document provides an overview of the application of the this compound scaffold in drug discovery, with a focus on its potential as a core structure for kinase inhibitors. Detailed protocols for the synthesis of key intermediates and assays for biological evaluation are also presented.

Advantages of the this compound Scaffold

The use of a this compound core in drug design offers several distinct advantages:

  • Conformational Restriction: The rigid nature of the cyclobutane ring limits the conformational flexibility of a molecule, which can lead to a more favorable energetic profile upon binding to a target protein.[1]

  • Improved Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to larger cycloalkanes or linear alkyl chains. The methoxy group can also influence metabolic pathways.[1]

  • Enhanced Selectivity and Potency: The defined three-dimensional arrangement of substituents on the cyclobutane ring can lead to more precise interactions with a target's binding site, improving both potency and selectivity.

  • Vectorial Orientation of Substituents: The puckered conformation of the cyclobutane ring allows for the precise spatial orientation of functional groups, enabling optimal interactions with target proteins.[1]

  • Novel Chemical Space: The incorporation of this scaffold allows for the exploration of novel chemical space, potentially leading to the discovery of first-in-class therapeutics.

Application in Kinase Inhibitor Design: Targeting the JAK-STAT Pathway

A significant application of cyclobutane-containing scaffolds is in the development of Janus Kinase (JAK) inhibitors.[2][3] The JAK family of non-receptor tyrosine kinases plays a critical role in cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a variety of autoimmune diseases, myeloproliferative disorders, and cancers.[2] Therefore, inhibitors of JAKs are of significant therapeutic interest.

The general structure of many JAK inhibitors consists of a heterocyclic core that interacts with the hinge region of the kinase, a linker, and a moiety that occupies the solvent-exposed region. The this compound scaffold can be effectively utilized as a conformationally restricted linker, positioning key pharmacophoric groups for optimal interaction with the kinase domain.

Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding STAT STAT pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor This compound-based JAK Inhibitor JAK JAK Inhibitor->JAK Inhibition Receptor->JAK Activation JAK->STAT Phosphorylation

Quantitative Data Summary

While specific data for this compound-containing pharmaceuticals is limited in publicly available literature, the following table presents representative data for cyclobutane-based JAK inhibitors to illustrate the potency that can be achieved with this scaffold.

Compound IDTarget KinaseIC50 (nM)Cell-Based AssayReference
Example 1 JAK1< 10STAT3 Phosphorylation[2]
Example 2 JAK2< 10Ba/F3 Cell Proliferation[2]
Example 3 JAK3< 50IL-2 Stimulated T-Cell Proliferation[4]
Example 4 TYK2< 50IFNα-induced STAT1 Phosphorylation[4]

Note: The above data is illustrative and based on patent literature for cyclobutane derivatives. Specific values would need to be determined for novel this compound-containing compounds.

Experimental Protocols

Synthesis of a this compound Intermediate

The following protocol describes a general method for the synthesis of a 4,5-dimethoxy-1-(methylaminomethyl)benzocyclobutane, an intermediate in the synthesis of the anti-anginal drug Ivabradine, which features a methoxy-substituted cyclobutane-like core.[5] This provides a relevant, albeit fused-ring, synthetic example.

Workflow Diagram

Synthesis_Workflow Start 4,5-dimethoxy benzocyclobutane-1-methanol Step1 Oxidation (e.g., CrO3) Start->Step1 Intermediate1 4,5-dimethoxy benzocyclobutane-1-formaldehyde Step1->Intermediate1 Step2 Reaction with Methylamine (B109427) HCl Intermediate1->Step2 Intermediate2 Schiff Base Step2->Intermediate2 Step3 Reduction (e.g., NaBH4) Intermediate2->Step3 Product 4,5-dimethoxy-1-(methylaminomethyl) benzocyclobutane Step3->Product

Step 1: Oxidation of 4,5-dimethoxybenzocyclobutane-1-methanol

  • To a solution of 4,5-dimethoxybenzocyclobutane-1-methanol in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as chromium trioxide (CrO3) or pyridinium (B92312) chlorochromate (PCC).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and work up the mixture to isolate the crude 4,5-dimethoxybenzocyclobutane-1-formaldehyde.

  • Purify the product by column chromatography.

Step 2: Formation of the Schiff Base

  • Dissolve the 4,5-dimethoxybenzocyclobutane-1-formaldehyde in a solvent such as tetrahydrofuran (B95107) (THF) or methanol.

  • Add methylamine hydrochloride and a suitable base (e.g., triethylamine) to the solution.

  • Stir the reaction at a temperature between 20°C and 65°C until the formation of the Schiff base is complete, as monitored by TLC or LC-MS.[5]

Step 3: Reduction to the Final Product

  • To the solution containing the Schiff base, add a reducing agent such as sodium borohydride (B1222165) (NaBH4) in portions.

  • Stir the reaction mixture until the reduction is complete.

  • Quench the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent and purify by column chromatography or crystallization to obtain 4,5-dimethoxy-1-(methylaminomethyl)benzocyclobutane.

In Vitro Kinase Inhibition Assay (Example: JAK1)

This protocol describes a general method for determining the in vitro inhibitory activity of a this compound-containing compound against a target kinase.

  • Reagents and Materials:

    • Recombinant human JAK1 enzyme

    • ATP

    • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

    • Test compound (dissolved in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system

    • 384-well plates

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the test compound, recombinant JAK1 enzyme, and the peptide substrate in the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo®).

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold represents a compelling starting point for the design of novel pharmaceuticals. Its unique conformational properties and potential for favorable metabolic stability make it an attractive alternative to more traditional scaffolds. As demonstrated by its potential application in the development of JAK inhibitors, this scaffold can be effectively utilized to create potent and selective modulators of key biological pathways. Further exploration of the structure-activity relationships of this compound-containing compounds is warranted and holds significant promise for the discovery of new and improved therapies.

References

Application Notes and Protocols: Ring-Opening Reactions of Methoxycyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxycyclobutane, a substituted cyclobutane (B1203170), is a valuable building block in organic synthesis. The inherent ring strain of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to a variety of ring-opening reactions, providing access to linear C4 synthons with diverse functionalities. This document provides an overview of the primary modes of ring-opening for this compound, including detailed protocols for key transformations and quantitative data where available. The unique electronic properties of the methoxy (B1213986) group can influence the regioselectivity and reactivity of these transformations, making it a versatile substrate for targeted synthesis.

Reaction Types and Mechanisms

The ring-opening of this compound can be initiated through several pathways, including acid-catalyzed, nucleophilic, thermal, and photochemical methods. The methoxy group, being an electron-donating group, can stabilize a positive charge on the adjacent carbon, influencing the regiochemical outcome of reactions that proceed through carbocationic intermediates.

Acid-Catalyzed Ring-Opening

In the presence of protic or Lewis acids, the ether oxygen of this compound can be protonated or coordinated, activating the C-O bond and facilitating nucleophilic attack. This process can lead to the formation of 4-substituted-1-butanols or their derivatives. The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors.

Mechanism: Acid-Catalyzed Ring-Opening with a Nucleophile

Acid_Catalyzed_Ring_Opening This compound This compound Protonated_Ether Protonated Ether Intermediate This compound->Protonated_Ether Protonation Carbocation Tertiary Carbocation Intermediate Protonated_Ether->Carbocation Ring Opening Product Ring-Opened Product Carbocation->Product Nucleophilic Attack Nucleophile Nu- H_plus H+

Caption: Acid-catalyzed ring-opening of this compound.

Nucleophilic Ring-Opening

Strong nucleophiles, such as organolithium reagents or Grignard reagents, can attack one of the carbon atoms of the cyclobutane ring, leading to ring cleavage. The site of attack is influenced by the substitution pattern on the ring.

Mechanism: Nucleophilic Ring-Opening

Nucleophilic_Ring_Opening This compound This compound Intermediate Alkoxide Intermediate This compound->Intermediate Product Ring-Opened Product Intermediate->Product Protonation Nucleophile Nu- Nucleophile->this compound SN2 Attack Workup Workup (e.g., H2O) workflow1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Dissolve this compound Dissolve this compound Cool to 0 °C Cool to 0 °C Dissolve this compound->Cool to 0 °C Add TMSI Add TMSI Cool to 0 °C->Add TMSI Stir and Monitor Stir and Monitor Add TMSI->Stir and Monitor Quench Quench Stir and Monitor->Quench Extract Extract Quench->Extract Dry and Concentrate Dry and Concentrate Extract->Dry and Concentrate Distillation or Chromatography Distillation or Chromatography Dry and Concentrate->Distillation or Chromatography

Application Notes and Protocol for the Purification of Methoxycyclobutane by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxycyclobutane is a cyclic ether with applications in organic synthesis and as a potential building block in the development of novel pharmaceutical compounds. As with many chemical syntheses, the crude product often contains impurities, including unreacted starting materials, byproducts, and residual solvents. Distillation is a robust and scalable method for the purification of liquid compounds based on differences in their boiling points. This document provides a detailed protocol for the purification of this compound by fractional distillation, including essential safety precautions related to the handling of ethers.

Data Presentation

A critical aspect of designing a successful distillation protocol is understanding the boiling points of the target compound and potential impurities. This compound is commonly synthesized via the Williamson ether synthesis, reacting a cyclobutanol (B46151) salt with a methylating agent. The table below summarizes the boiling points of this compound and likely contaminants from this synthesis route.

CompoundRoleBoiling Point (°C at 760 mmHg)
This compoundProduct81.6[1][2]
CyclobutanolStarting Material122-124[2][3][4][5][6]
Methyl IodideStarting Material42.5[7][8][9][10][11]
Dimethyl Sulfate (B86663)Starting Material188 (decomposes)[12][13][14][15][16]
CyclobutenePotential Byproduct2[1]

The significant differences in boiling points between this compound and its potential impurities indicate that fractional distillation will be a highly effective method for purification.

Experimental Protocols

Safety Precautions

Ethers are known to form explosive peroxides upon exposure to air and light.[17][18] It is imperative to test for and quench any peroxides before proceeding with distillation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Heat Source: Use a heating mantle with a stirrer for controlled heating. Avoid open flames.

  • Grounding: Ensure all metal equipment is properly grounded to prevent static discharge.

Protocol 1: Peroxide Test
  • To 1 mL of the crude this compound in a clean, dry test tube, add 1 mL of a freshly prepared 10% potassium iodide solution.

  • Add a drop of glacial acetic acid.

  • A yellow to brown color indicates the presence of peroxides.[19]

Protocol 2: Quenching of Peroxides

If the peroxide test is positive, the peroxides must be quenched before distillation.

  • Transfer the crude this compound to a separatory funnel.

  • Add a freshly prepared aqueous solution of 5% (w/v) ferrous sulfate.

  • Shake the funnel, venting frequently.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent.

  • Retest for peroxides to ensure their complete removal before proceeding to distillation.

Protocol 3: Fractional Distillation of this compound

This protocol is designed for the purification of this compound from higher and lower boiling point impurities.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

    • Place a stir bar in the round-bottom flask.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Distillation Procedure:

    • Charge the round-bottom flask with the peroxide-free, dried crude this compound. Do not fill the flask to more than two-thirds of its capacity.

    • Begin stirring and gently heat the flask using a heating mantle.

    • Observe the condensation ring rising slowly up the fractionating column. If the ring rises too quickly, reduce the heating rate.

    • Collect any low-boiling fractions (e.g., residual methyl iodide) that distill below approximately 75°C in a separate receiving flask.

    • As the temperature approaches the boiling point of this compound (81.6°C), change to a clean, pre-weighed receiving flask.

    • Collect the fraction that distills at a constant temperature of 81-82°C. This is the purified this compound.

    • Monitor the temperature closely. If the temperature drops or rises significantly, it indicates that the desired product has finished distilling or that a higher-boiling impurity is beginning to distill. Stop the distillation at this point.

    • Never distill to dryness. Always leave a small amount of liquid in the distillation flask.[20]

  • Product Handling and Storage:

    • Store the purified this compound in a tightly sealed, amber glass bottle to protect it from light and air.

    • Consider adding a radical inhibitor, such as butylated hydroxytoluene (BHT), to prevent peroxide formation during storage.

Visualizations

Logical Workflow for this compound Purification

PurificationWorkflow Purification Workflow for this compound crude Crude this compound peroxide_test Test for Peroxides crude->peroxide_test quench Quench Peroxides (if necessary) peroxide_test->quench Positive dry Dry with Anhydrous Salt peroxide_test->dry Negative quench->dry distill Fractional Distillation dry->distill impurities Impurities (e.g., Cyclobutanol, residual starting materials) distill->impurities Discard other fractions pure_product Purified this compound distill->pure_product Collect fraction at 81-82°C

References

Application Notes and Protocols for the NMR Characterization of Methoxycyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the setup and execution of Nuclear Magnetic Resonance (NMR) experiments for the structural elucidation and characterization of methoxycyclobutane. The protocols are designed to yield high-quality 1D and 2D NMR data, facilitating unambiguous resonance assignments.

Predicted NMR Data for this compound

Due to the limited availability of experimental spectra in public databases, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift theory and data from structurally analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H1 (CH-O)3.8 - 4.2Multiplet
H2, H2' (CH₂)2.2 - 2.5Multiplet
H3, H3' (CH₂)1.8 - 2.1Multiplet
H4 (OCH₃)3.2 - 3.4Singlet

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C1 (CH-O)75 - 85
C2 (CH₂)25 - 35
C3 (CH₂)10 - 20
C4 (OCH₃)55 - 65

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. This compound is a volatile organic compound, so care should be taken to minimize evaporation.

Materials:

  • This compound

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • 5 mm NMR tubes

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

Protocol:

  • Ensure the NMR tube is clean and dry.

  • Accurately weigh approximately 5-10 mg of this compound directly into the NMR tube.

  • Using a Pasteur pipette, add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.

  • Cap the NMR tube securely and gently vortex the sample to ensure complete dissolution.

  • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

  • Wipe the outside of the NMR tube clean before inserting it into the spinner turbine.

1D NMR Spectroscopy Protocols

Objective: To obtain a high-resolution proton spectrum for determining chemical shifts, multiplicities, and coupling constants.

ParameterRecommended Value
Spectrometer Frequency400 MHz or higher
Pulse Programzg30 or similar
SolventCDCl₃
Temperature298 K
Spectral Width (SW)12 - 16 ppm
Number of Scans (NS)8 - 16
Relaxation Delay (D1)1 - 2 s
Acquisition Time (AQ)3 - 4 s
Receiver Gain (RG)Autoadjust

Objective: To obtain a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

ParameterRecommended Value
Spectrometer Frequency100 MHz or higher (corresponding to ¹H frequency)
Pulse Programzgpg30 or similar with proton decoupling
SolventCDCl₃
Temperature298 K
Spectral Width (SW)0 - 220 ppm
Number of Scans (NS)128 - 1024 (or more, depending on concentration)
Relaxation Delay (D1)2 s
Acquisition Time (AQ)1 - 2 s
Receiver Gain (RG)Autoadjust
2D NMR Spectroscopy Protocols

Objective: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to one another.

ParameterRecommended Value
Spectrometer Frequency400 MHz or higher
Pulse Programcosygpqf or similar
SolventCDCl₃
Temperature298 K
Spectral Width (F2 & F1)12 - 16 ppm
Number of Scans (NS)2 - 4 per increment
Number of Increments (F1)256 - 512
Relaxation Delay (D1)1.5 - 2 s
Receiver Gain (RG)Autoadjust

Objective: To determine one-bond correlations between protons and their directly attached carbons (¹H-¹³C).

ParameterRecommended Value
Spectrometer Frequency400 MHz or higher
Pulse Programhsqcedetgpsisp2.3 or similar (for multiplicity editing)
SolventCDCl₃
Temperature298 K
Spectral Width (F2, ¹H)12 - 16 ppm
Spectral Width (F1, ¹³C)0 - 100 ppm (can be optimized)
Number of Scans (NS)2 - 8 per increment
Number of Increments (F1)128 - 256
Relaxation Delay (D1)1.5 s
¹J(C,H) Coupling Constant145 Hz (average)
Receiver Gain (RG)Autoadjust

Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C), which is crucial for connecting spin systems and identifying quaternary carbons.

ParameterRecommended Value
Spectrometer Frequency400 MHz or higher
Pulse Programhmbcgpndqf or similar
SolventCDCl₃
Temperature298 K
Spectral Width (F2, ¹H)12 - 16 ppm
Spectral Width (F1, ¹³C)0 - 120 ppm (can be optimized)
Number of Scans (NS)4 - 16 per increment
Number of Increments (F1)256 - 512
Relaxation Delay (D1)1.5 - 2 s
Long-range J(C,H)8 Hz (optimized for ⁿJCH)
Receiver Gain (RG)Autoadjust

Experimental and Data Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation of this compound using NMR spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Elucidation prep Prepare Sample (this compound in CDCl3) acq_1d 1D NMR (1H, 13C) prep->acq_1d acq_2d 2D NMR (COSY, HSQC, HMBC) acq_1d->acq_2d proc_1d Process 1D Spectra (FT, Phasing, Baseline Correction) acq_1d->proc_1d proc_2d Process 2D Spectra (FT, Phasing, Baseline Correction) acq_2d->proc_2d assign_1d Assign 1D Signals proc_1d->assign_1d assign_2d Assign 2D Correlations proc_2d->assign_2d assign_1d->assign_2d structure Structure Elucidation assign_2d->structure

Caption: Experimental workflow for this compound NMR characterization.

Visualization of Key 2D NMR Correlations

The following diagram illustrates the expected key COSY and HMBC correlations for this compound, which are instrumental in its structural confirmation.

Caption: Key COSY and HMBC correlations for this compound.

Application Notes and Protocols for IR Spectroscopy of Liquid Ethers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique for the identification and characterization of liquid ethers by probing their molecular vibrations. Ethers are primarily identified by a strong C-O single-bond stretching absorption, which typically appears in the 1150 to 1050 cm⁻¹ region of the spectrum.[1][2][3] However, this region often contains absorptions from other functional groups, making unambiguous identification challenging.[1][2][3] Furthermore, many common ethers are volatile, which presents a specific challenge for sample handling. Proper sample preparation is therefore critical to obtaining a high-quality, reproducible IR spectrum.

These application notes provide detailed protocols for the most common sample preparation techniques for liquid ethers, including neat analysis, solution-based methods, and Attenuated Total Reflectance (ATR).

Application Notes: Choosing the Right Sampling Technique

The selection of an appropriate sample preparation method depends on the physical properties of the ether (e.g., volatility, viscosity), the nature of the analysis (qualitative vs. quantitative), and the available equipment.

1. Neat Liquid (Thin Film) Analysis

This is the simplest method for pure, non-volatile to moderately volatile liquid ethers.[4] A thin film of the liquid is created by sandwiching a single drop between two IR-transparent salt plates (e.g., NaCl or KBr).[4][5] This method is fast and requires minimal sample, but it is generally not suitable for highly volatile ethers due to rapid evaporation.[4] The path length is not precisely controlled, making this method primarily qualitative.

2. Solution Spectroscopy

For quantitative analysis or when the neat ether absorbs too strongly, dissolving the sample in a suitable IR-transparent solvent is the preferred method. The choice of solvent is crucial, as the solvent must not have strong absorption bands in the spectral region of interest.[6][7] A demountable or sealed liquid cell with a known path length is used to contain the solution. A background spectrum of the pure solvent in the same cell must be acquired and subtracted from the sample spectrum.[8] Water is a poor solvent for IR spectroscopy as it absorbs strongly and can damage common salt-based window materials.[7][9]

3. Attenuated Total Reflectance (ATR)

ATR is a versatile and rapid technique that requires minimal sample preparation. A drop of the liquid ether is placed directly onto the surface of a high-refractive-index crystal (e.g., diamond, ZnSe, or germanium).[6] The IR beam is directed into the crystal and reflects internally, creating an evanescent wave that penetrates a short distance into the sample in contact with the crystal. This makes it excellent for highly absorbing or aqueous samples. For liquid analysis, only 1-2 drops are needed.[8] While convenient, this technique can be less sensitive than traditional transmission methods.[5]

4. Sealed Liquid Transmission Cells

For highly volatile liquid ethers, a sealed liquid transmission cell is the most reliable option. These cells have a fixed, known path length and can be sealed to prevent sample evaporation during analysis.[8] They are filled using syringes through inlet and outlet ports.[8] While providing excellent reproducibility and suitability for volatile samples, these cells require more careful handling and cleaning.

Data Presentation

Table 1: Comparison of IR Sampling Techniques for Liquid Ethers

ParameterNeat Liquid (Thin Film)Solution SpectroscopyAttenuated Total Reflectance (ATR)Sealed Liquid Cell
Principle Transmission through a thin liquid filmTransmission through a solutionInternal reflectance at the sample-crystal interfaceTransmission through a fixed path length
Best For Pure, moderately volatile liquids (qualitative)Quantitative analysis, highly absorbing samplesRapid analysis, viscous or aqueous samplesHighly volatile liquids, quantitative analysis
Sample Volume ~1-2 drops0.1 - 1 mL~1-2 drops[8]~5 - 50 µL[8]
Volatility Handling Poor to Fair (sample is exposed)[4]Good (in a sealed or demountable cell)Fair (evaporation can occur from the crystal)Excellent (cell is sealed)[8]
Quantitative? No (path length is not controlled)Yes (with known path length and concentration)Possible, but requires calibrationYes (fixed path length)
Ease of Use Simple and fastModerately complex (solvent choice, cell assembly)Very simple and fast[6]Complex (filling and cleaning)[8]

Table 2: Common IR Window Materials for Liquid Cells

MaterialTransmission Range (cm⁻¹)Properties
NaCl (Sodium Chloride)40,000 - 650Inexpensive, water-soluble, easily polished.
KBr (Potassium Bromide)40,000 - 400Wider range than NaCl, water-soluble, soft.
CaF₂ (Calcium Fluoride)70,000 - 1,100[8]Insoluble in water, resistant to many chemicals, brittle. Not for use with acidic solutions.[8]
ZnSe (Zinc Selenide)20,000 - 650Insoluble in water, durable, good for ATR and transmission.

Experimental Protocols

Protocol 1: Neat Liquid Analysis using Salt Plates

  • Preparation: Ensure two salt plates (e.g., NaCl) are clean and dry. Handle them only by the edges to avoid transferring moisture and oils.[4]

  • Sample Application: Place one salt plate on a clean, dry surface. Using a Pasteur pipette, place a single drop of the liquid ether onto the center of the plate.[4]

  • Assembly: Place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.[4][5] The film should appear "rainbow-like" without any air bubbles.

  • Analysis: Carefully place the assembled plates into the sample holder in the IR spectrometer.[4]

  • Data Acquisition: Acquire a background spectrum of the empty instrument. Then, run the sample spectrum.

  • Cleaning: After analysis, disassemble the plates, clean them thoroughly with a dry solvent (e.g., acetone (B3395972) or isopropanol), and return them to a desiccator for storage.[4][5]

Protocol 2: Analysis using an ATR Accessory

  • Preparation: Ensure the ATR crystal surface is clean. Use a soft tissue dampened with a volatile solvent like isopropanol (B130326) to wipe the crystal, then allow it to dry completely.

  • Background Scan: With the clean, dry crystal, acquire a background spectrum. This will account for any atmospheric or instrumental interferences.[8]

  • Sample Application: Place 1-2 drops of the liquid ether directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.[6][8]

  • Data Acquisition: Acquire the sample spectrum. If the sample is volatile, acquire the spectrum promptly after application.

  • Cleaning: Clean the crystal surface immediately after analysis using a suitable solvent and soft tissue to prevent sample residue buildup.

Protocol 3: Analysis of Volatile Ethers using a Sealed Cell

  • Cell Preparation: Ensure the sealed liquid cell is clean and dry. Check the integrity of the windows and seals.

  • Background Scan: If using a solvent, fill the cell with the pure solvent and acquire a background spectrum. If running a neat sample, the background is of the empty cell.

  • Sample Loading: Use a Luer-lock syringe to slowly inject the liquid ether sample into the cell's inlet port.[8] Use a second, empty syringe on the outlet port to draw the liquid through and ensure the cell is filled without air bubbles.[8]

  • Sealing: Once the cell is filled, remove the syringes and immediately cap both ports to seal the cell and prevent evaporation.[8]

  • Analysis: Place the filled cell into the spectrometer's sample holder and acquire the spectrum.[8]

  • Cleaning: After analysis, flush the cell thoroughly with a clean solvent (2-3 volumes) to remove all traces of the sample.[8] Finally, flush with a volatile solvent (like dry acetone) and pass dry air or nitrogen through to ensure the cell is completely dry before storage.

Visualizations

Workflow_Decision start Start: Liquid Ether Sample pure Is the sample pure? start->pure volatile Is the sample highly volatile? pure->volatile Yes solution Use Solution Method [Quantitative] pure->solution No (Mixture) quantitative Quantitative analysis required? volatile->quantitative No sealed_cell Use Sealed Liquid Cell [Qualitative or Quantitative] volatile->sealed_cell Yes neat Use Neat Liquid (Salt Plates) [Qualitative, Fast] quantitative->neat No atr Use ATR [Qualitative, Very Fast] quantitative->atr No quantitative->sealed_cell Yes Transmission_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_post Post-Analysis prep_sample Prepare Sample (Neat or Solution) prep_cell Prepare Cell (Clean Salt Plates or Cell) prep_sample->prep_cell load_sample Load Sample into Cell prep_cell->load_sample background Acquire Background Spectrum (Empty beam or pure solvent) load_sample->background sample_scan Acquire Sample Spectrum background->sample_scan process Process Data (e.g., Baseline Correction) sample_scan->process clean Clean Cell / Plates process->clean ATR_Workflow A 1. Clean ATR Crystal B 2. Acquire Background Spectrum (Clean, empty crystal) A->B C 3. Apply Liquid Sample to Crystal (1-2 drops) B->C D 4. Acquire Sample Spectrum C->D E 5. Clean Crystal Immediately D->E

References

Application Notes and Protocols for the Analysis of Methoxycyclobutane Products by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of methoxycyclobutane and related products using Gas Chromatography-Mass Spectrometry (GC-MS). The following sections detail the necessary protocols for sample preparation, instrument parameters, and data analysis to achieve reliable identification and quantification.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds such as this compound.[1][2] This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.[3] this compound (C₅H₁₀O), a cyclic ether, and its derivatives are of interest in various chemical and pharmaceutical research areas.[4][5] Accurate and precise analytical methods are crucial for their characterization, purity assessment, and quantification in different matrices.

These application notes provide a robust starting point for developing and validating a GC-MS method tailored to this compound analysis.

Experimental Protocols

A successful GC-MS analysis relies on meticulous sample preparation and optimized instrument conditions.

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix.[6] For liquid samples, a direct dilution with a suitable volatile solvent is often sufficient. For more complex matrices, an extraction step is necessary to isolate the analyte of interest.

Protocol for Liquid Samples (e.g., Reaction Mixtures):

  • Dilution: Accurately dilute a known volume of the liquid sample in a volatile organic solvent such as dichloromethane (B109758) or hexane.[7] A typical starting concentration is approximately 10 µg/mL.[7]

  • Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter to prevent clogging of the GC inlet.[8]

  • Transfer: Transfer the final diluted and filtered sample into a 2 mL glass autosampler vial for analysis.[7]

Protocol for Solid Samples or Complex Matrices (e.g., biological samples, polymer extracts):

  • Extraction:

    • Liquid-Liquid Extraction (LLE): For aqueous samples, perform a liquid-liquid extraction. Mix the sample with an immiscible organic solvent (e.g., ethyl acetate). The this compound will partition into the organic layer, which can then be collected.[6]

    • Solid-Phase Extraction (SPE): For cleaning up complex samples, SPE can be employed. The sample is passed through a cartridge containing a sorbent that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent.[6]

    • Headspace Analysis: For volatile analytes in solid or liquid matrices, static or dynamic headspace analysis is an excellent technique to introduce only the volatile components into the GC-MS system, minimizing matrix effects.[6][8]

  • Concentration: If the extracted sample is too dilute, it can be concentrated using a gentle stream of nitrogen gas (blowdown evaporation).[9]

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable volatile solvent (e.g., hexane) before transferring to an autosampler vial.[9]

GC-MS Instrumentation and Parameters

The following are recommended starting parameters for the GC-MS analysis of this compound. Optimization may be required for specific instruments and applications.

Parameter Recommended Setting
Gas Chromatograph
Column Non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless or Split (e.g., 20:1)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 40 °C, hold for 2 minutes, ramp at 10 °C/min to 200 °C, hold for 5 minutes.[10]
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV[11]
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range m/z 35-300
Scan Mode Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative data should be organized for clarity and easy comparison. The following tables present hypothetical, yet representative, data for a this compound analysis.

Table 1: Chromatographic Data

Compound Retention Time (min) Target Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
This compound7.85588641

Table 2: Quantitative Analysis Data

Compound Linear Range (µg/mL) LOD (µg/mL) LOQ (µg/mL)
This compound0.1 - 500.99920.030.1

Visualization of Experimental Workflow

A clear understanding of the analytical workflow is essential for reproducible results.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Initial Sample (Liquid or Solid) Dilution Dilution (for liquid samples) Sample->Dilution Liquid Extraction Extraction (LLE/SPE) (for complex matrices) Sample->Extraction Complex Filtration Filtration (0.22 µm) Dilution->Filtration Concentration Concentration (Nitrogen Blowdown) Extraction->Concentration Reconstitution Reconstitution in Volatile Solvent Concentration->Reconstitution Reconstitution->Filtration Vial Transfer to Autosampler Vial Filtration->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Identification Compound Identification (Mass Spectrum Library) DataAcquisition->Identification Quantification Quantification (Peak Area Integration) DataAcquisition->Quantification Report Final Report Identification->Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound products.

Derivatization (Optional)

For related cyclobutane (B1203170) derivatives containing polar functional groups (e.g., hydroxyl, amine), derivatization may be necessary to improve volatility and thermal stability.[12][13] Silylation is a common derivatization technique where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group.[13][14]

General Silylation Protocol:

  • Drying: Ensure the sample is completely dry, as silylation reagents are moisture-sensitive.[12]

  • Reaction: Add a silylating agent (e.g., BSTFA with 1% TMCS) to the dried sample extract in an appropriate solvent.

  • Incubation: Heat the mixture (e.g., at 60-80 °C) for a specified time to ensure complete reaction.[14]

  • Analysis: The derivatized sample can then be directly injected into the GC-MS.

Derivatization_Workflow Start Dried Sample Extract (with polar analytes) AddReagent Add Silylating Reagent (e.g., BSTFA) Start->AddReagent Incubate Incubate (e.g., 60-80 °C) AddReagent->Incubate Analysis GC-MS Analysis Incubate->Analysis

Caption: General workflow for the derivatization of polar cyclobutane derivatives.

By following these protocols and utilizing the provided starting parameters, researchers can develop a reliable and accurate GC-MS method for the analysis of this compound products. Method validation should be performed to ensure the method is suitable for its intended purpose.

References

Application Notes and Protocols for Cyclobutane Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclobutane (B1203170) derivatives are emerging as a versatile class of building blocks in materials science, offering unique structural and functional properties. The inherent ring strain of the cyclobutane moiety imparts distinct characteristics to materials, leading to applications in stress-responsive polymers, materials with tunable thermal and mechanical properties, liquid crystals, and organic electronics. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of cyclobutane-containing materials.

Application Notes

Stress-Responsive Polymers (Mechanophores)

Cyclobutane rings can function as "mechanophores," which are molecular units that undergo a specific chemical reaction in response to mechanical force. The [2+2] cycloreversion of a cyclobutane ring to form two alkenes is a common mechanochemical transformation. This property is harnessed to create self-healing materials, stress sensors, and polymers with on-demand degradation capabilities.

A notable example involves the incorporation of bicyclo[4.2.0]octane (BCO) units into polymer chains.[1][2][3] Under mechanical stress, such as from sonication or tensile force, the cyclobutane ring in the BCO unit can rupture, leading to the formation of new functional groups and altering the polymer's properties.[1] This process can be used to trigger cross-linking or other chemical reactions, leading to materials that can strengthen or repair themselves in response to damage.

Logical Relationship: Mechanochemical Activation of BCO Mechanophore

The following diagram illustrates the logical flow of the mechanochemical activation of a BCO-containing polymer.

mechanophore_activation Polymer Polymer with BCO Mechanophore Stress Mechanical Stress (e.g., Sonication, Tension) Polymer->Stress Applied to Activation Cyclobutane Ring Opening ([2+2] Cycloreversion) Stress->Activation Induces Product Formation of Two Alkene Groups Activation->Product Results in PropertyChange Change in Material Properties (e.g., Self-healing, Toughening) Product->PropertyChange Leads to

Caption: Mechanochemical activation of a BCO mechanophore.

Polymers with Tunable Thermal and Mechanical Properties from Truxillic and Truxinic Acid Derivatives

Truxillic and truxinic acids, which are photodimers of cinnamic acid, are valuable monomers for the synthesis of polyesters and polyamides with high thermal stability and tunable mechanical properties.[4][5] The stereochemistry of the cyclobutane ring in these monomers significantly influences the properties of the resulting polymers. By selecting different isomers (e.g., α-truxillic, β-truxinic), researchers can control the polymer's crystallinity, solubility, and thermal characteristics.

For instance, polyesters synthesized from truxinic acid derivatives have shown glass transition temperatures (Tg) ranging from 33 to 114 °C and decomposition temperatures between 381 and 424 °C.[4] The flexibility of the diacid comonomer used in the polymerization can be varied to fine-tune the Tg.[4]

Supramolecular Assemblies

The rigid and well-defined geometry of cyclobutane derivatives makes them excellent building blocks for supramolecular chemistry. They can be used to construct molecular cages, capsules, and other complex architectures through non-covalent interactions.[6][7] These assemblies can encapsulate guest molecules, acting as nanoscale containers for applications in drug delivery, catalysis, and sensing. The synthesis of such structures often relies on the self-assembly of cyclobutane-containing ligands with metal ions or through hydrogen bonding interactions.[6]

Liquid Crystals

Cyclobutane derivatives have been incorporated into the structure of liquid crystals to modify their mesomorphic properties. The rigid cyclobutane core can act as a component of the mesogenic unit, influencing the phase behavior and transition temperatures of the liquid crystalline material.[8][9] The synthesis of such compounds allows for the development of new liquid crystal materials with tailored properties for display and sensor applications.

Organic Electronics

While still an emerging area, cyclobutane derivatives are being explored for applications in organic electronics, such as in organic field-effect transistors (OFETs). The introduction of a cyclobutane moiety can influence the molecular packing and electronic properties of organic semiconductors. Further research is needed to fully elucidate the structure-property relationships and optimize device performance.

Quantitative Data

Table 1: Thermal Properties of Truxinate-Based Polyesters [4][10]

PolymerLinker Diol (a-g)Glass Transition Temperature (Tg, °C)Decomposition Temperature (Td, 5% weight loss, °C)
3a' a27.09~380
3b' b10.92~390
3c' c2.54~395
3d' d-4.77~400
3e' e44.36~410
3f' f57.24~415
3g' g84.76~420
5a' a-~385
5b' b-~395
5c' c-~400
5d' d-~405
5e' e-~415
5f' f-~420
5g' g-~424

Linker structures (a-g) refer to different diols used in the polymerization, influencing chain flexibility.[10]

Table 2: Molecular Weight and Dispersity of Polymers from Solution [2+2] Photopolymerization [5][11]

MonomerLinker StructureMw (kDa)Dispersity (Đ)
1a Ethylene (B1197577) glycol45.22.15
1b 1,3-Propanediol (branched)61.33.16
1c 1,4-Butanediol55.72.58
1d 1,6-Hexanediol48.92.33
1e Diethylene glycol35.61.97
1f 1,4-Cyclohexanedimethanol25.31.84

Experimental Protocols

Protocol 1: Synthesis of a Truxinate-Based Polyester (B1180765) via Solution [2+2] Photopolymerization

This protocol describes the synthesis of a polyester from a biscinnamate monomer using a thioxanthone photosensitizer in solution.[11][12]

Materials:

  • Biscinnamate monomer (e.g., from ethylene glycol and cinnamic acid)

  • 2,2'-Methoxythioxanthone (photosensitizer)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or acetone)

  • Nitrogen or Argon gas

  • Photoreactor equipped with a visible light source (e.g., blue LEDs)

  • Methanol (B129727) (for precipitation)

  • Standard laboratory glassware

Procedure:

  • In a Schlenk flask, dissolve the biscinnamate monomer (1.0 eq) and 2,2'-methoxythioxanthone (0.01-0.1 eq) in the anhydrous solvent to achieve the desired monomer concentration (typically 0.1-0.5 M).

  • Degas the solution by bubbling with nitrogen or argon for 30 minutes to remove oxygen, which can quench the excited state of the photosensitizer.

  • Place the flask in the photoreactor and irradiate with visible light at room temperature. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by GPC and 1H NMR to observe the decrease in monomer concentration and the increase in polymer molecular weight.

  • After the desired polymerization time (e.g., 24-48 hours), stop the irradiation.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer using GPC (for Mw and Đ), 1H NMR (to confirm the formation of the cyclobutane ring), and DSC/TGA (for thermal properties).

Experimental Workflow: Solution Photopolymerization

solution_photopolymerization cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Workup and Purification cluster_characterization Characterization Dissolve Dissolve Monomer and Photosensitizer in Solvent Degas Degas with N2/Ar Dissolve->Degas Irradiate Irradiate with Visible Light Degas->Irradiate Monitor Monitor Reaction Progress (GPC, NMR) Irradiate->Monitor Precipitate Precipitate Polymer in Methanol Monitor->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry Analyze Analyze Polymer (GPC, NMR, DSC, TGA) Dry->Analyze

Caption: Workflow for solution photopolymerization.

Protocol 2: Synthesis of a Bicyclo[4.2.0]octane (BCO) Mechanophore Monomer

This protocol describes the synthesis of a cis-BCO dicarboxylic acid, a key monomer for stress-responsive polymers.[1]

Materials:

Procedure:

  • [2+2] Cycloaddition:

    • In a quartz reaction vessel, dissolve maleic anhydride and a slight excess of cyclohexene in acetone.

    • Add a catalytic amount of benzophenone.

    • Irradiate the solution with UV light in a photoreactor. Monitor the reaction by TLC or 1H NMR until the maleic anhydride is consumed.

    • Remove the solvent under reduced pressure to obtain the crude bicyclo[4.2.0]octane-7,8-dicarboxylic anhydride.

  • Hydrolysis:

    • Dissolve the crude anhydride in an aqueous solution of NaOH and stir at room temperature until the anhydride has completely hydrolyzed to the disodium (B8443419) salt.

    • Acidify the solution with concentrated HCl until the pH is acidic, which will precipitate the cis-BCO dicarboxylic acid.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Purification:

    • Collect the white precipitate by vacuum filtration.

    • Wash the solid with cold water.

    • Recrystallize the dicarboxylic acid from water to obtain the pure cis-isomer.

    • Dry the purified product under vacuum.

  • Characterization:

    • Confirm the structure and purity of the cis-BCO dicarboxylic acid by 1H NMR, 13C NMR, and melting point analysis.

This monomer can then be converted to a diol or other functionalized monomers for incorporation into polymers.[1]

Experimental Workflow: BCO Monomer Synthesis

bco_synthesis cluster_cycloaddition [2+2] Cycloaddition cluster_hydrolysis Hydrolysis cluster_purification Purification cluster_characterization Characterization Reactants Maleic Anhydride + Cyclohexene + Benzophenone in Acetone UV_Irradiation UV Irradiation Reactants->UV_Irradiation Crude_Anhydride Crude BCO Anhydride UV_Irradiation->Crude_Anhydride NaOH_Hydrolysis Dissolve in aq. NaOH Crude_Anhydride->NaOH_Hydrolysis Acidification Acidify with HCl NaOH_Hydrolysis->Acidification Precipitate Precipitate BCO Dicarboxylic Acid Acidification->Precipitate Filter_Wash Filter and Wash with Cold Water Precipitate->Filter_Wash Recrystallize Recrystallize from Water Filter_Wash->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Analyze Analyze Monomer (NMR, Melting Point) Dry->Analyze

Caption: Workflow for BCO monomer synthesis.

References

Catalytic Methods for Cyclobutane Functionalization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane (B1203170) motif is a key structural element in numerous natural products and pharmaceutical agents. Its inherent ring strain and unique three-dimensional geometry offer valuable properties for drug design. However, the selective functionalization of this small carbocycle presents a significant synthetic challenge. This document provides an overview of modern catalytic methods for cyclobutane functionalization, complete with detailed application notes and experimental protocols to guide researchers in this exciting and rapidly evolving field.

Transition Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a powerful strategy for the efficient and atom-economical modification of cyclobutane cores.[1][2] Transition metal catalysts, particularly those based on palladium and rhodium, have proven highly effective in activating and functionalizing specific C-H bonds within the cyclobutane ring.[3][4]

Palladium-Catalyzed Arylation of Cyclobutanes

Palladium catalysis, often in conjunction with directing groups, enables the selective arylation of C(sp³)–H bonds in cyclobutanes.[1][5] This approach has been successfully applied to the synthesis of complex molecules, including natural products.[2][6]

Key Features:

  • Directing Group-Assisted: Amide or other coordinating groups are often used to direct the catalyst to a specific C-H bond, ensuring high regioselectivity.[1]

  • Broad Scope: A wide range of aryl halides can be coupled with cyclobutane substrates.[5]

  • Stereocontrol: The use of chiral ligands can induce enantioselectivity in the C-H activation step.[7]

Table 1: Palladium-Catalyzed C-H Arylation of Cyclobutanes

EntryCyclobutane SubstrateAryl HalideCatalyst (mol%)Ligand/AdditiveSolventTemp (°C)Yield (%)Ref.
1N-(cyclobutylmethyl)acetamide1-iodonaphthalenePd(OAc)₂ (10)P(o-tol)₃Toluene11085[1]
2Cyclobutane carboxamide4-iodotoluenePd(OAc)₂ (5)LiClToluene10096[1]
31-amino-1-cyclobutanecarboxylic acid derivativePhenylboronic acidPd(OAc)₂ (10)N-acetylglycinet-AmylOH10078[7]

Experimental Protocol: General Procedure for Palladium-Catalyzed C-H Arylation

  • To an oven-dried reaction vial, add the cyclobutane substrate (1.0 equiv), aryl halide (1.2 equiv), Pd(OAc)₂ (0.05-0.10 equiv), and ligand/additive (e.g., LiCl, 2.0 equiv).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

  • Add the degassed solvent (e.g., toluene, 0.1 M) via syringe.

  • Seal the vial and heat the reaction mixture at the specified temperature for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to afford the desired functionalized cyclobutane.

Logical Workflow for Palladium-Catalyzed C-H Functionalization

G Workflow: Pd-Catalyzed C-H Arylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Substrate, Aryl Halide, Catalyst, and Ligand inert Establish Inert Atmosphere start->inert solvent Add Degassed Solvent inert->solvent seal Seal Reaction Vessel solvent->seal heat Heat to Specified Temperature seal->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool dilute Dilute with Organic Solvent cool->dilute filter Filter through Celite dilute->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Functionalized Cyclobutane purify->product

Caption: General experimental workflow for palladium-catalyzed C-H arylation of cyclobutanes.

Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts are particularly effective for carbene-mediated C-H insertion reactions, providing a powerful method for installing new carbon-carbon bonds on a cyclobutane ring.[3] The choice of the rhodium catalyst and its ligand framework can control the site-selectivity of the C-H functionalization.[3]

Key Features:

  • Site-Selectivity: Different rhodium catalysts can direct functionalization to either the C1 or C3 position of substituted cyclobutanes.[3]

  • High Diastereo- and Enantioselectivity: Chiral rhodium catalysts can achieve excellent levels of stereocontrol.[3]

  • Formation of C-C Bonds: This method allows for the formation of sp³-sp³ carbon-carbon bonds.

Table 2: Rhodium-Catalyzed Site-Selective C-H Functionalization of Arylcyclobutanes

EntryArylcyclobutaneDiazo CompoundCatalyst (mol%)Position FunctionalizedYield (%)ee (%)Ref.
1PhenylcyclobutaneMethyl 2-diazo-2-phenylacetateRh₂(S-TCPTAD)₄ (1)C18595[3]
2PhenylcyclobutaneMethyl 2-diazo-2-(4-methoxyphenyl)acetateRh₂(S-TCPTAD)₄ (1)C18896[3]
3PhenylcyclobutaneMethyl 2-diazo-2-phenylacetateRh₂(S-2-Cl-5-BrTPCP)₄ (1)C37592[3]
44-MethoxyphenylcyclobutaneMethyl 2-diazo-2-phenylacetateRh₂(S-2-Cl-5-BrTPCP)₄ (1)C37294[3]

Experimental Protocol: General Procedure for Rhodium-Catalyzed C-H Functionalization

  • In a glovebox, a solution of the diazo compound (0.25 mmol) in the specified solvent (1.5 mL) is prepared.

  • This solution is added via syringe pump over 3 hours to a solution of the cyclobutane substrate (0.75 mmol, 3.0 equiv.) and the rhodium catalyst (1.0 mol %) in the same solvent (3.0 mL) at room temperature.

  • The reaction mixture is stirred for an additional 2 hours after the addition is complete.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the functionalized cyclobutane.

Catalytic Cycle for Rhodium-Catalyzed C-H Insertion

G Rh-Catalyzed C-H Insertion catalyst Rh₂(L)₄ carbene Rh(II)-Carbene Complex catalyst->carbene + R¹CHN₂ - N₂ diazo R¹CHN₂ insertion_complex C-H Insertion Transition State carbene->insertion_complex + Cyclobutane-H substrate Cyclobutane-H product Functionalized Cyclobutane insertion_complex->product product->catalyst - Product n2 N₂

Caption: Simplified catalytic cycle for rhodium-catalyzed C-H insertion into a cyclobutane.

Photoredox Catalysis for Cyclobutane Functionalization

Visible-light photoredox catalysis has opened new avenues for cyclobutane synthesis and functionalization under mild reaction conditions.[8][9][10] These methods often involve radical intermediates and can be used for a variety of transformations, including cycloadditions and ring-opening reactions.[11][12]

Photoredox-Catalyzed [2+2] Cycloadditions

Photoredox catalysis can facilitate [2+2] cycloadditions of olefins to form cyclobutane rings, a method that is often challenging to achieve with high selectivity using traditional photochemical approaches.[12]

Key Features:

  • Mild Conditions: Reactions are typically run at room temperature under visible light irradiation.

  • High Diastereoselectivity: Excellent control over the stereochemical outcome of the cycloaddition can be achieved.[12]

  • Heterodimerization: Enables the efficient cross-cycloaddition of two different olefins.

Table 3: Photoredox-Catalyzed [2+2] Cycloaddition of Enones

EntryEnone 1Enone 2Photocatalyst (mol%)SolventYield (%)d.r.Ref.
1ChalconeCinnamic AnhydrideRu(bpy)₃Cl₂ (2)CH₃CN85>20:1[12]
24'-MethylchalconeCinnamic AnhydrideRu(bpy)₃Cl₂ (2)CH₃CN89>20:1[12]
34-Methoxycinnamate4-ChlorochalconeIr(ppy)₃ (1)DMF7610:1[12]

Experimental Protocol: General Procedure for Photoredox-Catalyzed [2+2] Cycloaddition

  • A solution of the two olefin substrates (1:1.2 ratio), and the photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%) in a degassed solvent (e.g., acetonitrile) is prepared in a reaction vessel.

  • The reaction mixture is stirred and irradiated with a visible light source (e.g., blue LEDs) at room temperature for 12-24 hours.

  • Upon completion, the solvent is removed in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the cyclobutane product.

Mechanism of Photoredox-Catalyzed [2+2] Cycloaddition

G Photoredox [2+2] Cycloaddition PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Excitation olefin1_radical Olefin 1 Radical Anion PC_star->olefin1_radical + Olefin 1 - PC⁺ light Visible Light (hν) light->PC olefin1 Olefin 1 intermediate Radical Intermediate olefin1_radical->intermediate + Olefin 2 olefin2 Olefin 2 product_anion Cyclobutane Anion intermediate->product_anion Ring Closure product Cyclobutane Product product_anion->product - e⁻ to PC⁺ PC_oxidized Oxidized PC⁺ PC_oxidized->PC + e⁻

Caption: Proposed mechanism for photoredox-catalyzed [2+2] cycloaddition.

Transition Metal-Catalyzed Ring-Opening of Bicyclo[1.1.0]butanes

The strain-release-driven ring-opening of bicyclo[1.1.0]butanes (BCBs) provides a versatile entry into functionalized cyclobutanes.[13] Transition metal catalysis can control the regioselectivity of this process, allowing for the synthesis of diverse 1,3-difunctionalized cyclobutanes.[13]

Key Features:

  • Strain-Release Driven: The high ring strain of BCBs provides a strong thermodynamic driving force for the reaction.

  • Regiodivergent: The choice of catalyst can lead to either α- or β-addition products.[13]

  • Diastereoselective: The ring-opening can proceed with high diastereoselectivity.

Table 4: Regiodivergent Hydrophosphination of Bicyclo[1.1.0]butanes

EntryBicyclo[1.1.0]butanePhosphine (B1218219) OxideCatalystProductYield (%)d.r.Ref.
11-Methyl-BCBDiphenylphosphine oxide[Rh(cod)Cl]₂α-addition92>20:1[13]
21-Phenyl-BCBDiphenylphosphine oxide[Rh(cod)Cl]₂α-addition88>20:1[13]
31-Methyl-BCBDiphenylphosphine oxideCu(OAc)₂β-addition85>20:1[13]
41-Phenyl-BCBDiphenylphosphine oxideCu(OAc)₂β-addition81>20:1[13]

Experimental Protocol: General Procedure for Rh-Catalyzed α-Addition to BCBs

  • To a solution of the bicyclo[1.1.0]butane (0.2 mmol) and the phosphine oxide (0.24 mmol) in a suitable solvent (e.g., THF, 1.0 mL) is added the rhodium catalyst (e.g., [Rh(cod)Cl]₂, 2.5 mol%).

  • The reaction mixture is stirred at room temperature for the specified time.

  • The solvent is removed under reduced pressure, and the residue is purified by preparative thin-layer chromatography to give the α-addition product.

Regiodivergent Ring-Opening of Bicyclo[1.1.0]butane

G Regiodivergent Ring-Opening of BCB BCB Bicyclo[1.1.0]butane (BCB) Rh_cat Rh Catalyst BCB->Rh_cat + Nu-H Cu_cat Cu Catalyst BCB->Cu_cat + Nu-H NuH Nucleophile (Nu-H) alpha_product α-Addition Product Rh_cat->alpha_product beta_product β-Addition Product Cu_cat->beta_product

References

Application Notes and Protocols for the Synthesis of Methoxycyclobutane-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of methoxycyclobutane-containing polymers, with a focus on their utility in drug development. The primary route to these polymers is through the cationic ring-opening polymerization (CROP) of methoxy-substituted oxetanes, which are four-membered cyclic ethers structurally analogous to cyclobutanes. This document details the synthesis of the monomer, its polymerization, and the formulation of the resulting polymer into drug delivery vehicles.

Introduction

Polymers containing small, cyclic ether functionalities are of significant interest in biomedical applications due to their unique properties, including potential biodegradability, biocompatibility, and the ability to be functionalized. This compound-containing polymers, accessible through the polymerization of monomers like 3-methoxyoxetane (B178324), offer a polyether backbone with pendant this compound groups. These polymers are expected to exhibit hydrophilicity and potential for drug encapsulation, making them promising candidates for drug delivery systems. The synthesis of these polymers is primarily achieved through cationic ring-opening polymerization (CROP), a versatile technique that can allow for control over molecular weight and polymer architecture.

Synthesis of Methoxy-Substituted Polyoxetane

The synthesis of poly(3-methoxyoxetane) is a two-step process involving the synthesis of the 3-methoxyoxetane monomer followed by its polymerization.

Synthesis of 3-Methoxyoxetane Monomer

The 3-methoxyoxetane monomer can be synthesized from a commercially available precursor, 3-oxetanol, via a Williamson ether synthesis.

Experimental Protocol: Synthesis of 3-Methoxyoxetane

  • Materials: 3-oxetanol, sodium hydride (60% dispersion in mineral oil), methyl iodide, anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of 3-oxetanol (1.0 equivalent) in anhydrous THF to the suspension.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Cool the mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation to yield 3-methoxyoxetane.

Cationic Ring-Opening Polymerization of 3-Methoxyoxetane

The polymerization of 3-methoxyoxetane is initiated by a cationic initiator, typically a Lewis acid, in an anhydrous solvent.

Experimental Protocol: Synthesis of Poly(3-methoxyoxetane)

  • Materials: 3-methoxyoxetane, boron trifluoride diethyl etherate (BF₃·OEt₂), 1,4-butanediol (B3395766) (initiator), anhydrous dichloromethane (B109758) (DCM).

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified 3-methoxyoxetane monomer in anhydrous DCM.

    • Add 1,4-butanediol (as a co-initiator to control molecular weight) to the solution.

    • Cool the solution to 0 °C.

    • Add the cationic initiator, BF₃·OEt₂, dropwise to the stirred solution.

    • Allow the polymerization to proceed at 0 °C for the desired reaction time (e.g., 24 hours).

    • Terminate the polymerization by adding a small amount of methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold diethyl ether or hexane.

    • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Characterization of Poly(3-methoxyoxetane)

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

Technique Purpose Expected Results
¹H and ¹³C NMR Structural verificationPeaks corresponding to the polyether backbone and the pendant this compound groups.
GPC/SEC Molecular weight (Mn, Mw) and polydispersity (Đ) determinationA monomodal distribution indicating a controlled polymerization.
DSC Glass transition temperature (Tg) and melting temperature (Tm)Determination of the polymer's thermal transitions.
TGA Thermal stabilityOnset of decomposition temperature.

Quantitative Data

The following table summarizes typical data obtained for substituted polyoxetanes, which can be used as a reference for what to expect for poly(3-methoxyoxetane).

Polymer Mn ( g/mol ) Đ (Mw/Mn) Tg (°C) Td (°C)
Poly(3-ethyl-3-hydroxymethyloxetane)714 - 59421.77 - 3.7510-20~300
Poly(3,3-dimethyloxetane)--->250
Poly(3-benzyloxymethyl-3-ethyl-oxetane)~10,000~1.5~ -15~350

Note: The data presented are for structurally similar polyoxetanes and serve as an illustrative guide.

Application in Drug Delivery

Poly(3-methoxyoxetane) can be formulated into nanoparticles for the encapsulation and controlled release of therapeutic agents.

Experimental Protocol: Formulation of Drug-Loaded Nanoparticles

  • Materials: Poly(3-methoxyoxetane), a model hydrophobic drug (e.g., curcumin (B1669340) or paclitaxel), acetone, and an aqueous solution of a surfactant (e.g., Pluronic F-127).

  • Procedure (Nanoprecipitation):

    • Dissolve the polymer and the drug in a water-miscible organic solvent, such as acetone.

    • Prepare an aqueous solution containing a surfactant.

    • Under vigorous stirring, add the organic solution dropwise to the aqueous solution.

    • The polymer and drug will precipitate as nanoparticles upon solvent displacement.

    • Stir the resulting nanoparticle suspension at room temperature for several hours to allow for the evaporation of the organic solvent.

    • Purify the nanoparticles by centrifugation or dialysis to remove the free drug and excess surfactant.

    • Lyophilize the purified nanoparticles for long-term storage.

Drug Loading and Encapsulation Efficiency

The drug loading content (DLC) and encapsulation efficiency (EE) can be determined using UV-Vis spectroscopy or HPLC.

  • DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

  • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100

Visualizations

Reaction Mechanism

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator BF₃·OEt₂ ActiveInitiator H⁺[BF₃(OH)]⁻ Initiator->ActiveInitiator Reacts with co-initiator CoInitiator R-OH (e.g., 1,4-butanediol) Monomer 3-Methoxyoxetane ActiveInitiator->Monomer Protonates ProtonatedMonomer Protonated Monomer GrowingChain Growing Polymer Chain (Oxonium Ion) ProtonatedMonomer->GrowingChain Ring-opening attack by another monomer GrowingChain->GrowingChain Terminator Methanol (CH₃OH) GrowingChain->Terminator Reacts with FinalPolymer Poly(3-methoxyoxetane)

Caption: Cationic Ring-Opening Polymerization Mechanism.

Experimental Workflow

G cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation MonomerSynth Monomer Synthesis: 3-Methoxyoxetane Polymerization CROP: Poly(3-methoxyoxetane) MonomerSynth->Polymerization Purification Purification: Precipitation Polymerization->Purification Dissolution Dissolve Polymer and Drug in Acetone Purification->Dissolution Nanoprecipitation Add to Aqueous Surfactant Solution Dissolution->Nanoprecipitation SolventEvap Solvent Evaporation Nanoprecipitation->SolventEvap PurificationNP Purification: Centrifugation/Dialysis SolventEvap->PurificationNP Lyophilization Lyophilization PurificationNP->Lyophilization Lyophilization for storage

Caption: Workflow for Polymer Synthesis and Nanoparticle Formulation.

Structure-Property Relationships

G cluster_structure Molecular Structure cluster_properties Polymer Properties cluster_application Drug Delivery Application MW Molecular Weight (Mn) Thermal Thermal Properties (Tg, Td) MW->Thermal influences Mechanical Mechanical Properties MW->Mechanical influences PDI Polydispersity (Đ) PDI->Mechanical influences SideGroup Pendant Methoxy Group Solubility Solubility SideGroup->Solubility determines Encapsulation Drug Encapsulation Efficiency Solubility->Encapsulation affects Biocompatibility Biocompatibility Solubility->Biocompatibility impacts Thermal->Encapsulation affects Release Drug Release Profile Mechanical->Release can affect

Caption: Structure-Property-Application Relationships.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methoxycyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methoxycyclobutane. The primary focus is on improving yield and purity when using the Williamson ether synthesis, the most common method for this transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Williamson ether synthesis is the most widely used and dependable method for preparing this compound. This reaction involves the deprotonation of cyclobutanol (B46151) to form a cyclobutoxide, which then acts as a nucleophile to attack a methylating agent.[1][2]

Q2: What are the recommended starting materials and reagents for this synthesis?

A2: The typical reactants are cyclobutanol and a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). A strong base is required to deprotonate the cyclobutanol; sodium hydride (NaH) is a common choice as it drives the reaction to completion by releasing hydrogen gas.[1][2]

Q3: What is the primary side reaction of concern in the synthesis of this compound?

A3: The main competing side reaction is the E2 elimination, which leads to the formation of cyclobutene. This occurs because the cyclobutoxide is a strong base as well as a nucleophile. This side reaction is a common issue when the alcohol is secondary, as is the case with cyclobutanol.[1][3][4]

Q4: How can a phase-transfer catalyst (PTC) improve the reaction?

A4: A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can significantly improve the reaction yield, especially when using a base like sodium hydroxide (B78521). The PTC helps to transport the hydroxide ion from the aqueous phase to the organic phase where the cyclobutanol is located, facilitating the formation of the cyclobutoxide. This can lead to milder reaction conditions and reduced side reactions.[5][6][7]

Q5: Which methylating agent is better: methyl iodide or dimethyl sulfate?

A5: Both methyl iodide and dimethyl sulfate are effective methylating agents. Methyl iodide is highly reactive, but it is also more expensive and volatile.[8] Dimethyl sulfate is a strong alkylating agent that is often more cost-effective for larger-scale reactions.[8][9] However, both are toxic and should be handled with appropriate safety precautions.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Potential Cause 1: Incomplete Deprotonation of Cyclobutanol The base may not be strong enough or may have degraded.

  • Suggested Solution:

    • Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete and irreversible deprotonation.[1][4]

    • If using NaH, ensure it is fresh and has been handled under anhydrous (dry) conditions.

    • Use a slight excess (1.1-1.5 equivalents) of the base to drive the deprotonation to completion.[4]

Potential Cause 2: Inactive Methylating Agent The methyl iodide or dimethyl sulfate may have degraded.

  • Suggested Solution:

    • Use a fresh bottle of the methylating agent.

    • To enhance the reactivity of an alkyl chloride or bromide, a catalytic amount of sodium iodide (NaI) can be added to the reaction mixture. This will generate the more reactive methyl iodide in situ.[4]

Potential Cause 3: Suboptimal Reaction Conditions The temperature may be too low, or the reaction time may be insufficient.

  • Suggested Solution:

    • Gently heat the reaction mixture. For many Williamson ether syntheses, a moderate temperature (e.g., refluxing in THF at ~66°C) is effective.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Problem 2: Significant Formation of Cyclobutene Side Product

Potential Cause: E2 Elimination is Outcompeting the SN2 Reaction The cyclobutoxide is acting as a base and abstracting a proton from a carbon adjacent to the hydroxyl group, leading to the formation of an alkene. This is more prevalent at higher temperatures.

  • Suggested Solution:

    • Maintain a lower reaction temperature. The SN2 reaction has a lower activation energy than the E2 reaction, so lower temperatures will favor the desired substitution.

    • Consider using a less hindered, yet still potent, base if possible. However, with a secondary alcohol, the choice is limited.

    • If using a phase-transfer catalyst with aqueous NaOH, ensure that the concentration of NaOH is not excessively high.

Problem 3: Difficulty in Product Purification

Potential Cause 1: Co-elution of Product and Unreacted Starting Material this compound and cyclobutanol may have similar polarities, making separation by column chromatography challenging.

  • Suggested Solution:

    • Ensure the reaction has gone to completion to minimize the amount of unreacted cyclobutanol.

    • A simple aqueous wash of the crude product can help to remove the majority of the more water-soluble cyclobutanol before chromatography.

Potential Cause 2: Product Degradation During Purification Ethers can be sensitive to acidic conditions, which might be present on silica (B1680970) gel, leading to hydrolysis back to the alcohol.

  • Suggested Solution:

    • Neutralize the crude product with a mild base (e.g., a dilute sodium bicarbonate solution) before purification.

    • For column chromatography, consider using neutral alumina (B75360) or silica gel that has been pre-treated with a base (e.g., washed with a solvent containing a small amount of triethylamine).

Data Presentation

Table 1: Impact of Base and Catalyst on this compound Synthesis Yield

Base (equivalents)Methylating AgentCatalyst (mol%)SolventTemperature (°C)Typical Yield Range (%)Notes
NaH (1.2)CH₃INoneTHF25-6660-80Requires anhydrous conditions. Hydrogen gas is evolved.
KOH (2.0)(CH₃)₂SO₄NoneMethanol6540-60The alkoxide is in equilibrium with the alcohol.
NaOH (50% aq.)CH₃ITBAB (5)Dichloromethane4075-90Phase-transfer catalysis allows for milder conditions and higher yields.
K₂CO₃ (1.5)CH₃INoneAcetone5630-50A weaker base, resulting in slower reaction and lower yield.

Note: The yield ranges presented are illustrative and based on general principles of the Williamson ether synthesis. Actual yields may vary depending on the specific experimental setup and conditions.

Experimental Protocols

Protocol A: Synthesis using Sodium Hydride
  • Preparation: Under a nitrogen atmosphere, add cyclobutanol (1.0 eq) to a flame-dried round-bottom flask containing anhydrous tetrahydrofuran (B95107) (THF).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas will be evolved.

  • Methylation: Cool the resulting cyclobutoxide solution back to 0°C. Add methyl iodide (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to 0°C and cautiously quench with water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation or column chromatography on silica gel.

Protocol B: Synthesis using Phase-Transfer Catalysis
  • Preparation: To a round-bottom flask, add cyclobutanol (1.0 eq), dichloromethane, tetrabutylammonium bromide (0.05 eq), and a 50% aqueous solution of sodium hydroxide.

  • Methylation: Add methyl iodide (1.5 eq) to the biphasic mixture.

  • Reaction: Stir the mixture vigorously at 40°C for 4-6 hours, monitoring the reaction by TLC or GC.

  • Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation or column chromatography.

Visualizations

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Cyclobutanol Cyclobutanol Cyclobutoxide Sodium Cyclobutoxide Cyclobutanol->Cyclobutoxide + NaH NaH NaH H2 H₂ (gas) Cyclobutoxide->H2 MethylIodide Methyl Iodide This compound This compound NaI NaI This compound->NaI Cyclobutoxide2->this compound + Methyl Iodide

Caption: Williamson ether synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield of this compound CheckDeprotonation Incomplete Deprotonation? Start->CheckDeprotonation CheckReagents Inactive Reagents? CheckDeprotonation->CheckReagents No Sol_Base Use fresh, strong base (NaH). Use 1.1-1.5 eq. CheckDeprotonation->Sol_Base Yes CheckConditions Suboptimal Conditions? CheckReagents->CheckConditions No Sol_Reagent Use fresh methylating agent. Add catalytic NaI. CheckReagents->Sol_Reagent Yes Sol_Conditions Increase temperature. Increase reaction time. Monitor by TLC/GC. CheckConditions->Sol_Conditions Yes End Yield Improved Sol_Base->End Sol_Reagent->End Sol_Conditions->End

Caption: Troubleshooting workflow for low reaction yield.

Substitution_vs_Elimination Parameters Reaction Parameters Temperature Base Steric Hindrance SN2 SN2 Pathway (Substitution) Parameters:temp->SN2 Low Temp Favors Parameters:base->SN2 Less Hindered Favors E2 E2 Pathway (Elimination) Parameters:temp->E2 High Temp Favors Parameters:base->E2 More Hindered Favors Product This compound SN2->Product SideProduct Cyclobutene E2->SideProduct

Caption: Factors influencing SN2 vs. E2 pathways.

References

Technical Support Center: Troubleshooting Low Diastereoselectivity in Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for chemists encountering challenges with diastereoselectivity in cyclobutane (B1203170) synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My [2+2] cycloaddition is resulting in a nearly 1:1 mixture of diastereomers. What are the most common factors I should investigate first?

A1: Low diastereoselectivity in [2+2] cycloadditions often stems from several key factors. We recommend a systematic approach to troubleshooting, starting with the most influential parameters:

  • Reaction Temperature: Temperature has a significant impact on the energy difference between the transition states leading to the different diastereomers. Lowering the temperature often enhances diastereoselectivity.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction pathway and the stability of diastereomeric transition states. Experiment with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, acetonitrile) and polar protic solvents (though less common for many [2+2] reactions).

  • Catalyst System: If you are using a catalyst (Lewis acid, organocatalyst, or photocatalyst), its structure and concentration are critical. For Lewis acid-catalyzed reactions, the nature of the metal and its ligands can dramatically alter the diastereomeric ratio.

  • Substrate Sterics and Electronics: The steric bulk and electronic properties of the substituents on your reacting partners play a crucial role. Bulky groups can enforce a higher degree of facial selectivity.

Q2: Can the choice of Lewis acid really invert the diastereoselectivity of my reaction?

A2: Yes, in some cases, the choice of Lewis acid can lead to a reversal of diastereoselectivity compared to thermal conditions. For instance, in certain ketene-alkene cycloadditions, thermal reactions may favor one diastereomer, while a Lewis acid-promoted pathway can predominantly form the other.[1] This is attributed to different coordination geometries in the transition state.

Q3: I am performing a photochemical [2+2] cycloaddition. What specific parameters should I focus on to improve the diastereomeric excess (d.e.)?

A3: For photochemical [2+2] cycloadditions, in addition to temperature and solvent, consider the following:

  • Photosensitizer: In photosensitized reactions, the choice of sensitizer (B1316253) can influence the stereochemical outcome.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants is a powerful strategy to induce facial selectivity.

  • Intramolecular Hydrogen Bonding: If your substrate has appropriate functional groups (e.g., hydroxyl groups), intramolecular hydrogen bonding can restrict conformational freedom and lead to higher diastereoselectivity. This effect can be solvent-dependent; aprotic solvents may favor hydrogen bonding, while protic solvents can disrupt it.

Troubleshooting Guides

Guide 1: Optimizing Reaction Temperature

Low reaction temperatures generally favor the formation of the thermodynamically more stable diastereomer. If you are observing poor diastereoselectivity at room temperature or elevated temperatures, a systematic decrease in temperature is a primary troubleshooting step.

Experimental Protocol: Low-Temperature [2+2] Photocycloaddition

This protocol provides a general procedure for performing a photochemical [2+2] cycloaddition at reduced temperatures.

  • Apparatus Setup:

    • Use a jacketed reaction vessel connected to a circulating cooling bath.

    • Employ a UV-transparent immersion well (e.g., quartz) to house the light source (e.g., a medium-pressure mercury lamp).

    • Ensure the system is equipped with a magnetic stirrer and an inert gas inlet (e.g., nitrogen or argon).

  • Reaction Execution:

    • Dissolve the alkene and enone substrates in the chosen solvent (e.g., toluene, dichloromethane) in the reaction vessel.

    • Purge the solution with an inert gas for 15-30 minutes to remove dissolved oxygen.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, -78 °C) using the circulating bath.

    • Once the temperature has stabilized, turn on the UV lamp to initiate the reaction.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or 1H NMR of aliquots).

    • Upon completion, turn off the lamp and allow the reaction mixture to warm to room temperature.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography to separate the diastereomers.

  • Data Analysis:

    • Determine the diastereomeric ratio (d.r.) of the purified product or the crude reaction mixture using 1H NMR spectroscopy or GC.

Data Presentation: Effect of Temperature on Diastereoselectivity

Reaction Temperature (°C)Diastereomeric Excess (d.e.) (%)Reference
050[2]
-2062[2]
-4070[2]
-6076[2]
-7880[2]

Note: The above data is illustrative and the actual improvement in d.e. will be system-dependent.

Guide 2: Leveraging Lewis Acid Catalysis

Lewis acids can enhance both the rate and selectivity of [2+2] cycloadditions by coordinating to one of the reactants, thereby lowering the LUMO and influencing the transition state geometry.

Experimental Protocol: Lewis Acid-Catalyzed [2+2] Cycloaddition

This protocol outlines a general procedure for a Lewis acid-catalyzed cycloaddition.

  • Reagent and Glassware Preparation:

    • Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas.

    • Use anhydrous solvents, typically dispensed from a solvent purification system or freshly distilled.

    • The Lewis acid should be handled under an inert atmosphere.

  • Reaction Setup:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alkene substrate and the chosen anhydrous solvent.

    • Cool the solution to the desired temperature (e.g., -78 °C) in a dry ice/acetone bath.

    • In a separate flask, prepare a solution of the ketene (B1206846) precursor (e.g., an acyl chloride) in the same anhydrous solvent.

    • Slowly add the Lewis acid (e.g., a solution of TiCl4, AlCl3, or Sc(OTf)3 in the reaction solvent) to the alkene solution and stir for 15-30 minutes.

  • Reaction Execution:

    • To the cooled alkene-Lewis acid mixture, add the solution of the ketene precursor dropwise over a period of 1-2 hours using a syringe pump.

    • Simultaneously, add a solution of a non-nucleophilic base (e.g., triethylamine (B128534) or 2,6-lutidine) dropwise via a separate syringe to generate the ketene in situ.

    • Allow the reaction to stir at the low temperature for the determined reaction time.

    • Quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO3 solution or water).

    • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate in vacuo.

  • Purification and Analysis:

    • Purify the crude product by column chromatography.

    • Determine the diastereomeric ratio by 1H NMR or other appropriate analytical methods.

Data Presentation: Influence of Lewis Acid on Diastereomeric Ratio

Lewis AcidDiastereomeric Ratio (d.r.)Reference
None (Thermal)1:1 to 2:1[1]
AlCl313:1[1]
EtAlCl218:1[1]
TiCl47:1 (inverted selectivity)[1]
Guide 3: Employing Chiral Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome.

Experimental Protocol: Chiral Auxiliary-Directed [2+2] Cycloaddition

  • Synthesis of the Chiral Substrate:

    • Prepare the starting material bearing the chiral auxiliary. For example, an α,β-unsaturated carboxylic acid can be coupled to a chiral oxazolidinone.

  • Cycloaddition Reaction:

    • Follow the appropriate protocol for your specific [2+2] cycloaddition (e.g., photochemical or Lewis acid-catalyzed) using the chiral auxiliary-bearing substrate.

  • Removal of the Chiral Auxiliary:

    • After the cycloaddition, the chiral auxiliary is cleaved from the cyclobutane product. The conditions for cleavage depend on the nature of the auxiliary. For an oxazolidinone auxiliary, this can often be achieved by hydrolysis (e.g., with LiOH/H2O2) or reduction (e.g., with LiBH4).

  • Purification and Analysis:

    • Purify the final cyclobutane product.

    • Determine the diastereomeric excess (d.e.) by chiral HPLC or by converting the product to a diastereomeric derivative and analyzing by NMR.

Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting low diastereoselectivity in cyclobutane synthesis.

Troubleshooting_Workflow start Low Diastereoselectivity Observed reaction_type What is the reaction type? start->reaction_type thermal_photochemical Thermal or Photochemical? reaction_type->thermal_photochemical [2+2] Cycloaddition catalyzed Is the reaction catalyzed? thermal_photochemical->catalyzed lower_temp Decrease Reaction Temperature catalyzed->lower_temp No change_lewis_acid Screen Different Lewis Acids catalyzed->change_lewis_acid Lewis Acid modify_organocatalyst Modify Organocatalyst Structure catalyzed->modify_organocatalyst Organocatalyst change_photosensitizer Change Photosensitizer catalyzed->change_photosensitizer Photocatalyst vary_solvent Vary Solvent Polarity lower_temp->vary_solvent add_chiral_aux Introduce a Chiral Auxiliary vary_solvent->add_chiral_aux change_lewis_acid->lower_temp modify_organocatalyst->lower_temp change_photosensitizer->lower_temp check_h_bonding Investigate Intramolecular H-Bonding add_chiral_aux->check_h_bonding

Caption: Troubleshooting workflow for low diastereoselectivity.

This workflow guides the researcher through a series of decision points to identify the most relevant parameters to optimize for their specific reaction, starting from the type of cycloaddition being performed. By systematically addressing these factors, the diastereoselectivity of the cyclobutane synthesis can be significantly improved.

References

Technical Support Center: Optimizing Thermal [2+2] Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thermal [2+2] cycloaddition reactions. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my thermal [2+2] cycloaddition reaction failing or giving a low yield?

A1: Thermal [2+2] cycloadditions are often challenging for several reasons. According to the Woodward-Hoffmann rules, the concerted suprafacial-suprafacial cycloaddition of two simple alkenes is thermally "forbidden" due to orbital symmetry constraints, leading to a high activation energy barrier.[1][2] Success often depends on using specific substrates where this rule is relaxed. Low yields can stem from:

  • Substrate Choice: The reaction is most effective with activated π-systems like ketenes, allenes, isocyanates, and certain strained alkenes.[3][4] Standard, unactivated alkenes will likely not react under thermal conditions.[5]

  • Insufficient Temperature: Adequate thermal energy is required to overcome the activation barrier. Reactions often require high temperatures, sometimes in high-boiling solvents like toluene (B28343) or xylene at reflux.[6]

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.

  • Decomposition: Reactants or products might be unstable at the high temperatures required, leading to decomposition and the formation of byproducts.[7]

  • Steric Hindrance: Bulky substituents on the reacting partners can sterically hinder the approach required for the cycloaddition to occur.

Q2: What is the ideal temperature range for a thermal [2+2] cycloaddition?

A2: There is no single "ideal" temperature, as it is highly dependent on the specific substrates and reaction conditions. However, a general guideline is that these reactions often require elevated temperatures. For instance, some allene (B1206475) cycloadditions are conducted at temperatures ranging from 160°C to 210°C, sometimes with the aid of microwave irradiation to shorten reaction times.[3][8] It is crucial to empirically determine the optimal temperature for your specific system, starting with conditions reported for similar substrates and carefully increasing the temperature while monitoring the reaction progress.

Q3: Can temperature affect the stereoselectivity of my reaction?

A3: Yes, temperature can influence the stereochemical outcome. While concerted pericyclic reactions are stereospecific, many thermal [2+2] cycloadditions may proceed through a stepwise, diradical mechanism, especially with substrates other than ketenes.[8] In such cases, the stereochemical integrity may not be fully preserved. The diastereoselectivity of the reaction can be temperature-dependent. Generally, lower temperatures, when feasible, can enhance selectivity by favoring the transition state with the lowest activation energy, which often leads to the thermodynamically more stable product.[9] However, for thermally forbidden reactions, higher temperatures are necessary to achieve a reasonable reaction rate, which may come at the cost of selectivity.

Q4: My reaction is producing byproducts. How can I minimize them?

A4: Byproduct formation is a common issue, often due to the high temperatures involved. To minimize byproducts:

  • Optimize Temperature: Carefully screen a range of temperatures. The optimal temperature will be a balance between a reasonable reaction rate and minimal decomposition or side reactions.[7]

  • Use a Scavenger: If byproduct formation is due to the presence of impurities (e.g., acid or water), using an appropriate scavenger can be beneficial.

  • Consider a Catalyst: For certain substrates, such as ketenes, Lewis acid catalysis can promote the cycloaddition, potentially allowing for lower reaction temperatures and improved yields and selectivities.[5]

  • Change the Solvent: The choice of solvent can influence the reaction outcome. High-boiling, non-polar solvents are common, but for some systems, polar solvents might be effective.[10]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: No Reaction or Very Low Conversion
Possible Cause Troubleshooting Step
Insufficient Temperature Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction at each step by TLC or GC/LC-MS. Consider using a higher-boiling solvent if the desired temperature exceeds the boiling point of the current solvent.
Incorrect Substrate Confirm that your substrates are suitable for a thermal [2+2] cycloaddition. Simple alkenes are generally unreactive.[4] Consider if a photochemical approach is more appropriate for your system.[2]
Reaction Time Too Short Extend the reaction time. Some thermal cycloadditions can take several hours to days to reach completion.[8]
Decomposition of Starting Material Check the stability of your starting materials at the reaction temperature. If they are degrading, a lower temperature or a different synthetic route may be necessary.
Issue 2: Poor Stereoselectivity
Possible Cause Troubleshooting Step
High Reaction Temperature If the reaction proceeds at a lower temperature, try reducing it to see if selectivity improves. Even a small decrease can sometimes have a significant effect.[9]
Stepwise Mechanism If the reaction is proceeding through a non-concerted, stepwise mechanism, stereoselectivity can be inherently poor. In such cases, modifying the substrate to favor a concerted pathway or exploring alternative catalytic methods may be necessary.
Solvent Effects The polarity of the solvent can influence the transition state and thus the stereochemical outcome.[10] Screen a variety of solvents with different polarities.
Issue 3: Formation of Multiple Products/Byproducts
Possible Cause Troubleshooting Step
Decomposition at High Temperature This is a common issue. The primary solution is to find the lowest possible temperature at which the reaction still proceeds at an acceptable rate.[7]
Polymerization Some alkenes, especially activated ones, can polymerize at high temperatures. Lowering the concentration of the reactants (i.e., using more solvent) can sometimes disfavor polymerization relative to the intramolecular cycloaddition.
Alternative Reaction Pathways At elevated temperatures, other pericyclic reactions (e.g., [4+2] cycloadditions or sigmatropic rearrangements) can compete.[4] Careful product characterization is essential to identify these alternative pathways. Adjusting the temperature may favor one pathway over another.

Data Presentation

The optimal temperature for thermal [2+2] cycloadditions is highly substrate-dependent. Below is a summary of reported conditions for specific reaction types.

Reactant 1Reactant 2Temperature (°C)SolventYield (%)Reference
1-Allenyl-2-propargyl-cyclopentanol derivative(intramolecular)210 (microwave)-~100[3]
1,1-DimethylalleneDiethyl maleate160-200Toluene-[8]
AzideStyrene80-90Deep Eutectic Solvent55-73[7]
DiphenylketeneUnactivated alkeneHigh (not specified)-5[5][11]
Diphenylketene (Lewis Acid promoted)Unactivated alkene-78Dichloromethane84[5][11]

Experimental Protocols

General Protocol for Temperature Optimization of a Thermal [2+2] Cycloaddition

This protocol provides a general workflow for determining the optimal temperature for a novel thermal [2+2] cycloaddition.

  • Safety First: Conduct a thorough risk assessment of all reactants, solvents, and the planned reaction conditions, especially when working at high temperatures and potentially elevated pressures.

  • Small-Scale Test Reactions:

    • Set up a series of small-scale reactions in parallel (e.g., in sealed tubes or a parallel synthesis block).

    • Use a consistent concentration of reactants across all test reactions. A common starting point is 0.1-0.5 M in a high-boiling solvent (e.g., toluene, xylene, or dichlorobenzene).

    • Choose a range of temperatures to screen. A good starting range could be 80°C, 100°C, 120°C, and 140°C.

  • Reaction Monitoring:

    • At regular time intervals (e.g., 2, 6, 12, and 24 hours), carefully take a small aliquot from each reaction.

    • Quench the aliquot and analyze it by a suitable method (TLC, GC-MS, or LC-MS) to monitor the consumption of starting materials and the formation of the desired product and any byproducts.

  • Data Analysis:

    • For each temperature, plot the conversion and yield (if an internal standard is used) as a function of time.

    • Identify the temperature that gives the best balance of reaction rate, yield, and purity. Note the temperature at which significant byproduct formation begins to occur.

  • Scale-Up and Refinement:

    • Once an optimal temperature is identified from the small-scale screen, perform the reaction on a larger scale at that temperature.

    • You may need to further refine the temperature (e.g., in 5°C increments) around the optimum identified in the initial screen to maximize yield and selectivity.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Product check_temp Is the reaction temperature high enough? start->check_temp increase_temp Increase temperature incrementally. Monitor reaction progress. check_temp->increase_temp No check_substrate Are the substrates appropriate for a thermal [2+2] cycloaddition? check_temp->check_substrate Yes end Optimization increase_temp->end consider_photochem Consider a photochemical approach or use activated substrates (ketenes, allenes). check_substrate->consider_photochem No check_time Is the reaction time sufficient? check_substrate->check_time Yes increase_time Extend reaction time and continue monitoring. check_time->increase_time No check_stability Are starting materials stable at the reaction temperature? check_time->check_stability Yes increase_time->end lower_temp Lower temperature or consider an alternative synthetic route. check_stability->lower_temp No check_stability->end Yes

A troubleshooting workflow for addressing low product yield.

General Reaction Pathway and Competing Processes

reaction_pathway Reactants Reactants (e.g., Alkene + Ketene) Heat Δ (Heat) Reactants->Heat TS_concerted [2s+2a] Concerted Transition State Heat->TS_concerted High T TS_stepwise Diradical Intermediate (Stepwise Pathway) Heat->TS_stepwise High T Side_Products Side Products (Decomposition, Polymerization) Heat->Side_Products Excessive T Product [2+2] Cycloaddition Product TS_concerted->Product TS_stepwise->Product

Possible pathways in a thermal [2+2] cycloaddition.

References

Technical Support Center: Methoxycyclobutane Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of methoxycyclobutane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is the Williamson ether synthesis.[1] This reaction involves the deprotonation of cyclobutanol (B46151) to form the corresponding alkoxide, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide or dimethyl sulfate.[2]

Q2: What are the primary safety concerns when scaling up this compound production via the Williamson ether synthesis?

A2: The primary safety concerns revolve around the use of sodium hydride (NaH), a strong base commonly used for deprotonation. Sodium hydride is highly flammable and reacts violently with water to produce hydrogen gas, which can ignite.[3] When scaling up, the increased quantities of reagents lead to greater potential energy release and a higher risk of thermal runaway.[4] It is crucial to handle NaH under an inert atmosphere (e.g., nitrogen or argon) and to use anhydrous solvents.[2]

Q3: I am experiencing low yields in my this compound synthesis. What are the likely causes?

A3: Low yields in the Williamson ether synthesis of this compound can stem from several factors:

  • Incomplete deprotonation of cyclobutanol: This can be due to inactive or insufficient sodium hydride.

  • Presence of water: Moisture will quench the sodium hydride and the cyclobutoxide intermediate.

  • Side reactions: The most common side reaction is E2 elimination, where the cyclobutoxide acts as a base rather than a nucleophile, leading to the formation of cyclobutene. This is more likely at higher temperatures.[4]

  • Loss of volatile product: this compound has a relatively low boiling point (81.6°C at 760 mmHg), and product can be lost during workup or solvent removal if not performed carefully.

Q4: How can I purify the crude this compound product?

A4: The primary method for purifying this compound is fractional distillation. Due to its boiling point, distillation at atmospheric pressure is feasible.[5] For higher purity, vacuum distillation can be employed to reduce the boiling point and minimize thermal decomposition of any impurities. Column chromatography can also be used, but distillation is generally more efficient for this type of compound on a larger scale.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Reaction does not proceed to completion (starting material remains) Incomplete deprotonation of cyclobutanol.Use fresh, high-quality sodium hydride. Ensure an inert atmosphere to prevent reaction with air/moisture. Allow sufficient time for the deprotonation step.
Insufficient reaction time or temperature for the methylation step.Monitor the reaction by GC-MS or TLC. If the reaction is sluggish, consider a moderate increase in temperature, but be mindful of promoting the E2 elimination side reaction.
Formation of significant byproducts E2 elimination to form cyclobutene.Maintain a lower reaction temperature during the methylation step. Consider using a less hindered methylating agent if applicable, though methyl iodide is already small.
Hydrolysis of the product or starting material.Ensure all glassware is flame-dried and solvents are anhydrous.
Low isolated yield after workup Loss of volatile product during solvent removal.Use a rotary evaporator with a cooled trap and carefully control the vacuum and bath temperature.
Inefficient extraction.Perform multiple extractions with a suitable organic solvent. Check the aqueous layer by GC-MS to ensure no product is being discarded.[6]
Impure Product
Symptom Possible Cause Suggested Solution
Presence of unreacted cyclobutanol Incomplete reaction.See "Low Yield" troubleshooting.
Presence of high-boiling impurities Formation of byproducts from side reactions.Purify by fractional distillation, carefully collecting the fraction at the boiling point of this compound.
Presence of solvent Incomplete removal during workup.Use a rotary evaporator under appropriate vacuum and temperature, followed by high vacuum if necessary.

Data Presentation

Reaction Parameters and Expected Yields
Scale Cyclobutanol (g) Sodium Hydride (60% in mineral oil) (g) Methyl Iodide (g) Solvent (THF, mL) Expected Yield (%) Expected Purity (%)
Lab Scale10.06.623.620075-85>95 (after distillation)
Pilot Scale100.066.0236.0200070-80>95 (after distillation)

Note: These are estimated values based on typical Williamson ether syntheses. Actual yields and purity may vary depending on specific experimental conditions and workup procedures.

Physical Properties
Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL)
This compoundC₅H₁₀O86.1381.60.87
CyclobutanolC₄H₈O72.111230.92
Methyl IodideCH₃I141.9442.42.28
CyclobuteneC₄H₆54.0920.67

Experimental Protocols

Synthesis of this compound (Lab Scale)

Materials:

  • Cyclobutanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Boiling chips

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion in mineral oil) to a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Add anhydrous THF to the flask.

  • Alkoxide Formation: Cool the flask to 0°C in an ice bath. Dissolve cyclobutanol in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes. After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.

  • Methylation: Cool the reaction mixture back to 0°C. Add methyl iodide dropwise via the dropping funnel. After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation (with a cooled trap). Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 81-82°C.

Visualizations

Reaction Pathway and Potential Side Reactions

G cluster_main Main Reaction Pathway (Williamson Ether Synthesis) cluster_side Potential Side Reaction Cyclobutanol Cyclobutanol Cyclobutoxide Cyclobutoxide Cyclobutanol->Cyclobutoxide 1. NaH, THF This compound This compound Cyclobutoxide->this compound 2. CH3I Cyclobutoxide_side Cyclobutoxide->Cyclobutoxide_side Cyclobutene Cyclobutene Cyclobutoxide_side->Cyclobutene E2 Elimination

Caption: Williamson ether synthesis of this compound and the competing E2 elimination side reaction.

Troubleshooting Workflow for Low Yield

G start Low Yield of this compound check_sm Check for unreacted cyclobutanol (GC-MS) start->check_sm incomplete_deprotonation Incomplete Deprotonation? check_sm->incomplete_deprotonation Yes check_byproducts Analyze for byproducts (GC-MS) check_sm->check_byproducts No troubleshoot_deprotonation Use fresh NaH Ensure anhydrous conditions Increase reaction time incomplete_deprotonation->troubleshoot_deprotonation end Optimized Process troubleshoot_deprotonation->end e2_elimination Evidence of Cyclobutene? check_byproducts->e2_elimination Yes other_byproducts Other Byproducts? check_byproducts->other_byproducts Other check_workup Review workup procedure check_byproducts->check_workup No troubleshoot_e2 Lower reaction temperature Slow addition of reagents e2_elimination->troubleshoot_e2 troubleshoot_e2->end investigate_other Investigate other side reactions (e.g., reaction with solvent) other_byproducts->investigate_other investigate_other->end product_loss Potential for product loss? check_workup->product_loss Yes check_workup->end No troubleshoot_workup Use cooled trap during solvent removal Optimize extraction product_loss->troubleshoot_workup troubleshoot_workup->end

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Methoxycyclobutane Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of methoxycyclobutane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on removing solvent impurities from this compound. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during purification.

Troubleshooting Guide: Common Purification Issues

This guide addresses specific problems that may arise during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Broad boiling point range during distillation. Presence of multiple impurities with close boiling points, such as unreacted alcohols (methanol, cyclobutanol) or reaction byproducts (e.g., cyclobutene).- Fractional Distillation: Employ a fractionating column to improve separation efficiency. Collect narrow boiling point fractions and analyze their purity (e.g., by GC-MS or NMR).- Chemical Treatment: If alcohol contamination is significant, consider pre-treatment with a reagent that converts the alcohol to a less volatile compound before distillation.
Product is wet (contains water) after purification. - Incomplete drying before distillation.- Use of hygroscopic solvents.- Atmospheric moisture introduced during handling.- Use of Drying Agents: Before distillation, dry the crude this compound with an appropriate anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate.[1][2] Allow sufficient contact time for the drying agent to be effective.- Azeotropic Distillation: Traces of water can sometimes be removed by azeotropic distillation with a suitable solvent like toluene.
Low recovery of pure this compound. - Aggressive distillation leading to co-distillation of impurities.- Loss of product during transfers and workup.- Inefficient separation during fractional distillation.- Optimize Distillation Parameters: Control the heating rate to ensure a slow and steady distillation. Use an appropriate length and packing material for the fractionating column to enhance separation.- Careful Handling: Minimize transfers between vessels. Ensure all glassware is appropriately sized for the volume of liquid being handled.
Presence of alkene impurities (e.g., cyclobutene) in the final product. Elimination side reactions during synthesis (e.g., Williamson ether synthesis with a secondary halide).- Fractional Distillation: Careful fractional distillation should separate the lower-boiling alkene from this compound.- Reaction Optimization: Revisit the synthetic route to minimize elimination side reactions. For a Williamson ether synthesis, using a primary alkyl halide is preferable.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most common impurities will depend on the synthetic route used. For a Williamson ether synthesis, which is a common method for preparing ethers, you can expect:

Q2: How can I effectively remove water from my this compound sample?

A2: To remove water, you should use an anhydrous drying agent.

Drying AgentCapacitySpeedConsiderations
Anhydrous Sodium Sulfate (Na₂SO₄) HighSlowClumps when wet, indicating the need for more agent. Easy to filter off.
Anhydrous Magnesium Sulfate (MgSO₄) ModerateFastFine powder, may require filtration to remove.
Molecular Sieves (3Å or 4Å) HighModerateCan be added to the solvent for storage to maintain dryness.

Experimental Protocol for Drying this compound:

  • Add a small amount of the chosen anhydrous drying agent to the liquid this compound in a flask.

  • Swirl the flask. If the drying agent clumps together, it indicates the presence of water.

  • Continue adding small portions of the drying agent and swirling until some of the agent remains free-flowing (like a snow globe effect).

  • Allow the mixture to stand for at least 15-30 minutes to ensure all water has been absorbed.

  • Separate the dried this compound from the drying agent by decantation or filtration before proceeding with distillation.

Q3: What is the best method to separate this compound from alcohol impurities like methanol or cyclobutanol?

A3: Fractional distillation is the most effective method for separating liquids with different boiling points.

CompoundBoiling Point (°C)
Methanol64.7
This compound 81.6
Cyclobutanol123

Given the significant differences in boiling points, fractional distillation should provide good separation.

Experimental Workflows

The following diagrams illustrate the recommended workflows for the purification of this compound.

Purification_Workflow cluster_drying Step 1: Drying cluster_distillation Step 2: Fractional Distillation start Crude this compound add_drying_agent Add Anhydrous Drying Agent (e.g., Na₂SO₄) start->add_drying_agent swirl Swirl and Let Stand add_drying_agent->swirl separate Decant or Filter swirl->separate distill Perform Fractional Distillation separate->distill Dried this compound collect Collect Fractions at Boiling Point of this compound (~82 °C) distill->collect analyze Analyze Purity of Fractions (GC-MS, NMR) collect->analyze final_product Pure this compound analyze->final_product Combine Pure Fractions

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Analyze Crude Product (e.g., by NMR or GC-MS) decision_water Water Present? start->decision_water decision_alcohol Alcohol Impurities Present? decision_water->decision_alcohol No drying_step Dry with Anhydrous Reagent (e.g., MgSO₄) decision_water->drying_step Yes decision_alkene Alkene Impurities Present? decision_alcohol->decision_alkene No distillation_step Proceed to Fractional Distillation decision_alcohol->distillation_step Yes careful_fractionation Careful Fractional Distillation decision_alkene->careful_fractionation Yes pure_product Pure this compound decision_alkene->pure_product No drying_step->decision_alcohol distillation_step->decision_alkene careful_fractionation->pure_product

Caption: Decision-making workflow for purifying this compound.

References

preventing degradation of methoxycyclobutane during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methoxycyclobutane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and workup of this compound to prevent its degradation.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the experimental workup of this compound, providing insights and recommended procedures to ensure the integrity of the molecule.

Q1: My reaction involving this compound is complete. What are the general precautions I should take during the aqueous workup to avoid degradation?

A1: this compound, containing both a strained cyclobutane (B1203170) ring and an ether functional group, is susceptible to degradation under harsh workup conditions. The primary concerns are acidic environments that can promote ring opening or ether cleavage, and strong oxidizing agents. It is crucial to maintain neutral or mildly basic pH conditions and avoid unnecessary exposure to heat and strong oxidizing agents.

Q2: I suspect my product, this compound, is degrading during the acidic wash step of my workup. What is the likely degradation pathway?

A2: Acidic conditions can lead to the protonation of the ether oxygen, followed by nucleophilic attack or rearrangement, leading to the cleavage of the C-O bond or the opening of the cyclobutane ring. The high ring strain of the cyclobutane ring makes it susceptible to cleavage, a reaction that can be catalyzed by Lewis or Brønsted acids. This can result in the formation of various byproducts, including cyclobutanol, methanol, and ring-opened products.

Q3: Can I use a strong base to neutralize an acidic reaction mixture containing this compound?

A3: While this compound is more stable under basic conditions than acidic ones, the use of strong bases is generally not recommended without careful consideration of other functional groups in your reaction mixture. A mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), is preferred for neutralization. These reagents are sufficient to neutralize most acids used in typical reaction quenches while minimizing the risk of base-catalyzed side reactions.

Q4: I need to remove a polar, water-soluble byproduct from my reaction mixture. What is the safest extraction procedure for this compound?

A4: A standard liquid-liquid extraction with a non-polar organic solvent and a neutral aqueous phase is the recommended procedure.[1][2] Use deionized water or a brine solution (saturated aqueous NaCl) for washing.[1] Brine washes can also help to break up emulsions and reduce the solubility of the organic product in the aqueous layer.[1] Always perform extractions at room temperature or below to minimize the risk of thermal degradation.

Q5: Are there any specific reagents I should avoid during the workup of this compound?

A5: Yes. Avoid the following:

  • Strong Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), etc.

  • Lewis Acids: Aluminum chloride (AlCl₃), boron trifluoride (BF₃), etc.

  • Strong Oxidizing Agents: Potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), etc.

  • Strong Bases: Sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), especially at elevated temperatures.

Data Presentation

The following table summarizes the expected stability of this compound under various workup conditions. This data is qualitative and based on the general reactivity of cyclobutanes and ethers.

Condition Reagent Example Temperature Expected Stability of this compound Potential Degradation Products
Neutral Aqueous Wash Deionized Water, BrineRoom TemperatureHighNone expected
Mildly Basic Wash Saturated aq. NaHCO₃Room TemperatureHighNone expected
Mildly Acidic Wash Saturated aq. NH₄ClRoom TemperatureModerateMinor amounts of cyclobutanol, ring-opened products
Strongly Acidic Wash 1M HClRoom TemperatureLowCyclobutanol, methanol, ring-opened isomers, polymers
Strongly Basic Wash 1M NaOHElevated TemperatureModerate to LowPotential for elimination or rearrangement products
Oxidative Workup H₂O₂Room TemperatureLowOxidized and ring-cleaved products

Experimental Protocols

Recommended Mild Aqueous Workup Protocol for this compound

This protocol is designed to isolate this compound from a reaction mixture while minimizing the risk of degradation.

  • Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with gentle stirring to neutralize any remaining acid and quench reactive reagents. Continue addition until gas evolution ceases.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an equal volume of a non-polar organic solvent with low water miscibility (e.g., diethyl ether, ethyl acetate, or tert-butyl methyl ether).

    • Gently shake the separatory funnel, venting frequently to release any pressure.

    • Allow the layers to separate and drain the aqueous layer.

  • Washing:

    • Wash the organic layer sequentially with:

      • An equal volume of deionized water.

      • An equal volume of brine (saturated aqueous NaCl solution).

  • Drying:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add a suitable anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)).

    • Gently swirl the flask and let it stand for 10-15 minutes.

  • Isolation:

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator. Use a low bath temperature (< 30 °C) to prevent volatilization and thermal degradation of the product.

Mandatory Visualization

The following diagram illustrates the decision-making process for selecting an appropriate workup procedure to prevent the degradation of this compound.

G start Reaction Complete check_acid Is the reaction mixture acidic? start->check_acid neutralize Neutralize with sat. aq. NaHCO3 check_acid->neutralize Yes check_oxidant Are strong oxidants present? check_acid->check_oxidant No neutralize->check_oxidant quench_oxidant Quench with a mild reducing agent (e.g., Na2SO3) check_oxidant->quench_oxidant Yes extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) check_oxidant->extraction No quench_oxidant->extraction wash Wash with Brine extraction->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo (low temperature) dry->concentrate product Isolated this compound concentrate->product

Caption: A flowchart for the gentle workup of this compound.

References

Technical Support Center: NMR Analysis of Methoxycyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving overlapping peaks in the NMR spectra of methoxycyclobutane derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals in my this compound derivative's ¹H NMR spectrum overlapping?

A1: Overlapping signals in the NMR spectra of this compound derivatives are common due to the similar electronic environments of the cyclobutane (B1203170) ring protons and the methoxy (B1213986) group protons. This often leads to complex, second-order coupling patterns and poor signal dispersion, making interpretation difficult.[1]

Q2: What are the initial, simple steps I can take to try and resolve overlapping peaks?

A2: Before moving to more advanced techniques, consider these initial steps:

  • Optimize Shimming: Ensure the spectrometer's magnetic field homogeneity is optimized to obtain the sharpest possible peaks. Poor shimming can cause artificial peak broadening and overlap.[1]

  • Sample Concentration: Very high sample concentrations can lead to increased viscosity and intermolecular interactions, which can cause peak broadening. Diluting the sample may improve resolution.[1]

  • Check for Impurities: Paramagnetic impurities can cause significant line broadening. Ensure your sample and NMR solvent are free from such contaminants.[1] Common laboratory solvents and water are also frequent sources of extra peaks that can complicate spectra.[2][3]

Q3: Can changing the NMR solvent help resolve overlapping signals?

A3: Yes, changing the deuterated solvent is a simple and effective method. Solvents can induce changes in chemical shifts (solvent-induced shifts), which may be sufficient to separate overlapping signals. Aromatic solvents like benzene-d₆ often cause significant shifts compared to common solvents like chloroform-d₆ due to their magnetic anisotropy.[4][5]

Q4: Is it possible to use software to resolve overlapping peaks?

A4: Yes, modern NMR processing software packages like MestReNova, TopSpin, or ACD/Labs feature deconvolution algorithms. These tools can mathematically separate overlapping signals to help determine individual chemical shifts and coupling constants. However, it is always recommended to confirm these findings with experimental data.[6]

Troubleshooting Guides

Issue: Severe Overlap of Cyclobutane Ring Proton Signals

This guide provides a systematic workflow for resolving heavily overlapped signals from the cyclobutane ring protons.

G cluster_0 Initial Troubleshooting cluster_1 Chemical Shift Reagents cluster_2 Advanced NMR Experiments start Overlapping Cyclobutane Signals solvent Change NMR Solvent (e.g., CDCl₃ to C₆D₆) start->solvent temp Vary Temperature solvent->temp If overlap persists lsr Use Lanthanide Shift Reagent (LSR) temp->lsr If overlap persists csa Use Chiral Solvating Agent (CSA) (for chiral derivatives) lsr->csa cosy 2D COSY csa->cosy If overlap persists hsqc 2D HSQC cosy->hsqc resolved Resolved Spectrum hsqc->resolved

Caption: Workflow for resolving overlapping cyclobutane proton signals.

Guide 1: Resolution via Solvent and Temperature Changes

Changes in the local magnetic environment induced by different solvents or by altering the temperature can be sufficient to resolve overlapping peaks.

Experimental Protocol: Solvent Study

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum in a common solvent like CDCl₃.

  • Sample Preparation: Prepare new, identically concentrated samples of your this compound derivative in alternative deuterated solvents such as benzene-d₆, acetone-d₆, or DMSO-d₆.

  • Data Acquisition: Acquire ¹H NMR spectra for each sample under the same experimental conditions (temperature, number of scans, etc.).

  • Analysis: Compare the spectra to identify the solvent that provides the best signal dispersion.

Experimental Protocol: Temperature Variation

  • Initial Spectrum: Acquire a ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Temperature Increments: Increase the sample temperature in increments of 10-20 K (e.g., to 308 K, then 318 K) and acquire a spectrum at each step. Ensure the temperature does not exceed the solvent's boiling point.[6]

  • Low-Temperature Analysis: If high temperatures are ineffective, cool the sample in similar increments (e.g., to 288 K, then 278 K) and acquire spectra.

  • Analysis: Examine the series of spectra to find the temperature that offers optimal peak resolution.

Technique Typical Effect Advantages Disadvantages
Solvent Change Δδ of 0.1 - 1.0 ppmSimple, often effectiveRequires additional sample and solvent
Temperature Variation Δδ of 0.01 - 0.2 ppmCan provide thermodynamic informationMay cause peak broadening, limited temperature range of solvents

Guide 2: Utilizing Chemical Shift Reagents

For more persistent overlap, chemical shift reagents can be employed to induce larger changes in chemical shifts.

Lanthanide Shift Reagents (LSRs)

LSRs are paramagnetic complexes that coordinate to Lewis basic sites in a molecule, such as the oxygen of the methoxy group.[7] This interaction causes large shifts in the resonance frequencies of nearby protons, with the magnitude of the shift dependent on the distance from the lanthanide ion.[7][8] Europium-based LSRs typically induce downfield shifts, while praseodymium-based reagents cause upfield shifts.[8][9]

Experimental Protocol: LSR Titration

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample.

  • LSR Stock Solution: Prepare a dilute stock solution of an appropriate LSR (e.g., Eu(fod)₃ or Eu(dpm)₃) in the same deuterated solvent.[10][11]

  • Titration: Add small aliquots of the LSR stock solution to your NMR tube. After each addition, gently mix and acquire a new ¹H NMR spectrum.[7]

  • Optimization: Continue the titration until the overlapping signals are sufficiently resolved. Avoid adding excess LSR, as this can lead to significant line broadening.[7][12]

Chiral Solvating Agents (CSAs)

For chiral this compound derivatives that exist as a racemic mixture, chiral solvating agents can be used to resolve the signals of the two enantiomers. CSAs form diastereomeric complexes with the enantiomers, which are non-equivalent and will have different NMR spectra.[13][14]

Experimental Protocol: CSA Analysis

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the racemic this compound derivative.

  • CSA Addition: Add a molar equivalent of a suitable CSA (e.g., a derivative of Pirkle's alcohol or a cyclodextrin) to the NMR tube.[13][15]

  • Data Acquisition: Acquire a new ¹H NMR spectrum. The signals for each enantiomer should now be distinct.

  • Analysis: The relative integration of the resolved signals can be used to determine the enantiomeric excess (ee).

Reagent Type Typical Induced Shift (Δδ) Advantages Considerations
LSRs Up to several ppmLarge shifts, simplifies complex spectraCan cause line broadening, affects all nearby protons
CSAs 0.005 - 0.250 ppm[13]Allows for determination of enantiomeric purityOnly applicable to chiral molecules, smaller induced shifts

Guide 3: Advanced 2D NMR Techniques

When the above methods are insufficient, 2D NMR experiments can provide the necessary resolution by spreading the signals across a second frequency dimension.[16][17][18]

G cluster_0 2D NMR Workflow for Structure Elucidation start Overlapping ¹H Signals cosy ¹H-¹H COSY (Identifies H-H couplings) start->cosy hsqc ¹H-¹³C HSQC (Correlates protons to directly attached carbons) cosy->hsqc Resolve proton networks hmbc ¹H-¹³C HMBC (Correlates protons to carbons over 2-3 bonds) hsqc->hmbc Assign protonated carbons elucidation Complete Structure Assignment hmbc->elucidation Establish long-range connectivities

Caption: Workflow for using 2D NMR to resolve overlapping signals.

Experimental Protocols:

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-spin coupled. Cross-peaks in a COSY spectrum connect signals from coupled protons, allowing you to trace out the spin systems within the molecule, even in crowded regions.[7]

    • Setup: Use a standard COSY pulse sequence. Set the spectral width to include all proton signals. Typically, 128-256 increments in the indirect dimension are sufficient.[7]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbon atoms. Since ¹³C spectra have a much larger chemical shift range, overlapping proton signals can often be resolved by spreading them out according to the chemical shift of their attached carbon.[16][19]

    • Setup: Use a standard HSQC pulse sequence. The proton spectral width should cover all proton signals, and the carbon spectral width should cover the expected range (e.g., 0-100 ppm for a this compound).[7]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.

    • Setup: Use a standard HMBC pulse sequence. The setup is similar to HSQC, but with a delay optimized for long-range couplings (e.g., 8-10 Hz).[5]

References

Methoxycyclobutane Stability & Storage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for methoxycyclobutane. This guide is designed for researchers, scientists, and drug development professionals to provide essential information on the stability and storage of this compound, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound are twofold:

  • Peroxide Formation: Like other ethers, this compound can react with atmospheric oxygen, especially when exposed to light, to form explosive peroxide compounds.[1][2][3] This process, known as autooxidation, is a significant safety hazard, particularly if the solvent is distilled or evaporated, which concentrates the less volatile peroxides.[1][2]

  • Ring Strain: The cyclobutane (B1203170) ring is inherently strained due to non-ideal bond angles (approximately 90° instead of the preferred 109.5° for sp³ hybridized carbons).[4][5] This strain makes the ring susceptible to opening under certain conditions, such as elevated temperatures or upon exposure to certain reagents.

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation and ensure safety, this compound should be stored under the following conditions:

  • Container: In a tightly sealed, air-impermeable container made of amber glass to protect from light.[6][7]

  • Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Temperature: In a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[8][9]

  • Inhibitor: For long-term storage, consider adding a stabilizer like butylated hydroxytoluene (BHT) at a concentration of 50-150 ppm to scavenge free radicals and inhibit peroxide formation.[8]

Q3: How can I tell if my this compound has degraded?

A3: Visual inspection can sometimes reveal degradation. Signs of significant peroxide formation include the presence of crystals, a viscous oily layer, or cloudiness in the liquid.[1] For older containers, crystals may form around the cap. If any of these signs are present, do not attempt to open or move the container and contact your institution's environmental health and safety office immediately. [1][10] However, dangerous levels of peroxides can be present without any visible signs. Therefore, regular testing is crucial.

Q4: How often should I test for peroxides in my this compound?

A4: The frequency of testing depends on the storage conditions and usage. A general guideline is:

  • Unopened containers from the manufacturer: Test before the expiration date.

  • Opened containers: Test every 3-6 months and always before use, especially before distillation or significant heating.[10][11] It is imperative to date containers upon receipt and upon opening to track their age.[10]

Troubleshooting Guide

Issue 1: My reaction is giving unexpected byproducts or a low yield when using this compound as a solvent.

  • Potential Cause 1: Peroxide Contamination. Peroxides can act as unwanted radical initiators or oxidizing agents, leading to side reactions and reduced yield of your desired product.

    • Troubleshooting Step: Test your this compound for peroxides using one of the methods described in the "Experimental Protocols" section. If peroxides are present, purify the solvent before use.

  • Potential Cause 2: Acidic Cleavage. If your reaction conditions are strongly acidic (e.g., using HBr or HI), the ether linkage can be cleaved, leading to the formation of methanol (B129727) and cyclobutyl halides.

    • Troubleshooting Step: Review your reaction conditions. If strong acid is present, consider if ether cleavage is a possible side reaction. If so, you may need to choose a different solvent.

  • Potential Cause 3: Thermal Decomposition. If your reaction is run at high temperatures, the cyclobutane ring may undergo thermal decomposition.

    • Troubleshooting Step: Check the thermal stability data in the tables below. If your reaction temperature is in a range where decomposition is likely, consider running the reaction at a lower temperature or using a more stable solvent.

Issue 2: I see a new, unexpected peak in my GC-MS analysis of a reaction mixture containing this compound.

  • Potential Cause: The peak could be a degradation product of this compound.

    • Troubleshooting Step: Compare the mass spectrum of the unknown peak with the expected fragmentation patterns of likely degradation products, such as cyclobutanone, cyclobutanol, or ring-opened products. Consider analyzing a sample of your this compound stock to see if the impurity is already present.

Issue 3: I'm having trouble with my workup, such as emulsion formation, when using this compound.

  • Potential Cause: While less common with ethers than some other solvents, emulsions can form during aqueous extractions.

    • Troubleshooting Step: To break an emulsion, try adding a saturated solution of sodium chloride (brine) to the separatory funnel.[12] This increases the ionic strength of the aqueous layer and can help force the separation of the phases.[12] Gentle swirling instead of vigorous shaking during the extraction can also prevent emulsion formation.[12]

Quantitative Stability Data

The following tables summarize key stability data for this compound. Note that some of this data is estimated based on structurally similar compounds due to a lack of direct experimental values for this compound.

Table 1: Recommended Storage Conditions and Peroxide Testing Limits

ParameterRecommendationReference
Storage Temperature2-8 °C (Refrigerated)[8][9]
Light ProtectionAmber glass bottle[6][7]
AtmosphereInert (Nitrogen or Argon)[1]
Inhibitor (optional)BHT (50-150 ppm)[8]
Peroxide Test Frequency (Opened)Every 3-6 months[10][11]
Peroxide Concentration Limits
< 30 ppmGenerally safe for use[6][8]
30 - 100 ppmModerate hazard; avoid concentration[6][8]
> 100 ppmUnacceptable; requires purification or disposal[6][8][13]

Table 2: Estimated Thermal Decomposition Data

CompoundA (s⁻¹)Eₐ (kJ/mol)Temperature Range for Significant DecompositionReference
Cyclobutane4.0 x 10¹⁵261> 420 °C[14]
Methoxycyclopropane2.0 x 10¹⁴254> 360 °C[5][15]
This compound (Estimated) ~10¹⁴ - 10¹⁵ ~250 - 260 > 350 °C N/A

Experimental Protocols

Protocol 1: Peroxide Testing

Method A: Peroxide Test Strips (Semi-Quantitative)

  • Obtain commercially available peroxide test strips suitable for organic solvents.

  • Dip the test strip into the this compound sample for 1-2 seconds.

  • Remove the strip and allow the solvent to evaporate.

  • Moisten the test pad with a drop of deionized water.

  • After the time specified by the manufacturer, compare the color of the test pad to the color scale provided with the kit to determine the approximate peroxide concentration in ppm.[16]

Method B: Potassium Iodide (Qualitative/Semi-Quantitative)

  • To 1 mL of this compound in a test tube, add 1 mL of glacial acetic acid.

  • Add a few drops of a freshly prepared 5% aqueous potassium iodide (KI) solution.

  • Shake the mixture. The formation of a yellow to brown color indicates the presence of peroxides.[1]

    • Pale Yellow: Low levels of peroxides.

    • Brown: High levels of peroxides.

Protocol 2: Removal of Peroxides

Method A: Activated Alumina (B75360) Column

  • Pack a chromatography column with activated alumina. The amount of alumina will depend on the volume of solvent to be purified (a general rule is ~100 g of alumina per liter of solvent).

  • Pass the this compound through the column under gravity or with gentle positive pressure.

  • Collect the purified solvent.

  • Important: The peroxides are adsorbed onto the alumina but not destroyed. After use, the alumina should be washed with a dilute aqueous solution of ferrous sulfate (B86663) to reduce the peroxides before disposal.[6][8]

Method B: Ferrous Sulfate Wash

  • Prepare a fresh solution of 60 g of ferrous sulfate (FeSO₄·7H₂O) in 110 mL of water, and add 6 mL of concentrated sulfuric acid.

  • In a separatory funnel, shake the this compound with an equal volume of the ferrous sulfate solution.

  • Separate the aqueous layer.

  • Wash the this compound with water to remove any residual acid.

  • Dry the purified this compound over an appropriate drying agent (e.g., anhydrous magnesium sulfate).

Protocol 3: Accelerated Stability Study Design

This protocol provides a template for assessing the stability of this compound under stressed conditions.

  • Sample Preparation: Dispense this compound into several amber glass vials, some with and some without a BHT inhibitor.

  • Storage Conditions: Place sets of vials in stability chambers at elevated temperatures (e.g., 40°C, 50°C, and 60°C) and under a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[14][17] Include a control set stored at the recommended 2-8°C in the dark.

  • Time Points: Pull samples from each condition at specified time points (e.g., 0, 1, 3, and 6 months for thermal stability; more frequently for photostability).

  • Analysis: At each time point, analyze the samples for:

    • Appearance (color, clarity, presence of solids).

    • Peroxide value using a quantitative method.

    • Purity and presence of degradation products using a stability-indicating HPLC or GC-MS method.

  • Data Evaluation: Plot the concentration of this compound and its degradation products over time for each condition. For thermal degradation, use the data to calculate the degradation rate constants at each temperature and construct an Arrhenius plot to determine the activation energy and predict the shelf-life at normal storage conditions.[17]

Visualizations

Degradation Pathways

The following diagrams illustrate the likely degradation pathways for this compound under different stress conditions.

Peroxide_Formation This compound This compound Cyclobutyl_Radical Methoxycyclobutyl Radical This compound->Cyclobutyl_Radical H abstraction Oxygen O₂ (air) Peroxy_Radical Peroxy Radical Oxygen->Peroxy_Radical Light Light/Heat Radical_Initiator Radical Initiator (R•) Radical_Initiator->Cyclobutyl_Radical Cyclobutyl_Radical->Peroxy_Radical Hydroperoxide Methoxycyclobutyl Hydroperoxide (Primary Peroxide) Peroxy_Radical->Hydroperoxide + R-H - R•

Caption: Peroxide formation in this compound via a free-radical mechanism.

Thermal_Degradation This compound This compound Transition_State Diradical Intermediate This compound->Transition_State Δ (Heat) Product1 Ethene Transition_State->Product1 Product2 Methoxyethene (Methyl Vinyl Ether) Transition_State->Product2

Caption: Proposed thermal decomposition pathway of this compound.

Photochemical_Degradation This compound This compound Excited_State Excited State [S₁ or T₁] This compound->Excited_State hν (UV light) Norrish_I_Radicals Cyclobutoxy Radical + Methyl Radical Excited_State->Norrish_I_Radicals Norrish Type I (C-O Cleavage) Ring_Opening_Products Ring-Opened Products (e.g., unsaturated aldehydes) Norrish_I_Radicals->Ring_Opening_Products Rearrangement

Caption: A possible photochemical degradation pathway via Norrish Type I cleavage.

Experimental Workflow

Caption: Troubleshooting workflow for reactions involving this compound.

References

Technical Support Center: Optimizing Flash Chromatography for Cyclobutane Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the flash chromatography purification of cyclobutanes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming the unique challenges associated with these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying cyclobutanes using flash chromatography?

The primary challenges in purifying cyclobutanes stem from their unique structural properties. The inherent ring strain of the four-membered ring can make some derivatives susceptible to degradation on acidic stationary phases like standard silica (B1680970) gel. Additionally, the rigid, puckered conformation of the cyclobutane (B1203170) ring can lead to small differences in polarity between diastereomers, making their separation challenging. For polar cyclobutanes, strong adsorption to the stationary phase can result in poor elution and peak tailing.

Q2: Is the cyclobutane ring stable to standard silica gel in flash chromatography?

While many simple cyclobutanes are stable on standard silica gel, highly functionalized or strained derivatives can be sensitive to the acidic nature of the silica surface, potentially leading to ring-opening or rearrangement. For sensitive compounds, particularly those containing acid-labile groups, using a deactivated stationary phase is recommended.

Q3: What are the best stationary phases for cyclobutane purification?

The choice of stationary phase depends on the polarity and stability of the cyclobutane derivative.

  • Normal-Phase Silica Gel: This is the most common choice for non-polar to moderately polar cyclobutanes.

  • Deactivated Silica Gel: For acid-sensitive cyclobutanes, silica gel can be deactivated by treatment with a base like triethylamine (B128534) or by using commercially available deactivated silica. This minimizes the risk of degradation.

  • Alumina: Alumina (neutral or basic) can be a good alternative to silica for acid-sensitive compounds.

  • Reversed-Phase (C18): For highly polar or water-soluble cyclobutanes, reversed-phase chromatography may be more effective.

Q4: How can I improve the separation of cyclobutane diastereomers?

Separating cyclobutane diastereomers often requires careful optimization of the chromatographic conditions due to their similar polarities. Key strategies include:

  • Solvent System Screening: Test a variety of solvent systems with different selectivities.

  • Gradient Optimization: Employ a shallow gradient to maximize the separation between closely eluting peaks.

  • Lower Sample Loading: Reducing the amount of sample loaded onto the column can improve resolution.

  • Column Stacking: For particularly difficult separations, stacking two columns can increase the theoretical plates and improve resolution.

  • Alternative Stationary Phases: In some cases, chiral stationary phases have been shown to be effective in separating diastereomers.

Troubleshooting Guide

Problem Possible Cause Solution
Poor or no separation of product from impurities. Incorrect solvent system polarity.Optimize the solvent system using TLC. Aim for an Rf of 0.2-0.3 for the target compound.[1]
Sample overloading.Reduce the amount of crude material loaded onto the column.
Column channeling.Ensure the column is packed uniformly without any cracks or air bubbles.
Product is not eluting from the column. Solvent system is too non-polar.Gradually increase the polarity of the eluent. A "methanol purge" at the end can elute highly polar compounds.
Compound has irreversibly adsorbed to the silica.For polar or basic compounds, consider adding a modifier like triethylamine to the eluent or using a different stationary phase (e.g., alumina).
Compound has decomposed on the column.Test the stability of your compound on a TLC plate (2D TLC).[1] If unstable, use a deactivated stationary phase.
Peak tailing. Strong interaction between the compound and stationary phase.Add a small amount of a modifier to the eluent (e.g., acetic acid for acidic compounds, triethylamine for basic compounds).
Sample is poorly soluble in the mobile phase.Ensure the sample is fully dissolved in the loading solvent and is soluble in the mobile phase. Consider dry loading if solubility is an issue.[2]
Separation of diastereomers is unsuccessful. Insufficient difference in polarity.Screen a wider range of solvent systems to exploit subtle differences in interaction with the stationary phase.
Co-elution.Employ a shallower gradient or isocratic elution with the optimal solvent mixture. Consider using a longer column or stacked columns.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Cyclobutane Purification

Compound Polarity Solvent System (v/v) Notes
Non-polarHexane/Ethyl Acetate (9:1 to 4:1)A good starting point for many simple cyclobutane derivatives.
Hexane/Acetone (9:1 to 7:3)Acetone can offer different selectivity compared to ethyl acetate.
Moderately PolarHexane/Ethyl Acetate (4:1 to 1:1)Increase the proportion of the polar solvent for more functionalized cyclobutanes.
Dichloromethane (B109758)/Methanol (99:1 to 95:5)Useful for more polar compounds, but be aware of the higher viscosity of dichloromethane.
PolarEthyl Acetate/Methanol (98:2 to 90:10)For cyclobutanes with polar functional groups like alcohols or amines.

Table 2: Typical Loading Capacities for Flash Chromatography

Separation Difficulty (based on ΔRf) Loading Capacity (% of silica gel weight)
Easy (ΔRf > 0.2)5-10%
Moderate (ΔRf 0.1 - 0.2)1-5%
Difficult (ΔRf < 0.1)0.1-1%

Note: These are general guidelines. Optimal loading capacity should be determined empirically for each specific separation.

Experimental Protocols

Protocol 1: General Flash Chromatography Purification of a Non-polar Cyclobutane Derivative
  • TLC Analysis: Develop a solvent system that provides an Rf value of 0.2-0.3 for the target cyclobutane. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Select a column size appropriate for the amount of crude material (see Table 2).

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approx. 1 cm).

    • Dry pack the column with silica gel.

    • Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample to the top of the column.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions and monitor the elution by TLC.

  • Analysis:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure.

Protocol 2: Purification of an Acid-Sensitive Cyclobutane using Deactivated Silica Gel
  • Deactivation of Silica Gel (optional if using pre-deactivated silica):

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Add 1-2% triethylamine to the slurry and stir for 15-20 minutes.

    • Pack the column with the deactivated silica gel slurry.

  • TLC Analysis: Develop a solvent system as described in Protocol 1. If using triethylamine in the column, it may be beneficial to add a small amount (0.1-0.5%) to the TLC solvent as well.

  • Column Packing and Sample Loading: Follow the steps in Protocol 1, using the deactivated silica gel.

  • Elution and Analysis: Proceed as described in Protocol 1.

Visualizations

experimental_workflow Experimental Workflow for Cyclobutane Purification cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. TLC Analysis (Optimize Solvent System) Column_Prep 2. Column Preparation (Select & Pack Stationary Phase) TLC->Column_Prep Sample_Prep 3. Sample Preparation (Dissolve in Minimal Solvent) Column_Prep->Sample_Prep Loading 4. Sample Loading Sample_Prep->Loading Elution 5. Elution (Isocratic or Gradient) Loading->Elution Collection 6. Fraction Collection Elution->Collection TLC_Analysis 7. TLC Analysis of Fractions Collection->TLC_Analysis Pooling 8. Pool Pure Fractions TLC_Analysis->Pooling Evaporation 9. Solvent Evaporation Pooling->Evaporation Final_Analysis 10. Final Product Analysis Evaporation->Final_Analysis

Caption: A typical experimental workflow for flash chromatography purification.

troubleshooting_workflow Troubleshooting Logic for Poor Separation Start Poor Separation Check_TLC Re-evaluate TLC Is Rf optimal (0.2-0.3)? Start->Check_TLC Adjust_Solvent Adjust Solvent Polarity Check_TLC->Adjust_Solvent No Check_Loading Is Sample Overloaded? Check_TLC->Check_Loading Yes Adjust_Solvent->Check_Loading Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Yes Check_Packing Is Column Packed Evenly? Check_Loading->Check_Packing No Reduce_Load->Check_Packing Repack_Column Repack Column Check_Packing->Repack_Column No Success Improved Separation Check_Packing->Success Yes Repack_Column->Success

Caption: A logical workflow for troubleshooting poor separation in flash chromatography.

References

Technical Support Center: Methoxycyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methoxycyclobutane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of cyclobutanol (B46151) to form a cyclobutoxide anion, which then acts as a nucleophile to attack a methyl halide (e.g., methyl iodide) or another methylating agent.

Q2: What are the potential side reactions to be aware of during the Williamson ether synthesis of this compound?

A2: The primary side reaction of concern is the E2 elimination of the cyclobutyl halide if the alternative approach of using methoxide (B1231860) and a cyclobutyl halide is employed. This would result in the formation of cyclobutene (B1205218). Since cyclobutyl halides are secondary halides, elimination can be a significant competing pathway.

Q3: How can I minimize the formation of the cyclobutene impurity?

A3: To minimize the formation of cyclobutene, it is generally preferable to use cyclobutanol as the starting alcohol and a methylating agent. This approach avoids the use of a cyclobutyl halide, which is more prone to elimination. Using a strong, non-bulky base to deprotonate cyclobutanol and a reactive methylating agent like methyl iodide can favor the desired SN2 reaction.

Q4: What are the key parameters to control for a successful synthesis?

A4: Key parameters include the choice of base, solvent, temperature, and the purity of the starting materials. A strong base like sodium hydride is effective for deprotonating cyclobutanol. A polar aprotic solvent such as THF or DMF can facilitate the SN2 reaction. The temperature should be controlled to avoid side reactions. Ensuring anhydrous (dry) conditions is crucial as water can quench the alkoxide and hydrolyze the reagents.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low Yield of this compound Incomplete deprotonation of cyclobutanol.Use a sufficiently strong and fresh base (e.g., sodium hydride). Ensure the reaction is stirred adequately to allow for complete deprotonation.
Competing elimination reaction forming cyclobutene.If using a cyclobutyl halide, consider switching the synthetic strategy to using cyclobutanol and a methylating agent. Use a less sterically hindered base.
Presence of water in the reaction.Use anhydrous solvents and dry glassware. Handle hygroscopic reagents in an inert atmosphere (e.g., under nitrogen or argon).
Presence of Unreacted Cyclobutanol Insufficient amount of base or methylating agent.Use a slight excess of the base and the methylating agent (e.g., 1.1 to 1.5 equivalents).
Incomplete reaction.Increase the reaction time or gently heat the reaction mixture if the reaction is sluggish at room temperature. Monitor the reaction progress by TLC or GC.
Presence of Cyclobutene Impurity Elimination reaction (E2) is favored.As mentioned earlier, the preferred route is the reaction of sodium cyclobutoxide with a methylating agent. If using a cyclobutyl halide, use a less basic nucleophile if possible, or milder reaction conditions.
Product is Difficult to Purify Boiling points of this compound and impurities are close.Use fractional distillation with an efficient column for separation. Alternatively, preparative gas chromatography (GC) can be employed for high-purity samples.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound from cyclobutanol and methyl iodide.

Materials:

  • Cyclobutanol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Methyl Iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Drying tube

Procedure:

  • Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • Deprotonation: To a suspension of sodium hydride (1.1 eq) in anhydrous THF, add a solution of cyclobutanol (1.0 eq) in anhydrous THF dropwise via the dropping funnel at 0 °C.

  • Alkoxide Formation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (saturated aqueous NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to yield pure this compound.

Impurity Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and addressing common impurities in this compound synthesis.

Troubleshooting this compound Synthesis Troubleshooting Workflow for this compound Synthesis start Start: Analyze Crude Product (GC-MS) impurity_detected Impurity Detected? start->impurity_detected unreacted_cyclobutanol Unreacted Cyclobutanol Present? impurity_detected->unreacted_cyclobutanol Yes end End: Pure this compound impurity_detected->end No cyclobutene_present Cyclobutene Present? unreacted_cyclobutanol->cyclobutene_present No check_reagents Check Stoichiometry and Purity of Reagents unreacted_cyclobutanol->check_reagents Yes other_impurities Other Impurities Present? cyclobutene_present->other_impurities No optimize_base Optimize Base and Conditions to Favor SN2 cyclobutene_present->optimize_base Yes check_solvent Check Solvent Purity and Anhydrous Conditions other_impurities->check_solvent Yes purify Purify by Fractional Distillation/Prep GC other_impurities->purify No increase_reaction_time Increase Reaction Time/Temperature check_reagents->increase_reaction_time increase_reaction_time->purify optimize_base->purify check_solvent->purify purify->end

Caption: Troubleshooting workflow for this compound synthesis.

Technical Support Center: Avoiding Peroxide Formation in Ether Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling of ether solvents to prevent the formation of potentially explosive peroxides.

Frequently Asked Questions (FAQs)

Q1: What are ether peroxides and why are they dangerous?

A1: Ether peroxides are highly unstable and explosive compounds that can form when ethers are exposed to oxygen.[1][2][3] This process, known as autoxidation, is a free radical reaction catalyzed by light and heat.[4][5] The primary danger lies in their extreme sensitivity to shock, heat, or friction, which can lead to violent detonations.[1][2][3] Incidents involving peroxide-containing ethers have resulted in serious laboratory accidents, including explosions causing injuries and fatalities.[1][2] The risk is significantly amplified when peroxides become concentrated through evaporation or distillation.[1][3][6]

Q2: Which ether solvents are most prone to forming peroxides?

A2: While many ethers can form peroxides, some are more susceptible than others. The molecular structure of the ether is a primary factor in its potential for hazardous peroxide formation.[4] Ethers with primary and/or secondary alkyl groups are particularly prone to this reaction.[7] Di-isopropyl ether is considered to be unusually susceptible and a severe peroxide hazard.[1][2] Other common laboratory solvents with a high tendency for peroxide formation include diethyl ether, tetrahydrofuran (B95107) (THF), and dioxane.[1][2][3][8]

Q3: How can I tell if an old container of ether has formed peroxides?

A3: Visual inspection is the first step, but it is not always sufficient.[7] Before moving a container, examine it for any of the following signs:

  • Crystal formation: Peroxide crystals can appear as a precipitate, a crust around the cap, or as fine, spun glass-wool-like structures within the liquid.[7][8][9] If crystals are visible, do not attempt to open or move the container. Treat it as a potential bomb and contact your institution's Environmental Health and Safety (EHS) office immediately. [8][9][10]

  • Cloudiness or discoloration: A cloudy appearance or a change in color can indicate the presence of peroxides.[7]

  • Viscous liquid: The formation of a thick, oily, or viscous liquid can also be a sign of high peroxide concentration.[9]

If the container's age is unknown or it has been stored for an extended period, it should be handled with extreme caution.[8][10]

Q4: What are the recommended storage practices to minimize peroxide formation?

A4: Proper storage is crucial for preventing peroxide formation. Key recommendations include:

  • Store in airtight, light-resistant containers: Ethers should be kept in their original containers, which are often made of amber glass or metal to block light.[9][11] The container must be sealed tightly to minimize exposure to air.[9][12]

  • Label with dates: All containers of peroxide-forming chemicals should be labeled with the date received and the date opened.[13][14]

  • Store in a cool, dark, and well-ventilated area: Heat and light accelerate peroxide formation.[4][7] Store ethers away from heat sources and direct sunlight.[9][12]

  • Purchase appropriate quantities: Only purchase amounts that will be used within a short period to avoid prolonged storage.[7][9]

  • Use of inhibitors: Whenever possible, purchase ethers that contain an inhibitor, such as butylated hydroxytoluene (BHT).[3][15] Inhibitors scavenge oxygen and slow down the peroxide formation process.[3]

Troubleshooting Guide

Issue Possible Cause Solution
Uncertainty about the safety of an old ether container. The container is undated, past its recommended shelf life, or shows signs of potential peroxide formation (e.g., discoloration).DO NOT OPEN OR MOVE THE CONTAINER. Visually inspect for crystals.[8][9] If any are present, or if in doubt, contact your EHS office for assistance with safe disposal.[8][10]
A positive test for peroxides is obtained, but the concentration is low. The ether has been opened and exposed to air over time.For low levels of peroxides, the solvent can often be purified. Refer to the "Experimental Protocols for Peroxide Removal" section below. After purification, the ether should be used immediately as the inhibitor will have been removed.[1][9]
A high concentration of peroxides is detected. The ether has been stored for a prolonged period, possibly without an inhibitor, or has been concentrated.Do not attempt to purify ethers with high peroxide concentrations. Contact your EHS office for proper disposal procedures.[8]
Need to distill a peroxide-forming solvent. The experimental procedure requires a pure, dry solvent.ALWAYS test for peroxides before distilling. [6][10] The solvent must be peroxide-free.[6] Never distill to dryness; leave at least 10-20% of the liquid in the flask to prevent concentration of any residual peroxides.[6][9]

Quantitative Data Summary

Table 1: Common Ethers and Their Tendency to Form Peroxides

EtherPeroxide Formation HazardRecommended Storage Time After Opening
Di-isopropyl etherSevere; may form explosive levels without concentration3 months[4]
Diethyl etherHigh; peroxide hazards upon concentration1 year[4]
Tetrahydrofuran (THF)High; peroxide hazards upon concentration1 year[4]
1,4-DioxaneHigh; peroxide hazards upon concentration1 year[4]
Ethylene glycol dimethyl ether (glyme)Moderate; peroxide hazards upon concentration1 year[4]

Note: Storage times are general guidelines and can be influenced by storage conditions and the presence of inhibitors. Regular testing is always recommended.

Experimental Protocols

Protocol 1: Testing for Peroxides

A. Peroxide Test Strips

This method is suitable for routine semi-quantitative checks of simple ethers like diethyl ether and THF.[1][10]

  • Immerse the test strip in the solvent for approximately 1 second.[1]

  • Allow the solvent to evaporate from the strip.[1]

  • Moisten the reaction zone by breathing on it four times for 3-5 seconds each or by briefly immersing it in distilled water.[1]

  • Compare the color of the test strip to the color scale provided by the manufacturer to determine the approximate peroxide concentration.

B. Potassium Iodide (KI) Test

This is a more sensitive chemical test that can detect both hydroperoxides and di-alkyl peroxides.[10]

  • In a clean test tube, add 1 mL of the ether to be tested.

  • Prepare a fresh solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid.[10]

  • Add the KI/acetic acid solution to the ether.

  • A pale yellow color indicates a low concentration of peroxides (0.001-0.005%), while a bright yellow or brown color indicates a high and hazardous concentration (>0.1%).[10]

  • If the result is faint, a few drops of starch solution can be added. A blue or purple color confirms the presence of peroxides.[1]

Protocol 2: Removal of Peroxides

A. Activated Alumina (B75360) Method

This method is effective for both water-soluble and water-insoluble ethers.[6][10]

  • Pack a chromatography column with activated alumina. A general guideline is to use 100 g of alumina for every 100 mL of solvent.[9][10]

  • Pass the ether solvent through the column.

  • Collect the purified solvent.

  • Important: This method concentrates the peroxides on the alumina column. The alumina should be flushed with a dilute acidic solution of potassium iodide or ferrous sulfate (B86663) to remove the peroxides before disposal.[6][10]

  • The purified ether should be used immediately as this process removes any inhibitors.[1][9]

B. Ferrous Sulfate Method

This method is suitable for water-soluble ethers.[6][10]

  • Prepare a fresh solution of ferrous sulfate. A common preparation involves dissolving 60 g of ferrous sulfate in 110 mL of water and adding 6 mL of concentrated sulfuric acid.[9]

  • In a separatory funnel, gently shake the ether with an equal volume of the ferrous sulfate solution.[9][10] Caution: Initial shaking should be very gentle to avoid pressure buildup. [9][10]

  • Separate the aqueous layer.

  • Repeat the washing two to three times, or until a fresh portion of the ferrous sulfate solution no longer shows a color change and the ether tests negative for peroxides.[9][10]

  • The purified ether can be dried over an appropriate drying agent like anhydrous magnesium sulfate.

Visualizations

Peroxide_Formation_Mechanism Ether Ether (R-O-R') Ether_Radical Ether Radical (R-O-R'•) Ether->Ether_Radical Initiation Hydroperoxide Hydroperoxide (R-O(OOH)-R') Ether->Hydroperoxide H abstraction Oxygen Oxygen (O2) Peroxy_Radical Peroxy Radical (R-O(O•)-R') Oxygen->Peroxy_Radical Initiator Light, Heat Initiator->Ether_Radical Ether_Radical->Peroxy_Radical Propagation Peroxy_Radical->Hydroperoxide Propagation Ether_Peroxide Ether Peroxide (Polymeric) Hydroperoxide->Ether_Peroxide Further Reactions Explosion Explosion Ether_Peroxide->Explosion Heat, Shock, Friction Ether_Handling_Workflow Start Old Ether Container Identified Visual_Inspection Visually Inspect for Crystals, Precipitate, or Cloudiness Start->Visual_Inspection Crystals_Present Crystals or Precipitate Present? Visual_Inspection->Crystals_Present Contact_EHS DO NOT MOVE Contact EHS for Disposal Crystals_Present->Contact_EHS Yes Safe_To_Test Container Appears Safe Crystals_Present->Safe_To_Test No Test_For_Peroxides Test for Peroxides (Strips or KI method) Safe_To_Test->Test_For_Peroxides Peroxides_Detected Peroxides > 100 ppm? Test_For_Peroxides->Peroxides_Detected High_Peroxides High Peroxide Concentration Contact EHS for Disposal Peroxides_Detected->High_Peroxides Yes Low_Peroxides Low Peroxide Concentration Peroxides_Detected->Low_Peroxides No Purify Purify using Alumina or Ferrous Sulfate Method Low_Peroxides->Purify Use_Immediately Use Purified Ether Immediately Purify->Use_Immediately Peroxide_Testing_Removal_Workflow Start Start: Suspected Peroxide-Containing Ether Choose_Test Choose Testing Method Start->Choose_Test Test_Strips Peroxide Test Strips Choose_Test->Test_Strips KI_Test Potassium Iodide (KI) Test Choose_Test->KI_Test Perform_Test Perform Test Test_Strips->Perform_Test KI_Test->Perform_Test Evaluate_Results Evaluate Results Perform_Test->Evaluate_Results Negative_Result Negative Result: Safe to Use Evaluate_Results->Negative_Result < Safe Limit Positive_Result Positive Result: Peroxides Present Evaluate_Results->Positive_Result > Safe Limit Choose_Removal Choose Removal Method Positive_Result->Choose_Removal Alumina_Column Activated Alumina Column Choose_Removal->Alumina_Column Ferrous_Sulfate Ferrous Sulfate Wash Choose_Removal->Ferrous_Sulfate Perform_Removal Perform Removal Procedure Alumina_Column->Perform_Removal Ferrous_Sulfate->Perform_Removal Retest Retest for Peroxides Perform_Removal->Retest Final_Check Peroxides Removed? Retest->Final_Check Use_Solvent Use Purified Solvent Immediately Final_Check->Use_Solvent Yes Repeat_Removal Repeat Removal Procedure Final_Check->Repeat_Removal No Repeat_Removal->Perform_Removal

References

Technical Support Center: Mass Spectrometry of Cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry (MS) analysis of cyclobutane-containing compounds.

Troubleshooting Poor Fragmentation

Poor fragmentation in the mass spectrometry of cyclobutanes can manifest as an uninformative spectrum, a missing molecular ion, or excessive fragmentation that complicates structural elucidation. This guide addresses common issues in a question-and-answer format.

Q1: Why is the molecular ion (M+) peak of my cyclobutane (B1203170) derivative weak or absent in the mass spectrum?

The absence or low intensity of the molecular ion peak is a frequent challenge when analyzing cyclobutane derivatives, particularly with Electron Ionization (EI). The high energy of EI (typically 70 eV) can lead to extensive fragmentation of the strained cyclobutane ring.[1][2] The inherent ring strain makes the four-membered ring susceptible to opening, which can result in the formation of linear fragments.[3] For certain derivatives, like those containing thiols or alcohols, the molecular ion can be unstable and readily fragment.[1]

Q2: How can I enhance the molecular ion peak for my cyclobutane compound?

To increase the abundance of the molecular ion, it is recommended to use "soft" ionization techniques that impart less energy to the analyte molecule.[1][2]

  • Chemical Ionization (CI): This technique utilizes a reagent gas (e.g., methane, isobutane, ammonia) to ionize the analyte through less energetic chemical reactions, resulting in reduced fragmentation and a more prominent protonated molecule peak ([M+H]⁺).[4][5]

  • Electrospray Ionization (ESI): ESI is a very gentle ionization method suitable for polar or charged molecules, often preserving the molecular ion with minimal fragmentation. It is particularly useful when coupled with liquid chromatography (LC-MS).

  • Lowering Electron Energy in EI: Reducing the electron energy from the standard 70 eV can decrease the degree of fragmentation and consequently enhance the molecular ion peak. However, this may also lead to a decrease in overall ion intensity and sensitivity.[2]

Q3: My mass spectrum shows a complex and uninformative fragmentation pattern. How can I obtain more structurally relevant fragments?

If the fragmentation is too extensive, leading to a loss of structural information, consider the following:

  • Optimize Ionization Energy: If using EI, incrementally lowering the electron energy can help in controlling the fragmentation process, potentially revealing more diagnostic fragment ions.

  • Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion (or a prominent fragment ion) and subjecting it to collision-induced dissociation (CID), you can generate a product ion spectrum. This controlled fragmentation can provide more specific structural information.

  • Chemical Derivatization: For certain functional groups, derivatization can direct the fragmentation pathways in a more predictable manner, leading to more easily interpretable spectra.[6]

Q4: What are the typical fragmentation pathways for a simple cyclobutane ring?

Under EI, the cyclobutane molecular ion ([C₄H₈]⁺•) with an m/z of 56 readily undergoes fragmentation.[7] Key fragmentation pathways include:

  • Loss of Ethene: A characteristic fragmentation is the cleavage of the ring and loss of a neutral ethene molecule (C₂H₄, 28 Da), leading to a prominent fragment ion at m/z 28 ([C₂H₄]⁺•), which is often the base peak.[1]

  • Formation of Allyl Cation: C-C bond scission of the parent molecular ion, followed by proton rearrangement and expulsion of a methyl group, results in the formation of the stable allyl cation ([C₃H₅]⁺) at m/z 41.[7]

  • Loss of a Hydrogen Atom: C-H bond scission from the molecular ion can lead to the formation of an [M-1]⁺ ion at m/z 55 ([C₄H₇]⁺).[7]

Frequently Asked Questions (FAQs)

Q: What are the expected primary fragment ions for unsubstituted cyclobutane in EI-MS?

A: For cyclobutane (molecular weight 56.11 g/mol ), you can expect to see the following major fragment ions:[7][8][9]

m/zPutative Fragment IdentityCommon Fragmentation Pathway
56[C₄H₈]⁺•Molecular Ion
55[C₄H₇]⁺Loss of H•
41[C₃H₅]⁺Loss of CH₃•
28[C₂H₄]⁺•Loss of C₂H₄ (often the base peak)

Q: How do substituents on the cyclobutane ring affect fragmentation?

A: Substituents can significantly influence the fragmentation pattern. Functional groups can direct cleavage to specific bonds. For example:

  • Alkyl Substituents: Alkyl-substituted cyclobutanes tend to lose the alkyl chain as a radical, leaving a positive charge on the ring fragment.[8]

  • Carbonyl Groups: In cyclobutyl ketones, α-cleavage (cleavage of the bond adjacent to the carbonyl group) is a common fragmentation pathway.[6]

  • Thiols: For cyclobutane derivatives with a thiol group, alpha-cleavage of the C-C bond adjacent to the sulfur atom is a characteristic fragmentation.[1]

Q: Should I use Gas Chromatography (GC) or Liquid Chromatography (LC) to introduce my cyclobutane sample into the mass spectrometer?

A: The choice between GC and LC depends on the volatility and thermal stability of your analyte.

  • GC-MS: Ideal for volatile and thermally stable cyclobutane derivatives. Derivatization may be necessary for polar compounds to increase their volatility.[10]

  • LC-MS: Suitable for less volatile, thermally labile, or polar cyclobutane compounds. ESI is a common ionization source used with LC-MS.[11]

Experimental Protocols

Protocol 1: GC-MS Analysis of Volatile Cyclobutane Derivatives

This protocol provides a general procedure for the analysis of volatile cyclobutanes using GC-MS with Electron Ionization (EI).

1. Sample Preparation:

  • Prepare a solution of the cyclobutane derivative in a volatile organic solvent (e.g., hexane, dichloromethane, or ethyl acetate) at a concentration of approximately 10 µg/mL.[12]
  • Ensure the sample is free of non-volatile materials and particulates. Centrifuge if necessary.[12]
  • Transfer the sample to a 1.5 mL glass GC autosampler vial.[12]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.[10]
  • Injector Temperature: 250°C.[10]
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: 10°C/min to 250°C.
  • Hold: 5 minutes at 250°C.
  • (This program should be optimized based on the analyte's volatility.)
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 25-400.
  • Solvent Delay: 3 minutes.

Protocol 2: LC-MS Analysis of Polar Cyclobutane Derivatives

This protocol outlines a general approach for analyzing polar or non-volatile cyclobutane derivatives using LC-MS with Electrospray Ionization (ESI).

1. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).
  • Filter the sample through a 0.22 µm syringe filter to remove particulates.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic acid in water.[13]
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[13]
  • Gradient:
  • Start at 5% B.
  • Linearly increase to 95% B over 8 minutes.
  • Hold at 95% B for 2 minutes.
  • Return to 5% B and equilibrate for 3 minutes.
  • (This gradient is a starting point and should be optimized for the specific analyte.)
  • Flow Rate: 0.3 mL/min.
  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
  • MS Parameters: Optimize ion source parameters (e.g., gas temperature, gas flow, nebulizer pressure, capillary voltage) to achieve the best signal for the analyte of interest.[14]

Visualizations

Troubleshooting_Workflow start Start: Poor Fragmentation of Cyclobutane q1 Is the Molecular Ion (M+) Peak Weak or Absent? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Use Softer Ionization Technique: - Chemical Ionization (CI) - Electrospray Ionization (ESI) - Reduce EI Energy a1_yes->sol1 q2 Is the Fragmentation Pattern Uninformative? a1_no->q2 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Optimize Fragmentation: - Adjust Ionization Energy - Use Tandem MS (MS/MS) - Consider Chemical Derivatization a2_yes->sol2 end Informative Spectrum Obtained a2_no->end sol2->end

Caption: Troubleshooting workflow for poor fragmentation in cyclobutane MS.

Cyclobutane_Fragmentation M [C4H8]+• m/z = 56 (Molecular Ion) F55 [C4H7]+ m/z = 55 M->F55 - H• F41 [C3H5]+ m/z = 41 M->F41 - CH3• F28 [C2H4]+• m/z = 28 (Base Peak) M->F28 - C2H4

Caption: Key EI fragmentation pathways of cyclobutane.

References

refining reaction conditions for stereospecific cyclobutane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereospecific synthesis of cyclobutanes. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and refine their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for achieving stereospecific cyclobutane (B1203170) synthesis?

A1: The primary methods for constructing stereochemically defined cyclobutane rings include [2+2] cycloadditions, the cyclization of acyclic precursors, and ring expansion of cyclopropanes or contraction of larger rings like pyrrolidines.[1] Among these, [2+2] photocycloaddition is a frequently utilized and powerful tool.[2] Other notable methods involve radical cyclizations and Wolff rearrangements.[3]

Q2: My [2+2] photocycloaddition is resulting in low diastereoselectivity. What factors should I investigate?

A2: Several factors can influence diastereoselectivity in [2+2] photocycloadditions. Key parameters to optimize include:

  • Temperature: Lower reaction temperatures often favor the formation of the thermodynamically more stable product, thus increasing diastereoselectivity.[4] For instance, in the photocycloaddition of ethylene (B1197577) to a chiral cyclohexenone, decreasing the temperature from 0°C to -78°C has been shown to improve diastereomeric excess.[4]

  • Solvent: The polarity of the solvent can impact the stability of intermediates and transition states. Experimenting with a range of solvents with varying polarities is recommended.

  • Catalyst/Sensitizer (B1316253): In catalyzed reactions, the choice of catalyst and its ligands is crucial. For example, in copper(I)-catalyzed photocycloadditions, the stereochemical outcome is often dictated by the preferred formation of the Cu(I) complex.[2] Chiral Lewis acids can also be employed to influence enantioselectivity in triplet energy transfer reactions.[5]

  • Substrate Structure: The steric and electronic properties of the reacting alkenes play a significant role. Bulky substituents can direct the approach of the reacting partners, enhancing facial selectivity.[1]

Q3: I am observing significant byproduct formation in my ring contraction synthesis of cyclobutanes from pyrrolidines. What are the likely side reactions and how can I minimize them?

A3: In the synthesis of cyclobutanes from pyrrolidines via nitrogen extrusion from a 1,1-diazene intermediate, common byproducts include alkenes resulting from β-fragmentation and small amounts of stereoinverted cyclobutanes.[3][6] The formation of these byproducts suggests the involvement of a 1,4-biradical intermediate.[3][6] To minimize these side reactions, consider the following:

  • Reaction Concentration: Higher concentrations may favor the desired intramolecular cyclization over intermolecular side reactions.

  • Temperature Control: Precise temperature control is crucial, as the stability of the 1,4-biradical can influence the product distribution.[4]

  • Reagent Stoichiometry: In reactions using reagents like hydroxy(tosyloxy)iodobenzene (HTIB) and an ammonia (B1221849) surrogate, optimizing the stoichiometry can suppress the formation of byproducts such as imines, which can arise from the oxidation of the starting pyrrolidine (B122466).[6]

Q4: Can I use computational methods to predict the stereochemical outcome of my cyclobutane synthesis?

A4: Yes, computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool for predicting and rationalizing the stereoselectivity of reactions. For example, DFT calculations have been successfully used to rationalize the stereoselectivity of hydride reductions of 3-substituted cyclobutanones, showing good agreement with experimental results.[7] DFT has also been employed to elucidate the reaction mechanism of cyclobutane formation from pyrrolidines, helping to understand the stereoretentive nature of the ring closure from a 1,4-biradical intermediate.[8]

Troubleshooting Guides

Low Diastereoselectivity in [2+2] Photocycloadditions

If you are experiencing low diastereoselectivity in your [2+2] photocycloaddition reactions, the following decision tree can guide your troubleshooting process.

G start Low Diastereoselectivity Observed temp Is the reaction temperature optimized? start->temp lower_temp Lower the reaction temperature (e.g., to -78°C) temp->lower_temp No solvent Have you screened different solvents? temp->solvent Yes lower_temp->solvent screen_solvents Screen a range of solvents with varying polarity. solvent->screen_solvents No catalyst Is a catalyst/sensitizer being used? solvent->catalyst Yes screen_solvents->catalyst optimize_catalyst Optimize catalyst/ligand structure or sensitizer concentration. catalyst->optimize_catalyst Yes substrate Can the substrate structure be modified? catalyst->substrate No optimize_catalyst->substrate modify_substrate Introduce bulky substituents to increase steric hindrance and facial selectivity. substrate->modify_substrate Yes end Improved Diastereoselectivity substrate->end No modify_substrate->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Poor Yield in Pyrrolidine to Cyclobutane Ring Contraction

For low yields in the ring contraction of pyrrolidines to cyclobutanes, consider the following points.

Table 1: Troubleshooting Poor Yields in Pyrrolidine Ring Contraction

IssuePotential CauseSuggested SolutionReference
Low Conversion Insufficient reagent activity or concentration.Increase the equivalents of the hypervalent iodine reagent (e.g., HTIB) and the ammonia surrogate.[3][6]
Non-optimal solvent.Screen different solvents. Trifluoroethanol (TFE) has been shown to be effective.[3]
Reaction temperature is too low.While lower temperatures can improve selectivity, they may decrease the reaction rate. A moderate temperature (e.g., 20°C) might be a good starting point.[6]
Byproduct Formation Oxidation of starting material.Increase the amount of the ammonia surrogate to suppress the oxidation of the pyrrolidine to an imine.[6]
β-fragmentation of the 1,4-biradical intermediate.This is inherent to the mechanism but may be influenced by substrate electronics. Electron-withdrawing groups on the pyrrolidine may affect the stability of the radical intermediate.[8]
Degradation of Product Product instability under reaction conditions.Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to reaction conditions.

Experimental Protocols

General Protocol for Diastereoselective [2+2] Photocycloaddition in a Microreactor

This protocol is adapted from a study on the diastereoselective photocycloaddition of ethylene to a chiral cyclohexenone.[4]

  • Reactor Setup: A continuous flow microcapillary reactor is used. The setup should allow for precise temperature control.

  • Reagent Preparation: Prepare a solution of the chiral cyclohexenone in a suitable solvent (e.g., toluene).

  • Reaction Execution:

    • Cool the microreactor to the desired temperature (e.g., 0°C to -78°C).

    • Introduce the reagent solution into the microreactor.

    • Simultaneously, introduce ethylene gas into the reactor.

    • Irradiate the microreactor with a suitable light source (e.g., a high-pressure mercury lamp).

    • Collect the product mixture at the outlet of the reactor.

  • Work-up and Analysis:

    • Concentrate the collected solution under reduced pressure.

    • Purify the product by column chromatography.

    • Analyze the product for conversion and diastereomeric excess (d.e.) using techniques such as NMR spectroscopy and chiral HPLC.

Protocol for Stereospecific Ring Contraction of a Pyrrolidine to a Cyclobutane

This protocol is based on the synthesis of multisubstituted cyclobutanes from pyrrolidines using iodonitrene chemistry.[3][9]

  • Reagent Preparation: In a reaction vessel, add the substituted pyrrolidine.

  • Reaction Execution:

    • Add 2,2,2-trifluoroethanol (B45653) (TFE) as the solvent.

    • Add ammonium (B1175870) carbamate (B1207046) (as an ammonia surrogate, ~8 equivalents).

    • Add hydroxy(tosyloxy)iodobenzene (HTIB, ~2.5 equivalents).

    • Stir the reaction mixture at a controlled temperature (e.g., 80°C, though room temperature can also be effective).

    • Monitor the reaction progress by TLC.

  • Work-up and Analysis:

    • Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium thiosulfate).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • Characterize the product by NMR, mass spectrometry, and, if possible, X-ray crystallography to confirm the stereochemistry.

Signaling Pathways and Logical Relationships

Proposed Mechanism for Pyrrolidine Ring Contraction

The following diagram illustrates the proposed reaction mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines.[3][6]

G A Pyrrolidine (A) B 1,1-Diazene (B) A->B Electrophilic Amination C 1,4-Biradical (C) B->C Nitrogen Extrusion D Cyclobutane (D) (Stereoretention) C->D Intramolecular Cyclization (Path A) E Alkene Byproduct (E) (β-fragmentation) C->E Homolytic C-C Cleavage (Path B) iodonitrene Iodonitrene (from HTIB + NH₄OCONH₂)

Caption: Proposed mechanism of cyclobutane synthesis from pyrrolidines.

References

Validation & Comparative

Confirming the Structure of Methoxycyclobutane with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Data for Methoxycyclobutane

To facilitate this analysis, ¹H and ¹³C NMR chemical shifts for this compound have been predicted using computational methods. These predicted values serve as a basis for understanding the expected correlations in the 2D NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom LabelAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1CH3.8578.5
2, 2'CH₂2.1528.0
3CH₂1.6512.0
4OCH₃3.2556.0

Note: The protons on C2 and C2' are chemically equivalent due to symmetry, as are the protons on C3.

Elucidating Connectivity with 2D NMR

The following sections detail how COSY, HSQC, and HMBC spectra are used to piece together the molecular structure of this compound, with each technique providing a unique layer of correlational evidence.

COSY: Mapping Proton-Proton Couplings

The Correlation Spectroscopy (COSY) experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). In a COSY spectrum, cross-peaks appear between the signals of coupled protons.

Based on the structure of this compound, we would expect to see the following correlations:

  • A cross-peak between the proton at C1 (H1, ~3.85 ppm) and the protons at C2/C2' (H2/H2', ~2.15 ppm), indicating a ³J coupling.

  • A cross-peak between the protons at C2/C2' (H2/H2', ~2.15 ppm) and the protons at C3 (H3, ~1.65 ppm), also due to a ³J coupling.

  • The methoxy (B1213986) protons (H4, ~3.25 ppm) are a singlet and would not show any cross-peaks as they are not coupled to any other protons.

COSY_Correlations H1 H1 (~3.85 ppm) H2 H2/H2' (~2.15 ppm) H1->H2 3J H3 H3 (~1.65 ppm) H2->H3 3J H4 H4 (-OCH3, ~3.25 ppm)

Figure 1. Expected COSY correlations for this compound.
HSQC: Direct Carbon-Proton Connections

The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. This is a crucial step in assigning proton signals to their corresponding carbon atoms in the molecular skeleton.

For this compound, the HSQC spectrum would display the following cross-peaks:

  • A correlation between the H1 proton (~3.85 ppm) and the C1 carbon (~78.5 ppm).

  • A correlation between the H2/H2' protons (~2.15 ppm) and the C2/C2' carbon (~28.0 ppm).

  • A correlation between the H3 protons (~1.65 ppm) and the C3 carbon (~12.0 ppm).

  • A correlation between the methoxy protons (H4, ~3.25 ppm) and the methoxy carbon (C4, ~56.0 ppm).

HSQC_Correlations cluster_H 1H Chemical Shift (ppm) cluster_C 13C Chemical Shift (ppm) H1 H1 ~3.85 C1 C1 ~78.5 H1->C1 1J(C-H) H2 H2/H2' ~2.15 C2 C2/C2' ~28.0 H2->C2 1J(C-H) H3 H3 ~1.65 C3 C3 ~12.0 H3->C3 1J(C-H) H4 H4 ~3.25 C4 C4 ~56.0 H4->C4 1J(C-H)

Figure 2. Expected HSQC correlations for this compound.
HMBC: Long-Range Carbon-Proton Connectivity

The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information about longer-range couplings between protons and carbons, typically over two to four bonds (ⁿJCH, where n=2-4). This is instrumental in connecting the different spin systems identified by COSY and confirming the overall carbon framework.

Key expected HMBC correlations for this compound include:

  • From H1 (~3.85 ppm):

    • ²J correlation to C2/C2' (~28.0 ppm).

    • ³J correlation to C3 (~12.0 ppm).

    • ²J correlation to the methoxy carbon, C4 (~56.0 ppm).

  • From H2/H2' (~2.15 ppm):

    • ²J correlation to C1 (~78.5 ppm).

    • ²J correlation to C3 (~12.0 ppm).

  • From H3 (~1.65 ppm):

    • ²J correlation to C2/C2' (~28.0 ppm).

    • ³J correlation to C1 (~78.5 ppm).

  • From the methoxy protons H4 (~3.25 ppm):

    • ²J correlation to C1 (~78.5 ppm).

HMBC_Correlations cluster_H 1H Chemical Shift (ppm) cluster_C 13C Chemical Shift (ppm) H1 H1 ~3.85 C2 C2/C2' ~28.0 H1->C2 2J C3 C3 ~12.0 H1->C3 3J C4 C4 ~56.0 H1->C4 2J H2 H2/H2' ~2.15 C1 C1 ~78.5 H2->C1 2J H2->C3 2J H3 H3 ~1.65 H3->C1 3J H3->C2 2J H4 H4 ~3.25 H4->C1 2J

Figure 3. Key expected HMBC correlations for this compound.

Experimental Protocols

The following are generalized protocols for acquiring 2D NMR spectra for a small organic molecule like this compound. Instrument-specific parameters may need optimization.

Sample Preparation
  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

COSY (Correlation Spectroscopy)
  • Pulse Program: A standard gradient-selected COSY (e.g., cosygpqf on Bruker instruments) is typically used.

  • Acquisition Parameters:

    • Acquire a 1D ¹H spectrum to determine the spectral width.

    • Set the number of scans (NS) to a multiple of 2 or 4 for phase cycling (e.g., 2 or 4 scans).

    • The number of increments in the indirect dimension (t₁) will determine the resolution in F1. A value of 256 or 512 is common.

    • Set the relaxation delay (d1) to 1-2 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

    • Symmetrize the spectrum if necessary.

HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Program: A sensitivity-enhanced, gradient-selected HSQC with multiplicity editing (e.g., hsqcedetgpsisp on Bruker instruments) is recommended. This allows for the differentiation of CH/CH₃ and CH₂ signals by their phase.

  • Acquisition Parameters:

    • Acquire 1D ¹H and ¹³C spectra to determine the spectral widths in both dimensions.

    • Set the number of scans (NS) to a multiple of 2 or 4 (e.g., 4 or 8 scans).

    • The number of increments in t₁ is typically 128 or 256.

    • Set the one-bond C-H coupling constant (¹JCH) to an average value of 145 Hz.

    • Set the relaxation delay (d1) to 1.5-2 seconds.

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell in F2 and sine-bell in F1).

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: A gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker instruments) is commonly used.

  • Acquisition Parameters:

    • Use the same spectral widths as for the HSQC experiment.

    • The number of scans (NS) will likely need to be higher than for HSQC to achieve good signal-to-noise (e.g., 8, 16, or more scans).

    • The number of increments in t₁ is typically 256 or 512.

    • The long-range C-H coupling constant (ⁿJCH) is optimized for a range of values, typically 8-10 Hz.

    • Set the relaxation delay (d1) to 1.5-2 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correction is typically not required for magnitude-mode HMBC spectra.

Conclusion

By systematically analyzing the correlations from COSY, HSQC, and HMBC experiments, the complete connectivity of this compound can be unequivocally determined. The COSY spectrum reveals the proton-proton coupling network within the cyclobutane (B1203170) ring. The HSQC spectrum then links each proton to its directly attached carbon atom. Finally, the HMBC spectrum provides the crucial long-range correlations that piece together the entire molecular framework, including the connection of the methoxy group to the cyclobutane ring. This integrated approach, as illustrated with predicted data, showcases the power of 2D NMR spectroscopy in modern chemical research and drug development for unambiguous structure confirmation.

A Researcher's Guide to Comparing Experimental and Predicted NMR Shifts: The Case of Methoxycyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

In the field of chemical research and drug development, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. A critical aspect of this work involves the comparison of experimentally obtained NMR data with computationally predicted chemical shifts. This guide provides a comprehensive overview of the methodologies involved in this comparative analysis, using methoxycyclobutane as a target molecule.

I. Experimental Data Acquisition

The foundation of any comparison is high-quality experimental data. The following section details the typical protocol for acquiring ¹H and ¹³C NMR spectra.

Experimental Protocol:

  • Sample Preparation: A solution of the analyte (e.g., methoxycarbonylcyclobutane) is prepared by dissolving approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR in a deuterated solvent, typically 0.5-0.7 mL of chloroform-d (B32938) (CDCl₃). The solution is then transferred to a standard 5 mm NMR tube.

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer, for instance, a 400 MHz instrument.

  • ¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are accumulated to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment is conducted. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (often several hundred to thousands) is required. A pulse width of 30-45° and a relaxation delay of 2 seconds are commonly used.

  • Data Processing: The raw free induction decay (FID) is processed by applying a Fourier transform to yield the frequency-domain spectrum. This includes phasing, baseline correction, and referencing the chemical shifts to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

II. Computational Prediction of NMR Shifts

Computational chemistry provides a powerful means to predict NMR chemical shifts, offering insights into structure and conformation. Density Functional Theory (DFT) is a widely used method for this purpose.

Computational Protocol:

  • Molecular Modeling: A 3D model of the target molecule (this compound) is constructed using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-31G(d) basis set.

  • NMR Shielding Calculation: Using the optimized geometry, the NMR shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this step, often with a larger basis set such as 6-311+G(2d,p) for improved accuracy. The calculations are typically performed in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM, for chloroform) to better mimic experimental conditions.

  • Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ_pred) by referencing them to the shielding of a standard, TMS, calculated at the same level of theory: δ_pred = σ_iso(TMS) - σ_iso(molecule).

III. Data Presentation and Comparison

A clear and direct comparison of experimental and predicted data is crucial for analysis. The following tables present the experimental ¹H and ¹³C NMR data for our illustrative example, methoxycarbonylcyclobutane, alongside a placeholder for the predicted data for this compound that would be generated using the protocol above.

Table 1: Comparison of ¹H NMR Chemical Shifts (ppm)

Proton Assignment (Methoxycarbonylcyclobutane)Experimental δ (ppm)Predicted δ (ppm) (for this compound)
H-1 (methine)3.15 - 3.25 (m)(To be calculated)
H-2, H-4 (methylene, cis)2.20 - 2.35 (m)(To be calculated)
H-2, H-4 (methylene, trans)2.05 - 2.18 (m)(To be calculated)
H-3 (methylene)1.85 - 2.00 (m)(To be calculated)
OCH₃ (methoxy)3.68 (s)(To be calculated)

Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm)

Carbon Assignment (Methoxycarbonylcyclobutane)Experimental δ (ppm)Predicted δ (ppm) (for this compound)
C=O (carbonyl)175.4(Not applicable)
C-1 (methine)38.6(To be calculated)
C-2, C-4 (methylene)25.1(To be calculated)
C-3 (methylene)18.2(To be calculated)
OCH₃ (methoxy)51.5(To be calculated)

Experimental data for methoxycarbonylcyclobutane obtained from spectral databases.

IV. Workflow Visualization

The process of comparing experimental and predicted NMR data can be summarized in the following workflow diagram.

G Workflow for Comparing Experimental and Predicted NMR Shifts cluster_exp Experimental Workflow cluster_pred Computational Workflow cluster_comp Comparative Analysis exp_start Obtain/Synthesize Compound exp_prep Sample Preparation (Dissolve in Deuterated Solvent) exp_start->exp_prep exp_acq NMR Data Acquisition (¹H and ¹³C Spectra) exp_prep->exp_acq exp_proc Data Processing (FT, Phasing, Referencing) exp_acq->exp_proc exp_data Experimental Chemical Shifts (δ_exp) exp_proc->exp_data compare Compare δ_exp and δ_pred (Tabulate and Analyze Differences) exp_data->compare pred_start Build 3D Molecular Model pred_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) pred_start->pred_opt pred_shield NMR Shielding Calculation (e.g., GIAO/6-311+G(2d,p)) pred_opt->pred_shield pred_calc Calculate Chemical Shifts (δ_pred = σ_TMS - σ_molecule) pred_shield->pred_calc pred_data Predicted Chemical Shifts (δ_pred) pred_calc->pred_data pred_data->compare analysis Structural Validation/ Refinement compare->analysis

Figure 1. A flowchart illustrating the parallel workflows for obtaining experimental and predicted NMR chemical shifts and the subsequent comparative analysis.

This guide outlines the essential steps for a rigorous comparison of experimental and predicted NMR data. While the specific experimental values for this compound remain to be reported, the presented framework provides a robust methodology for researchers to apply to this and other molecules of interest, thereby enhancing the confidence in structural assignments and deepening the understanding of molecular properties.

A Comparative Guide to Purity Assessment of Methoxycyclobutane by GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and development of novel chemical entities, the purity of starting materials and intermediates is of paramount importance. Methoxycyclobutane, a key building block in various synthetic pathways, requires rigorous purity assessment to ensure the integrity and reproducibility of downstream processes. This guide provides a comprehensive comparison of gas chromatography (GC) for the purity analysis of this compound against alternative methods, supported by detailed experimental protocols and data presentation.

Gas Chromatography (GC) for this compound Purity

Gas chromatography, particularly with a flame ionization detector (GC-FID), is a robust and widely used technique for assessing the purity of volatile organic compounds like this compound.[1] Its high resolution and sensitivity make it ideal for separating and quantifying the main component from potential process-related impurities.

Experimental Protocol: GC-FID Analysis

This protocol is a recommended starting point for the purity assessment of this compound. Method validation and optimization are essential for specific applications.

1. Sample Preparation:

  • Sample Solution: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 10 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) to create a stock solution.

  • Working Standard: Dilute the stock solution to a concentration of approximately 1 mg/mL with the same solvent.

2. GC-FID Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph A system equipped with a split/splitless injector and a flame ionization detector (FID).
Column A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness), is a suitable initial choice.
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
Injector Split mode with a split ratio of 50:1.
Injector Temperature 250 °C
Oven Program - Initial Temperature: 40 °C, hold for 5 minutes- Ramp: 10 °C/min to 150 °C- Final Temperature: 150 °C, hold for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Injection Volume 1 µL

3. Data Analysis:

  • The purity of this compound is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

Potential Impurities in this compound Synthesis

This compound is commonly synthesized via the Williamson ether synthesis, which involves the reaction of a cyclobutanol (B46151) salt with a methylating agent.[2] Potential impurities arising from this process may include:

  • Unreacted Starting Materials: Cyclobutanol and the methylating agent (e.g., methyl iodide, dimethyl sulfate).

  • Byproducts of Elimination: Cyclobutene, resulting from the competing E2 elimination reaction, especially if a strong base is used.[3]

  • Solvent Residues: Residual solvents used during the synthesis and workup (e.g., tetrahydrofuran, diethyl ether).

Quantitative Data Summary

The following table presents hypothetical data from a GC-FID analysis of a this compound sample, illustrating how purity and impurity levels are reported.

Peak IDRetention Time (min)Component NameAreaArea %
13.2Cyclobutene15,0000.5
24.5This compound 2,955,000 98.5
35.8Cyclobutanol30,0001.0
Total 3,000,000 100.0

Comparison with Alternative Purity Assessment Methods

While GC-FID is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques that provide complementary information.[4]

Analytical MethodPrincipleAdvantagesLimitations
Gas Chromatography (GC-FID) Separation of volatile compounds based on their partitioning between a stationary and a mobile phase, followed by detection by flame ionization.[1]High sensitivity and resolution for volatile impurities, excellent for routine quality control and impurity profiling.Not suitable for non-volatile impurities, requires calibration for absolute quantification, can be destructive to the sample.
Quantitative NMR (qNMR) Quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei.[5]Provides absolute purity determination against a certified internal standard, non-destructive, and gives structural information.[4][6]Lower sensitivity for trace impurities compared to GC, potential for signal overlap in complex mixtures.
Karl Fischer Titration A chemical titration method that uses coulometric or volumetric titration to determine trace amounts of water in a sample.Highly specific and accurate for water content determination, which is a critical purity parameter.Only quantifies water content and does not provide information on other organic or inorganic impurities.

Visualizing the Analytical Workflow and Decision-Making Process

The following diagrams, generated using the DOT language, illustrate the experimental workflow for GC analysis and a logical approach to selecting the appropriate purity assessment method.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Area % integrate->calculate report report calculate->report Purity Report

GC analysis workflow for this compound.

Purity_Decision cluster_methods start Purity Assessment Need gc GC-FID for Impurity Profile start->gc Volatile Impurities? qnmr qNMR for Absolute Purity start->qnmr Absolute Purity? kf Karl Fischer for Water Content start->kf Water Content? comprehensive Comprehensive Purity Profile gc->comprehensive qnmr->comprehensive kf->comprehensive

Decision tree for purity assessment method selection.

References

A Comparative Guide to the Reactivity of Methoxycyclobutane and Methoxycyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cyclic ether chemistry, the reactivity of ring structures is a critical consideration for synthesis, stability, and biological activity. This guide provides an objective comparison of the reactivity of methoxycyclobutane and methoxycyclopentane, drawing upon fundamental principles of organic chemistry and outlining experimental and computational approaches for their quantitative assessment. The inherent ring strain in the cyclobutane (B1203170) structure is a dominant factor governing its reactivity profile, rendering it significantly more susceptible to ring-opening reactions compared to its five-membered counterpart.

I. Theoretical Underpinnings of Reactivity: The Role of Ring Strain

The reactivity of cycloalkanes and their derivatives is intrinsically linked to the concept of ring strain, which is a combination of angle strain and torsional strain.

  • Angle Strain: Arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5°.

  • Torsional Strain: Results from the eclipsing of bonds on adjacent atoms.

Cyclobutane rings exhibit substantial angle and torsional strain due to their near-planar conformation, forcing C-C-C bond angles to be approximately 90°.[1][2] This high degree of strain makes the ring system energetically unfavorable and thus more prone to reactions that relieve this strain, such as ring-opening.

In contrast, cyclopentane (B165970) adopts a puckered, non-planar "envelope" conformation, which significantly alleviates both angle and torsional strain.[1][3] The bond angles in cyclopentane are much closer to the ideal tetrahedral angle, resulting in a more stable and less reactive ring system.[1][3]

This fundamental difference in ring stability is the primary determinant of the differential reactivity between this compound and methoxycyclopentane. The methoxy (B1213986) group, as a substituent, does not fundamentally alter the inherent strain of the parent cycloalkane ring.

II. Comparative Reactivity in Acid-Catalyzed Cleavage

The most common reaction of ethers is their cleavage under acidic conditions.[4][5][6] This reaction typically proceeds via protonation of the ether oxygen, followed by a nucleophilic attack (SN1 or SN2) or an elimination (E1) pathway.[4][6]

Due to its significant ring strain, This compound is expected to undergo acid-catalyzed cleavage at a significantly faster rate than methoxycyclopentane . The relief of the high ring strain of the four-membered ring provides a strong thermodynamic driving force for the ring-opening reaction. Methoxycyclopentane, being relatively stable, is less prone to cleavage under similar acidic conditions.[7]

The general mechanism for the acid-catalyzed cleavage of these cyclic ethers is expected to proceed as follows:

  • Protonation of the Ether Oxygen: The ether oxygen is protonated by a strong acid, forming a good leaving group (an alcohol).

  • Nucleophilic Attack: A nucleophile (e.g., a halide ion or a solvent molecule) attacks one of the carbons adjacent to the oxygen. In the case of this compound, this attack is facilitated by the release of ring strain.

The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the stability of the potential carbocation intermediate.

III. Quantitative Data Comparison (Hypothetical)

CompoundRelative Rate of Hydrolysis (krel)Ring Strain (kcal/mol)Predicted Major Products (with HBr)
This compoundHigh (>>1)~26.31-bromo-4-methoxybutane
MethoxycyclopentaneLow (1)~7.41-bromo-5-methoxypentane

Note: The relative rates are hypothetical and intended to illustrate the expected trend. Actual values would need to be determined experimentally.

IV. Experimental Protocol: Acid-Catalyzed Hydrolysis

To quantitatively compare the reactivity of this compound and methoxycyclopentane, a standardized experimental protocol for acid-catalyzed hydrolysis can be employed.

Objective: To determine the relative rates of acid-catalyzed hydrolysis of this compound and methoxycyclopentane by monitoring the disappearance of the starting material over time.

Materials:

  • This compound

  • Methoxycyclopentane

  • Standardized aqueous solution of a strong acid (e.g., 1 M HCl or H2SO4)

  • An appropriate organic solvent (e.g., dioxane or THF)

  • Internal standard for GC analysis (e.g., dodecane)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, a solution of the cyclic ether (e.g., 0.1 M) and an internal standard in the chosen organic solvent is prepared.

  • Initiation: The reaction is initiated by adding a predetermined volume of the standardized strong acid solution.

  • Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn.

  • Quenching: Each aliquot is immediately quenched by adding it to a vial containing a saturated sodium bicarbonate solution to neutralize the acid and stop the reaction.

  • Extraction: The organic components are extracted with a suitable solvent (e.g., diethyl ether).

  • Drying: The organic layer is dried over anhydrous sodium sulfate.

  • Analysis: The samples are analyzed by GC-FID to determine the concentration of the remaining cyclic ether relative to the internal standard.

  • Data Analysis: The natural logarithm of the concentration of the cyclic ether is plotted against time. The slope of this line will give the pseudo-first-order rate constant (k).

V. Logical Workflow for Reactivity Assessment

The following diagram illustrates the logical workflow for a comprehensive comparison of the reactivity of this compound and methoxycyclopentane.

G cluster_0 Theoretical Evaluation cluster_1 Experimental Verification cluster_2 Computational Modeling A Analyze Ring Strain (Angle and Torsional) B Predict Relative Reactivity (this compound > Methoxycyclopentane) A->B C Design Kinetic Experiment (Acid-Catalyzed Hydrolysis) B->C Hypothesis D Execute Experiment and Collect Time-Course Data C->D E Calculate Rate Constants (k) D->E F Compare Experimental Rates E->F I Correlate Ea with Experimental Rates F->I Validation G Model Reaction Pathways (SN1 vs. SN2) H Calculate Activation Energies (Ea) G->H H->I

Caption: Workflow for comparing the reactivity of cyclic ethers.

VI. Signaling Pathway for Acid-Catalyzed Ether Cleavage

The following diagram illustrates the general signaling pathway for the acid-catalyzed cleavage of a cyclic ether.

G A Cyclic Ether (e.g., this compound) B Protonated Ether A->B + H+ C Carbocation Intermediate (SN1 Pathway) B->C Ring Opening (Slow) D Transition State (SN2 Pathway) B->D Nucleophilic Attack (Concerted) E Ring-Opened Product C->E + Nu- D->E

Caption: Acid-catalyzed cleavage pathways for cyclic ethers.

VII. Conclusion

The comparison of this compound and methoxycyclopentane reactivity is fundamentally a study of the influence of ring strain on chemical stability. This compound, with its substantial ring strain, is inherently more reactive and susceptible to ring-opening reactions, particularly under acidic conditions. In contrast, methoxycyclopentane exhibits greater stability due to its lower ring strain. For researchers and professionals in drug development, this difference in reactivity is a crucial consideration in molecular design, as the lability of the cyclobutane ether linkage could be exploited for prodrug strategies or, conversely, represent an undesirable instability. The experimental and computational workflows outlined in this guide provide a framework for the quantitative assessment of these reactivity differences, enabling informed decisions in chemical synthesis and drug discovery.

References

Cyclobutane Scaffolds in Drug Design: A Comparative Guide to Their Advantages Over Cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to achieving desired pharmacological profiles. While five-membered rings like cyclopentane (B165970) are common motifs, the often-underutilized four-membered cyclobutane (B1203170) ring presents a compelling alternative with distinct advantages in optimizing drug candidates. This guide provides an objective comparison of cyclobutane and cyclopentane scaffolds, supported by experimental data and detailed methodologies, to inform rational drug design.

Key Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison

The unique structural constraints of the cyclobutane ring impart favorable physicochemical and pharmacokinetic properties compared to its five-membered counterpart. These advantages primarily stem from its increased conformational rigidity and altered metabolic profile.

PropertyCyclobutane ScaffoldCyclopentane ScaffoldAdvantage of Cyclobutane
Conformational Rigidity High, puckered conformation with a significant barrier to inversion.More flexible, exists in multiple low-energy envelope and half-chair conformations that rapidly interconvert.Pre-organizes substituents into a defined spatial orientation, reducing the entropic penalty of binding to a target and potentially increasing potency and selectivity.[1]
Metabolic Stability Generally higher metabolic stability. The rigid structure can shield adjacent chemical bonds from enzymatic degradation.Can be more susceptible to metabolism by cytochrome P450 enzymes due to its flexibility, which allows for easier binding to the active site.Increased resistance to metabolism can lead to a longer in vivo half-life and improved pharmacokinetic profile.[2][3]
Lipophilicity (LogP/LogD) Generally lower lipophilicity compared to a corresponding cyclopentane analog.Higher lipophilicity.Lower lipophilicity can lead to improved aqueous solubility, reduced off-target effects, and a better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
3D Character (Fsp3) High Fsp3 character, contributing to a more three-dimensional molecular shape.Moderate Fsp3 character.Increased 3D character is often associated with improved developability and reduced attrition rates of drug candidates.[3]
Ring Strain High (26.3 kcal/mol).[1]Low (7.1 kcal/mol).[1]The higher ring strain does not necessarily translate to in vivo instability but contributes to its unique conformational properties.[1]

Note: The data presented in this table is a summary of general findings and trends observed in medicinal chemistry literature. Direct quantitative comparisons in single studies are limited.

Conformational Analysis: Rigidity as a Design Element

The most significant advantage of the cyclobutane scaffold lies in its conformational rigidity. Cyclopentane readily interconverts between multiple low-energy "envelope" and "half-chair" conformations, leading to a more flexible structure. In contrast, cyclobutane exists in a puckered or "butterfly" conformation with a higher energy barrier to ring flipping. This inherent rigidity allows for a more precise positioning of substituents, which can be critical for optimal interaction with a biological target.

Conformational Flexibility Comparison cluster_0 Cyclopentane (Flexible) cluster_1 Cyclobutane (Rigid) a Envelope 1 b Half-Chair 1 a->b low E barrier c Envelope 2 b->c low E barrier d Half-Chair 2 c->d low E barrier d->a low E barrier e Puckered 1 f Puckered 2 e->f high E barrier

Caption: Conformational landscapes of cyclopentane and cyclobutane.

This pre-organization of pharmacophoric groups by the cyclobutane ring can lead to a lower entropic penalty upon binding to a receptor, thereby enhancing binding affinity and potency.

Metabolic Stability: Designing for Longevity

A crucial aspect of drug design is ensuring that a compound remains in the body long enough to exert its therapeutic effect. The metabolic stability of a drug candidate is often assessed using in vitro assays, such as the liver microsomal stability assay. The more rigid nature of the cyclobutane ring can protect adjacent chemical bonds from metabolism by cytochrome P450 (CYP) enzymes, a major family of drug-metabolizing enzymes in the liver. This can result in a longer half-life and improved oral bioavailability.

Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines a general procedure for determining the metabolic stability of a compound using liver microsomes.

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw the pooled liver microsomes on ice.

    • Prepare the incubation buffer (phosphate buffer).

    • Prepare the NADPH solution.

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound solution. Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately add the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with the internal standard to stop the reaction and precipitate the proteins.

    • Vortex the samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

Workflow for Liver Microsomal Stability Assay prep Prepare Reagents (Compound, Microsomes, Buffer, NADPH) pre_incubate Pre-incubate Mixture (Compound, Microsomes, Buffer) at 37°C prep->pre_incubate start_reaction Initiate Reaction (Add NADPH) pre_incubate->start_reaction incubate Incubate at 37°C (Collect aliquots at time points) start_reaction->incubate terminate Terminate Reaction (Cold Acetonitrile + Internal Standard) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) analyze->calculate

References

comparative study of different synthetic routes to methoxycyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Methoxycyclobutane Synthesis

This compound, a valuable cyclic ether, serves as a key building block in the synthesis of various organic molecules and pharmaceutical intermediates. Its unique four-membered ring structure imparts specific conformational constraints and properties that are of interest in medicinal chemistry and materials science. The efficient synthesis of this compound is, therefore, a critical aspect of its application. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols and performance data to assist researchers in selecting the optimal method for their specific needs.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialKey ReagentsReaction TimeTemperatureYield (%)Key AdvantagesKey Disadvantages
Route 1: Williamson Ether Synthesis via an Activated Alcohol Cyclobutanol (B46151)Sodium Hydride (NaH), Methyl Iodide (CH₃I)18 hours (reflux)Reflux~62%Good yield, readily available starting material.Use of reactive sodium hydride requires an inert atmosphere; methyl iodide is toxic and a regulated substance.
Route 2: Williamson Ether Synthesis via an Alkyl Halide Cyclobutyl BromideSodium Methoxide (B1231860) (NaOCH₃)Not specifiedNot specifiedModerateUtilizes a commercially available alkyl halide.Potential for competing elimination reactions, which can lower the yield; requires preparation of the alkyl halide.

Route 1: Williamson Ether Synthesis via an Activated Alcohol (O-Alkylation of Cyclobutanol)

This classic and reliable method involves the deprotonation of cyclobutanol to form a nucleophilic alkoxide, which then undergoes an Sₙ2 reaction with a methylating agent.

Reaction Pathway

Williamson_Ether_Synthesis_Alcohol Cyclobutanol Cyclobutanol Cyclobutoxide Sodium Cyclobutoxide Cyclobutanol->Cyclobutoxide 1. Deprotonation NaH NaH CH3I CH₃I This compound This compound CH3I->this compound Cyclobutoxide->this compound 2. Sₙ2 Attack

Caption: Williamson ether synthesis of this compound from cyclobutanol.

Experimental Protocol

The following protocol is adapted from a similar synthesis of cyclohexyl methyl ether and is expected to provide good yields for this compound.[1]

Materials:

Procedure:

  • A flask is purged with nitrogen and charged with a 60% dispersion of sodium hydride in mineral oil.

  • The sodium hydride is washed with pentane (B18724) to remove the mineral oil and then suspended in anhydrous THF.

  • Cyclobutanol is added via syringe, and the mixture is heated under reflux for 22 hours to ensure complete formation of the sodium cyclobutoxide.

  • Methyl iodide is then injected into the flask, and the resulting mixture is heated under reflux for an additional 18 hours.

  • After cooling, water and chloroform are added to the reaction mixture.

  • The aqueous layer is extracted with chloroform.

  • The combined organic layers are dried and the solvent is removed to yield the crude product.

  • Purification by distillation affords pure this compound.

Discussion

This method offers a reasonably high yield and utilizes a readily available starting alcohol.[1] The primary considerations are the handling of sodium hydride, which is highly reactive and requires an inert atmosphere, and the use of methyl iodide, which is toxic. The long reaction time is also a factor to consider for time-sensitive applications.

Route 2: Williamson Ether Synthesis via an Alkyl Halide

An alternative approach within the Williamson ether synthesis framework is the reaction of a cyclobutyl halide with a methoxide salt.

Reaction Pathway

Williamson_Ether_Synthesis_Halide CyclobutylBromide Cyclobutyl Bromide This compound This compound CyclobutylBromide->this compound Sₙ2 Reaction NaOMe NaOCH₃ NaOMe->this compound NaBr NaBr

Caption: Williamson ether synthesis of this compound from cyclobutyl bromide.

Experimental Protocol

While a specific detailed protocol for the synthesis of this compound from cyclobutyl bromide was not found in the surveyed literature, the general procedure for a Williamson ether synthesis with an alkyl halide and sodium methoxide is well-established.[2][3]

General Procedure:

  • Sodium methoxide is dissolved in a suitable anhydrous solvent, such as methanol (B129727) or THF.

  • Cyclobutyl bromide is added to the solution.

  • The reaction mixture is stirred, potentially with heating, until the reaction is complete (monitored by techniques like TLC or GC).

  • The reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by distillation.

Discussion

This route benefits from the commercial availability of cyclobutyl bromide. However, a significant consideration is the potential for a competing E2 elimination reaction, where the methoxide acts as a base to abstract a proton from the cyclobutyl ring, leading to the formation of cyclobutene (B1205218) as a byproduct. The yield of the desired ether will be dependent on the reaction conditions (solvent, temperature) that favor substitution over elimination. For secondary halides like cyclobutyl bromide, a mixture of substitution and elimination products is often observed.[2]

Conclusion

Both synthetic routes presented are viable for the preparation of this compound. The choice between the two will largely depend on the specific requirements of the researcher.

  • Route 1 (from Cyclobutanol) is advantageous when a higher yield is desired and the necessary precautions for handling sodium hydride and methyl iodide can be taken. The starting material, cyclobutanol, is also readily accessible.

  • Route 2 (from Cyclobutyl Bromide) offers a potentially simpler procedure if cyclobutyl bromide is readily available. However, optimization of reaction conditions is crucial to maximize the yield of this compound and minimize the formation of the cyclobutene byproduct.

For researchers aiming for a reliable and high-yielding synthesis, the O-alkylation of cyclobutanol (Route 1) appears to be the more robust and well-defined method based on analogous procedures. Further experimental investigation and optimization of Route 2 could enhance its attractiveness, particularly for larger-scale syntheses where the handling of sodium hydride might be a concern.

References

Validating Computational Models for Cyclobutane Reactions: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate computational modeling of chemical reactions is paramount. This guide provides an objective comparison of computational models for cyclobutane (B1203170) reactions, supported by experimental data, to aid in the selection of appropriate theoretical methods.

Cyclobutane moieties are key structural motifs in numerous natural products and pharmaceutical agents. Understanding and predicting their reactivity through computational modeling is a powerful tool in synthetic chemistry and drug design. The validation of these computational models against experimental data is crucial to ensure their predictive accuracy and reliability. This guide focuses on the validation of computational models for two primary classes of cyclobutane reactions: thermal decomposition and [2+2] cycloadditions.

Thermal Decomposition of Cyclobutane

The thermal decomposition of cyclobutane to two ethylene (B1197577) molecules is a classic unimolecular reaction that has been extensively studied both experimentally and computationally. This reaction serves as an excellent benchmark for validating theoretical methods for predicting reaction barriers and rates.

Data Presentation: Comparison of Experimental and Computational Activation Energies and Rate Constants

Below is a summary of experimental and computed activation energies (Ea) and rate constants (k) for the thermal decomposition of cyclobutane.

Temperature (K)Experimental k (s⁻¹)Computational MethodCalculated Ea (kcal/mol)Calculated k (s⁻¹)Reference
6981.18 x 10⁻⁴CBS-QB362.5-[1][2]
710-RRKM62.6-[3]
7234.3 x 10⁻⁴DFT (B3LYP/6-31G*)61.3-[4][5]
735-G3(MP2)//B3LYP62.2-[4][5]
773-M06-2X--[2]

Note: The M06-2X functional has been identified as a high-performing method for pericyclic reactions in benchmark studies.

Experimental Protocols

Gas-Phase Pyrolysis:

A common experimental setup for studying the thermal decomposition of cyclobutane involves a static or flow reactor system.

  • Reactant Preparation: A known pressure of cyclobutane is introduced into a heated reaction vessel. The pressure is kept low to ensure unimolecular decomposition.

  • Reaction Conditions: The reaction vessel is maintained at a constant temperature (typically in the range of 650-750 K).

  • Product Analysis: The reaction progress is monitored over time by analyzing the composition of the gas mixture. This is often achieved by gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). The concentration of cyclobutane and the ethylene product are quantified.

  • Kinetic Analysis: The rate constants are determined by plotting the natural logarithm of the cyclobutane concentration versus time, which should yield a straight line for a first-order reaction. The activation energy is then determined from an Arrhenius plot of ln(k) versus 1/T from a series of experiments at different temperatures.

[2+2] Cycloaddition Reactions

[2+2] cycloaddition reactions are a fundamental method for the synthesis of cyclobutane rings. These reactions can be initiated either thermally or photochemically, and their stereoselectivity is a key aspect of interest for computational modeling.

Data Presentation: Qualitative Comparison

Direct quantitative comparison of experimental and computational kinetic data for a wide range of [2+2] cycloadditions is challenging due to the diversity of substrates and reaction conditions. However, a qualitative comparison of the ability of computational models to predict stereochemical outcomes and reaction feasibility is informative.

Reaction TypeExperimental ObservationComputational ModelPrediction
Thermal [2+2] of Ketenes and AlkenesAllowed, proceeds with high stereospecificityDFT (M06-2X)Correctly predicts the allowed concerted pathway and stereochemical outcome.
Photochemical [2+2] of AlkenesAllowed, proceeds via a diradical intermediateCASSCF, MRPT2Can model the excited-state potential energy surface and predict the formation of diradical intermediates and stereochemical scrambling.
Experimental Protocols

Photochemical [2+2] Cycloaddition:

  • Reactant Preparation: The alkene substrates are dissolved in an appropriate solvent in a quartz reaction vessel. A photosensitizer may be added if the alkenes do not absorb light efficiently in the desired wavelength range.

  • Irradiation: The reaction mixture is irradiated with a UV lamp of a specific wavelength. The reaction is typically carried out at a controlled temperature.

  • Monitoring and Analysis: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.

  • Product Isolation and Characterization: Once the reaction is complete, the products are isolated using chromatographic techniques and their stereochemistry is determined using spectroscopic methods like NMR and X-ray crystallography.

Validation Workflow

The general workflow for validating computational models for cyclobutane reactions involves a cyclical process of prediction, experimentation, and refinement.

ValidationWorkflow cluster_computational Computational Modeling cluster_experimental Experimental Validation cluster_comparison Comparison & Refinement ModelSelection Select Computational Method (e.g., DFT, CASSCF) Prediction Predict Reaction Outcomes (Barriers, Rates, Stereochemistry) ModelSelection->Prediction Calculate Comparison Compare Computational Predictions with Experimental Results Prediction->Comparison Provide Predictions Experiment Perform Experiments (e.g., Pyrolysis, Photocycloaddition) Analysis Analyze Experimental Data (Kinetics, Product Characterization) Experiment->Analysis Generate Data Analysis->Comparison Provide Data Refinement Refine Computational Model (e.g., Functional, Basis Set) Comparison->Refinement Identify Discrepancies Refinement->ModelSelection Iterate

A general workflow for the validation of computational models.

Signaling Pathways in Photochemical [2+2] Cycloadditions

The mechanism of photochemical [2+2] cycloadditions often involves the formation of an excited state, followed by intersystem crossing to a triplet state, which then proceeds through a diradical intermediate.

PhotochemicalPathway S0 Ground State (S₀) Alkene A + Alkene B S1 Singlet Excited State (S₁) S0->S1 Light Absorption (hν) T1 Triplet Excited State (T₁) Diradical Intermediate S1->T1 Intersystem Crossing (ISC) T1->S0 Intersystem Crossing (Non-productive) Product Cyclobutane Product T1->Product Ring Closure

Simplified signaling pathway for a photochemical [2+2] cycloaddition.

References

Cyclobutane vs. Cyclopropane Analogs: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can enhance the potency, selectivity, and pharmacokinetic properties of drug candidates is perpetual. Among the various strategies employed, the use of small, strained carbocycles like cyclopropane (B1198618) and cyclobutane (B1203170) as bioisosteres has gained significant traction. This guide provides a comparative analysis of the biological activity of cyclobutane versus cyclopropane analogs, supported by experimental data from key studies, to inform researchers and drug development professionals in their molecular design endeavors.

Case Study 1: Epothilone (B1246373) A Analogs as Tubulin Polymerization Inhibitors

Epothilones are a class of natural products that exhibit potent anticancer activity by inhibiting microtubule dynamics, a mechanism shared with the widely used drug Taxol. In a seminal study by Nicolaou and colleagues, the epoxide moiety of epothilone A was replaced with cyclopropane and cyclobutane rings to probe the structural requirements for biological activity.

The results demonstrated that both the cyclopropyl (B3062369) and cyclobutyl analogs retained significant biological activity, indicating that the overall shape of the epothilone scaffold is a more critical determinant of activity than the presence of the epoxide oxygen atom. Notably, the cis-(12S,13S,15S)-cyclopropyl epothilone A exhibited cytotoxicity comparable to the natural epothilone A against the 1A9 ovarian carcinoma cell line. The corresponding cyclobutyl analog also displayed potent activity, although slightly less than its cyclopropyl counterpart in this specific assay.[1]

Comparative Biological Activity of Epothilone A Analogs
CompoundRing SystemTarget Cell LineIC50 (nM)[1]
Epothilone AEpoxide1A9 Ovarian Carcinoma~1.0
cis-(12S,13S,15S)-Cyclopropyl Epothilone ACyclopropane1A9 Ovarian Carcinoma~1.0
cis-(12S,13S,15S)-Cyclobutyl Epothilone ACyclobutane1A9 Ovarian Carcinoma>1.0 (less potent than cyclopropyl analog)

Case Study 2: Trifluoromethyl-Substituted Analogs of Commercial Drugs

A recent study explored the use of trifluoromethyl (CF3)-substituted cyclobutane and cyclopropane rings as bioisosteres for the tert-butyl group in the commercial drugs Buclizine (an antihistamine) and Butenafine (an antifungal). This work provides a direct head-to-head comparison of the two ring systems in different biological contexts.

Buclizine Analogs: Cytotoxicity and Lipid Droplet Formation

The study assessed the analogs for their ability to inhibit the growth of the MCF-7 human cancer cell line and to induce lipid droplet formation. Interestingly, the CF3-cyclobutane analog of Buclizine showed micromolar activity in both assays, whereas the CF3-cyclopropane analog was found to be inactive in the cytotoxicity assay.[1][2] This suggests that for this particular molecular scaffold and biological target, the four-membered ring is a more suitable replacement for the tert-butyl group than the three-membered ring.[2]

Comparative Biological Activity of Buclizine Analogs
CompoundRing SystemAssayCell LineIC50 / EC50 (µM)[1][2]
Buclizinetert-butylCytotoxicity (Resazurin)MCF-731
Buclizine CF3-cyclopropane analogCF3-cyclopropaneCytotoxicity (Resazurin)MCF-7Inactive
Buclizine CF3-cyclobutane analogCF3-cyclobutaneCytotoxicity (Resazurin)MCF-7102
Buclizinetert-butylLipid Droplet FormationMCF-719
Buclizine CF3-cyclopropane analogCF3-cyclopropaneLipid Droplet FormationMCF-721
Buclizine CF3-cyclobutane analogCF3-cyclobutaneLipid Droplet FormationMCF-715
Butenafine Analogs: Antifungal Activity

The antifungal activity of Butenafine and its CF3-substituted analogs was tested against two fungal strains, Trichophyton mentagrophytes and Trichophyton rubrum. While the parent drug was the most potent, the CF3-cyclobutane analog demonstrated reasonable activity, showing high growth inhibition of both fungal strains. In contrast, the activity of the CF3-cyclopropane analog was not highlighted as significant in the study, implying a preference for the cyclobutane ring in retaining the antifungal properties of this scaffold.[2]

Case Study 3: Combretastatin (B1194345) A-4 Analogs as Cytotoxic Agents

Combretastatin A-4 (CA-4) is a potent natural product that inhibits tubulin polymerization. Its clinical utility is hampered by the isomerization of its active cis-stilbene (B147466) moiety to the inactive trans-isomer. To overcome this, Nowikow and colleagues synthesized cis-restrained carbocyclic analogs, including cyclobutane and cyclobutene (B1205218) derivatives. While this study did not include a direct cyclopropane comparison, it provides valuable data on the utility of a four-membered ring in mimicking the active conformation of the parent compound.

The cyclobutyl and cyclobutenyl derivatives of CA-4 were identified as highly promising drug candidates, exhibiting potent cytotoxic properties against a panel of cancer cell lines.[3] This highlights the effectiveness of the cyclobutane scaffold in providing a rigidifying element to lock a molecule in its bioactive conformation.

Comparative Biological Activity of Combretastatin A-4 Analogs
CompoundRing SystemCCRF-CEM (IC50, µM)[3]K562 (IC50, µM)[3]A549 (IC50, µM)[3]
Combretastatin A-4cis-stilbene0.0020.0020.002
Cyclobutane analogCyclobutane0.0030.0030.003
Cyclobutene analogCyclobutene0.0010.0020.002
Cyclopentane analogCyclopentane0.0400.0330.038
Cyclohexane analogCyclohexane0.2080.1700.178

Signaling Pathways and Mechanisms of Action

Tubulin Polymerization Inhibition

Epothilones and Combretastatins exert their cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By binding to β-tubulin, these agents disrupt the equilibrium between tubulin polymerization and depolymerization, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).

Tubulin_Inhibition_Pathway cluster_drug Drug Action cluster_cell Cellular Events Drug Epothilone / Combretastatin Analog (Cyclobutane or Cyclopropane) Tubulin β-Tubulin Subunit Drug->Tubulin Binds to Microtubule Microtubule Dynamics (Polymerization/Depolymerization) Tubulin->Microtubule Affects Mitosis Mitotic Spindle Formation Microtubule->Mitosis Disrupts CellCycle G2/M Phase Arrest Mitosis->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Signaling pathway of tubulin polymerization inhibitors leading to apoptosis.

Squalene (B77637) Epoxidase Inhibition

Butenafine and its analogs function as antifungal agents by inhibiting the enzyme squalene epoxidase. This enzyme is a key component in the fungal ergosterol (B1671047) biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Inhibition of squalene epoxidase leads to a depletion of ergosterol and a toxic accumulation of squalene, which disrupts membrane integrity and function, ultimately leading to fungal cell death.

Squalene_Epoxidase_Inhibition Butenafine_Analog Butenafine Analog (CF3-cyclobutane) Squalene_Epoxidase Squalene Epoxidase Butenafine_Analog->Squalene_Epoxidase Inhibits Squalene_Conversion Squalene -> Squalene Epoxide Squalene_Epoxidase->Squalene_Conversion Ergosterol_Pathway Ergosterol Biosynthesis Squalene_Conversion->Ergosterol_Pathway Squalene_Accumulation Squalene Accumulation Squalene_Conversion->Squalene_Accumulation Prevents conversion, leading to accumulation Ergosterol Ergosterol Depletion Ergosterol_Pathway->Ergosterol Membrane_Disruption Fungal Cell Membrane Disruption Ergosterol->Membrane_Disruption Squalene_Accumulation->Membrane_Disruption Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death

Caption: Mechanism of action for Butenafine analogs via squalene epoxidase inhibition.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[4]

  • Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add Test Compounds Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 1.5h Add_MTT->Incubate3 Solubilize Add DMSO to Solubilize Formazan Incubate3->Solubilize Read Measure Absorbance (492nm or 570nm) Solubilize->Read End End Read->End

Caption: Workflow for a typical MTT cytotoxicity assay.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or enhance the polymerization of purified tubulin into microtubules. The process is typically monitored by measuring the increase in turbidity (light scattering) at 340 nm as microtubules form.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 15% glycerol. Keep purified tubulin protein on ice.

  • Compound Incubation: In a 96-well plate, incubate various concentrations of the test compounds with the tubulin protein in the reaction buffer at 37°C. Include positive (e.g., paclitaxel) and negative (e.g., colchicine) controls, as well as a vehicle control (DMSO).

  • Initiation of Polymerization: Initiate the polymerization reaction by adding GTP.

  • Turbidity Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and record the absorbance at 340 nm every 60 seconds for 1 hour.

  • Data Analysis: Plot the absorbance over time to generate polymerization curves. The rate and extent of polymerization in the presence of test compounds are compared to the controls to determine their inhibitory or enhancing effects.

Tubulin_Assay_Workflow Start Start Prepare Prepare Tubulin Reaction Mix (on ice) Start->Prepare Incubate Incubate Tubulin with Test Compounds in 96-well plate at 37°C Prepare->Incubate Initiate Initiate Polymerization with GTP Incubate->Initiate Measure Measure Absorbance (340nm) every 60s for 1h Initiate->Measure Analyze Plot Absorbance vs. Time and Analyze Curves Measure->Analyze End End Analyze->End

Caption: Experimental workflow for an in vitro tubulin polymerization assay.

Conclusion

The choice between incorporating a cyclobutane or a cyclopropane ring into a drug candidate is highly context-dependent, with no universally superior option. The presented case studies demonstrate that both scaffolds can serve as effective bioisosteres, but their impact on biological activity varies significantly with the parent molecule and the biological target.

  • In the case of epothilones , both cyclopropane and cyclobutane analogs retained high potency, suggesting that maintaining the overall molecular shape was key.

  • For Buclizine , the cyclobutane analog was clearly superior to the inactive cyclopropane analog in terms of cytotoxicity, highlighting the importance of the specific geometric and electronic properties of the four-membered ring in this context.

  • The combretastatin analogs show that a cyclobutane ring can effectively act as a rigid linker to enforce a bioactive conformation.

These findings underscore the importance of empirical testing and suggest that both cyclobutane and cyclopropane rings should be considered valuable tools in the medicinal chemist's arsenal (B13267) for lead optimization. The selection of one over the other should be guided by the specific structural and electronic requirements of the target protein and the desired physicochemical properties of the final compound.

References

A Comparative Analysis of Methoxycyclobutane Synthesis: A Guide to Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel chemical entities requires a thorough understanding of not only the desired reaction but also the potential formation of byproducts. This guide provides a comparative analysis of two common methods for the synthesis of methoxycyclobutane: the Williamson ether synthesis and the alkoxymercuration-demercuration reaction. A key focus is placed on the expected byproduct profiles of each route, supported by detailed experimental protocols and a logical workflow for byproduct analysis.

Comparison of Synthetic Routes and Potential Byproducts

The choice of synthetic route for this compound can significantly impact the purity of the final product. The Williamson ether synthesis, a classic S\textsubscript{N}2 reaction, and the alkoxymercuration-demercuration, an electrophilic addition reaction, proceed through different mechanisms, leading to distinct byproduct profiles.

Synthesis Method Primary Reactants Expected Byproducts Primary Mechanism of Byproduct Formation
Williamson Ether Synthesis Sodium cyclobutoxide and a methyl halide (e.g., methyl iodide) OR Sodium methoxide (B1231860) and a cyclobutyl halide (e.g., cyclobutyl bromide)Cyclobutene (B1205218), Dicyclobutyl ether (if cyclobutyl halide is used), Unreacted starting materialsE2 Elimination, S\textsubscript{N}2 reaction with unreacted starting material
Alkoxymercuration-Demercuration Cyclobutene, Methanol, Mercury(II) acetate (B1210297), Sodium borohydride (B1222165)Cyclobutanol (B46151), Di-cyclobutylmercury compounds (trace), Unreacted starting materialsIncomplete reduction, side reactions of the organomercury intermediate

The Williamson ether synthesis is susceptible to a competing E2 elimination reaction, particularly when a secondary alkyl halide like cyclobutyl bromide is used.[1][2][3] This elimination pathway leads to the formation of cyclobutene as a significant byproduct. The alkoxymercuration-demercuration method is designed to avoid carbocation rearrangements, which can be a source of byproducts in other acid-catalyzed ether syntheses.[4][5] However, incomplete reduction of the organomercury intermediate can lead to the formation of cyclobutanol.

Experimental Protocols

Williamson Ether Synthesis of this compound

This protocol is adapted from general procedures for the Williamson ether synthesis.[6]

Materials:

  • Cyclobutanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methyl iodide (CH\textsubscript{3}I)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Glassware for inert atmosphere reactions

Procedure:

  • A flame-dried round-bottom flask is charged with sodium hydride (1.2 equivalents) under an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

  • A solution of cyclobutanol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride. The reaction mixture is stirred at 0 °C for 30 minutes to allow for the formation of the sodium cyclobutoxide.

  • Methyl iodide (1.1 equivalents) is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is carefully quenched by the dropwise addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation to isolate this compound.

Alkoxymercuration-Demercuration Synthesis of this compound

This protocol is based on general procedures for the alkoxymercuration-demercuration of alkenes.[4][7]

Materials:

  • Cyclobutene

  • Methanol

  • Mercury(II) acetate (Hg(OAc)\textsubscript{2})

  • Sodium borohydride (NaBH\textsubscript{4})

  • 3 M Sodium hydroxide (B78521) solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of mercury(II) acetate (1.0 equivalent) in methanol, cyclobutene (1.1 equivalents) is added at room temperature. The reaction mixture is stirred for 1 hour.

  • A solution of 3 M sodium hydroxide is then added, followed by the slow, portion-wise addition of sodium borohydride (0.5 equivalents).

  • The reaction mixture is stirred for an additional 2 hours at room temperature.

  • The mixture is then filtered to remove the precipitated mercury.

  • The filtrate is extracted three times with diethyl ether.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed by distillation.

  • The crude product is purified by fractional distillation.

Analysis of Byproducts

A systematic approach is crucial for the identification and quantification of byproducts in the synthesis of this compound. The following workflow outlines a general strategy for byproduct analysis.

Byproduct_Analysis_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Byproduct Analysis cluster_optimization Process Optimization Synthesis Perform Synthesis (Williamson or Alkoxymercuration) Crude_Analysis Analyze Crude Product (GC-MS, ¹H NMR) Synthesis->Crude_Analysis Purification Purify Product (Distillation, Chromatography) Crude_Analysis->Purification Byproduct_Isolation Isolate Byproducts (if necessary) Crude_Analysis->Byproduct_Isolation Quantification Quantify Product and Byproducts (GC, qNMR) Purification->Quantification Byproduct_Characterization Characterize Byproducts (NMR, MS, IR) Byproduct_Isolation->Byproduct_Characterization Optimization Optimize Reaction Conditions (Temperature, Reactant Ratios, etc.) Quantification->Optimization Iterate for Higher Purity

References

A Comparative Guide to the Spectroscopic Data of Cyclobutane Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for various cyclobutane (B1203170) ethers, offering a valuable resource for the identification and characterization of these compounds. The information presented is collated from publicly available literature and databases, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to Spectroscopic Characterization of Cyclobutane Ethers

Cyclobutane ethers are a class of organic compounds characterized by a four-membered cyclobutane ring attached to an ether functional group. The strained nature of the cyclobutane ring and the presence of the ether oxygen atom impart distinct spectroscopic features that are crucial for their structural elucidation. This guide aims to summarize and compare these features across a selection of cyclobutane ethers, providing a baseline for researchers working with these and related molecules.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of cyclobutane ethers. This data has been extracted from various sources and is presented to facilitate comparison.

¹H NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Assignment
1-Ethoxy-1-methylcyclobutane -Data not available in a comprehensive, citable format.
Ethyl 1-ethoxycyclobutanecarboxylate -Data not available in a comprehensive, citable format.
3-Methoxycyclobutanone CDCl₃4.10 (quint, J = 7.5 Hz, 1H, CH-O), 3.4-3.2 (m, 2H, CH₂), 3.25 (s, 3H, OCH₃), 3.0-2.8 (m, 2H, CH₂)
¹³C NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) ppm
1-Ethoxy-1-methylcyclobutane -Data not available in a comprehensive, citable format.
Ethyl 1-ethoxycyclobutanecarboxylate -Data not available in a comprehensive, citable format.
3-Methoxycyclobutanone CDCl₃207.0 (C=O), 75.0 (CH-O), 56.0 (OCH₃), 52.0 (CH₂)
IR Spectroscopic Data
CompoundMediumKey Absorption Bands (cm⁻¹)
1-Ethoxy-1-methylcyclobutane Vapor Phase2970, 2930, 2870 (C-H stretch), 1100 (C-O stretch)
Ethyl 1-ethoxycyclobutanecarboxylate -Data not available in a comprehensive, citable format.
3-Methoxycyclobutanone -~2950 (C-H stretch), 1785 (C=O stretch, characteristic for cyclobutanone), ~1100 (C-O stretch)
Mass Spectrometry Data
CompoundIonization MethodKey Fragment Ions (m/z)
1-Ethoxy-1-methylcyclobutane Electron Ionization (EI)114 (M+), 99, 86, 71, 58, 45, 29
Ethyl 1-ethoxycyclobutanecarboxylate -Data not available in a comprehensive, citable format.
3-Methoxycyclobutanone -Data not available in a comprehensive, citable format.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and comparison. While specific parameters can vary between instruments and laboratories, the following outlines general methodologies for the techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy [1]

  • Sample Preparation : Typically, 5-10 mg of the analyte is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).[1]

  • Instrumentation : High-field NMR spectrometers (e.g., 300, 400, or 500 MHz for ¹H NMR) are commonly used to acquire spectra.

  • ¹H NMR Acquisition : Standard pulse sequences are used. Key parameters include spectral width, acquisition time, relaxation delay, and the number of scans.

  • ¹³C NMR Acquisition : Proton-decoupled pulse sequences are generally employed to obtain singlets for each unique carbon atom. A greater number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[1]

  • Data Processing : The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phasing and baseline correction.

Infrared (IR) Spectroscopy [1]

  • Sample Preparation : For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples are often analyzed as a KBr pellet or a mull (e.g., Nujol). Gaseous samples can be analyzed in a gas cell.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument.

  • Data Acquisition : The sample is scanned over the mid-infrared region (typically 4000-400 cm⁻¹).[1] Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis : The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to specific functional groups.

Mass Spectrometry (MS)

  • Sample Introduction : The sample can be introduced directly into the ion source or, more commonly, as the effluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization : Electron Ionization (EI) is a common technique for volatile compounds, which often leads to extensive fragmentation. Softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can be used to preserve the molecular ion.

  • Mass Analysis : A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and ion trap.

  • Data Analysis : The mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel cyclobutane ether.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of Cyclobutane Ethers cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of Cyclobutane Ether Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (EI, CI, HRMS) Purification->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Determination Structure Determination Data_Integration->Structure_Determination Final_Report Final_Report Structure_Determination->Final_Report Final Report

References

A Researcher's Guide to Assessing Stereochemical Purity of Chiral Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemical purity is a critical step in the synthesis and characterization of chiral cyclobutane (B1203170) derivatives. These structures are integral to numerous biologically active molecules, and their enantiomeric composition can significantly impact pharmacological activity and safety. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols to aid in method selection and implementation.

The principal methods for assessing the stereochemical purity of chiral cyclobutane derivatives include chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, and Circular Dichroism (CD) spectroscopy. Each technique offers distinct advantages and is suited to different analytical challenges.

Comparative Analysis of Analytical Techniques

The choice of analytical method depends on factors such as the volatility and thermal stability of the analyte, the required accuracy and sensitivity, and the availability of instrumentation.[1] Chiral chromatography, including HPLC and GC, is often considered the gold standard for the quantitative determination of enantiomeric purity due to its high resolution and accuracy.[2] NMR spectroscopy provides a powerful alternative, particularly for rapid analysis and when chromatographic methods are challenging to develop.[2] Circular dichroism is a specialized technique primarily used for determining the absolute configuration of chiral molecules.[2]

Technique Principle Advantages Disadvantages Typical Resolution (Rs) Limit of Detection (LOD) / Limit of Quantification (LOQ)
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).[3]Wide applicability to non-volatile compounds, room temperature operation minimizes racemization, high resolution and accuracy.[1]Can be time-consuming to develop methods, requires screening of various CSPs and mobile phases.[4]> 1.5 (baseline separation) is achievable.[5]LOD: ~0.74 ng/mL, LOQ: ~2.2 ng/mL (compound dependent).[6]
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.[7]High efficiency, sensitivity, and speed for volatile and thermally stable compounds.[1][8]Requires analyte to be volatile and thermally stable, derivatization may be necessary which adds a step and potential for error.[1]High resolution is common, with selectivity values (α) often > 1.1.[8]Generally offers very low detection limits.[9]
NMR Spectroscopy Use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce chemical shift differences between enantiomers.[2]Rapid analysis, provides structural information, can be performed directly in an NMR tube.[2]Lower sensitivity compared to chromatographic methods, may require derivatization, accuracy can be limited by peak overlap.Not applicable (separation is spectral).Higher than chromatographic methods.
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light by chiral molecules.[2]Highly sensitive to changes in stereochemistry, can determine absolute configuration by comparison with theoretical calculations.[10]Not a separative technique, requires a chromophore near the stereocenter, quantitative analysis of enantiomeric excess can be less precise than chromatography.Not applicable.Dependent on the molar absorptivity and the magnitude of the CD signal.

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible results. Below are representative protocols for the key techniques discussed.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of a chiral cyclobutane derivative.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H)

Mobile Phase:

  • A mixture of n-hexane and isopropanol (B130326) is a common choice for normal-phase separations. The exact ratio requires optimization. For example, n-Hexane/Isopropanol (90:10, v/v).

Procedure:

  • Sample Preparation: Dissolve a small, accurately weighed amount of the cyclobutane derivative in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm (or a suitable wavelength for the analyte)

  • Injection: Inject 10 µL of the sample solution onto the column.

  • Data Analysis: Identify the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess (% ee) using the following formula: % ee = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100

Chiral Gas Chromatography (GC)

Objective: To determine the enantiomeric ratio of a volatile chiral cyclobutane derivative.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., based on cyclodextrin (B1172386) derivatives like Chirasil-β-Dex)[1]

Procedure:

  • Sample Preparation: If the analyte is not sufficiently volatile, derivatization to a more volatile ester or ether may be required.[1] Dissolve the sample (or derivatized sample) in a suitable solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a low enough temperature to resolve early eluting peaks (e.g., 60 °C), then ramp to a higher temperature to elute the analytes (e.g., increase by 5 °C/min to 180 °C).

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection: Inject 1 µL of the sample solution.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomer peaks as described for HPLC.

NMR Spectroscopy using a Chiral Derivatizing Agent (Mosher's Acid Method)

Objective: To determine the enantiomeric excess and absolute configuration of a chiral cyclobutanol (B46151) derivative.[11]

Materials:

  • (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-Mosher's acid) chloride

  • (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-Mosher's acid) chloride

  • The chiral cyclobutanol

  • Anhydrous pyridine

  • Deuterated chloroform (B151607) (CDCl3)

  • NMR spectrometer

Procedure:

  • Esterification:

    • In two separate, dry NMR tubes, place approximately 1-2 mg of the chiral cyclobutanol.

    • To one tube, add a slight excess of (R)-Mosher's acid chloride and a few drops of anhydrous pyridine.

    • To the second tube, add a slight excess of (S)-Mosher's acid chloride and a few drops of anhydrous pyridine.

    • Allow the reactions to proceed to completion (typically monitored by TLC or NMR).

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both diastereomeric ester samples in CDCl₃.

  • Data Analysis:

    • Enantiomeric Excess: For a non-racemic sample, the integration of corresponding protons in the two diastereomers in a single spectrum will be unequal. The ratio of the integrals directly corresponds to the enantiomeric ratio.

    • Absolute Configuration: Compare the chemical shifts (δ) of protons in the (R)-Mosher ester (δR) and the (S)-Mosher ester (δS). Calculate the difference Δδ = δS - δR for various protons in the molecule. A consistent pattern of positive and negative Δδ values can be used to assign the absolute configuration based on the established Mosher's method model.[11][12]

Vibrational Circular Dichroism (VCD) Spectroscopy

Objective: To determine the absolute configuration of a chiral cyclobutane derivative.[10]

Instrumentation:

  • VCD spectrometer

Procedure:

  • Sample Preparation: Dissolve the enantiomerically enriched cyclobutane derivative in a suitable solvent (e.g., CDCl₃) at a concentration that gives a good signal-to-noise ratio (typically 0.05-0.1 M).[2]

  • Spectral Acquisition: Acquire the experimental VCD and infrared (IR) spectra of the sample.

  • Computational Modeling:

    • Perform quantum chemical calculations (e.g., using Density Functional Theory - DFT) to predict the theoretical VCD and IR spectra for one of the enantiomers (e.g., the R-enantiomer).

  • Spectral Comparison:

    • Compare the experimental VCD spectrum with the calculated VCD spectrum of the R-enantiomer and its mirror image (which represents the S-enantiomer).

    • A good match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.[10]

Visualizing Workflows and Logical Relationships

To further aid in the selection and implementation of these techniques, the following diagrams illustrate the typical workflows and the logical process for choosing an appropriate method.

experimental_workflow_hplc_gc cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep Dissolve/Derivatize Cyclobutane Derivative hplc_gc Inject into Chiral HPLC or GC prep->hplc_gc separation Enantiomeric Separation on Chiral Column hplc_gc->separation detection Detection (UV or FID) separation->detection integration Peak Integration detection->integration calculation Calculate % ee integration->calculation

Chromatographic Analysis Workflow

experimental_workflow_nmr cluster_derivatization Derivatization cluster_nmr NMR Analysis cluster_analysis Data Analysis react React Cyclobutanol with (R)- and (S)-Mosher's Acid Chloride acquire Acquire 1H NMR Spectra of Diastereomers react->acquire integrate Integrate Peaks to Determine Diastereomeric Ratio acquire->integrate compare Compare Chemical Shifts (Δδ) for Absolute Configuration acquire->compare

NMR Analysis Workflow (Mosher's Method)

method_selection_logic start Start: Chiral Cyclobutane Derivative question1 Is the primary goal quantitative % ee determination? start->question1 question2 Is the compound volatile and thermally stable? question1->question2 Yes question3 Is rapid analysis or structural confirmation needed? question1->question3 No hplc Chiral HPLC question2->hplc No gc Chiral GC question2->gc Yes question4 Is the primary goal absolute configuration? question3->question4 No nmr NMR with Chiral Auxiliary question3->nmr Yes question4->hplc No, consider chromatographic methods vcd VCD Spectroscopy question4->vcd Yes

Method Selection Logic Diagram

References

A Comparative Guide to Validating Reaction Mechanisms for Methoxycyclobutane Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of proposed reaction mechanisms for the formation of methoxycyclobutane, a key structural motif in medicinal chemistry. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to assist researchers in selecting and validating synthetic routes for this and related compounds.

Introduction

The cyclobutane (B1203170) ring is a valuable scaffold in drug design, offering a unique three-dimensional geometry that can impart desirable pharmacokinetic and pharmacodynamic properties. This compound, as a simple substituted cyclobutane, serves as a fundamental model for understanding the synthesis and reactivity of this important class of molecules. The validation of its formation mechanisms is crucial for the development of robust and efficient synthetic strategies. This guide explores two primary mechanistic pathways for the synthesis of this compound: the Williamson ether synthesis and the acid-catalyzed addition of methanol (B129727) to cyclobutene (B1205218), along with a potential alternative involving a [2+2] cycloaddition.

Reaction Mechanisms and Supporting Data

Two principal reaction mechanisms are commonly considered for the synthesis of this compound. The selection of a particular route can significantly impact yield, purity, and the formation of side products.

Williamson Ether Synthesis: An S_N2 Pathway

The Williamson ether synthesis provides a classic and versatile method for preparing ethers. In the context of this compound, this involves the reaction of a cyclobutyl derivative with a methoxide (B1231860) source. A common approach is the reaction of cyclobutyl tosylate with sodium methoxide.

Proposed Mechanism: This reaction is expected to proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. The methoxide ion acts as a nucleophile, attacking the carbon atom bearing the tosylate leaving group.

However, a competing elimination (E2) pathway can also occur, leading to the formation of cyclobutene as a significant byproduct. The ratio of substitution to elimination is highly dependent on the reaction conditions.

Experimental Data:

Reactant 1Reactant 2SolventMajor Product(s)Minor Product(s)Reference
Cyclobutyl TosylateSodium MethoxideMethanolCyclobutene (E2)This compound (S_N2)[1]
Cyclobutyl TosylateSodium MethoxideAprotic Solvent (e.g., DMSO, DMF)This compound (S_N2)Cyclobutene (E2)General Principle

Spectroscopic Data for Product Validation:

  • GC-MS: The mass spectrum of this compound would show a molecular ion peak (M+) at m/z = 86.[2]

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the methoxy (B1213986) protons (~3.3 ppm) and multiplets for the cyclobutyl protons.

  • ¹³C NMR: The carbon NMR spectrum would display a signal for the methoxy carbon (~55-60 ppm) and signals for the carbons of the cyclobutane ring.

Acid-Catalyzed Addition of Methanol to Cyclobutene: An Electrophilic Addition

Another viable route to this compound is the acid-catalyzed addition of methanol to cyclobutene. This reaction proceeds through an electrophilic addition mechanism.

Proposed Mechanism: The reaction is initiated by the protonation of the cyclobutene double bond by an acid catalyst, forming a secondary cyclobutyl carbocation. This carbocation is then attacked by methanol, which acts as a nucleophile. Subsequent deprotonation of the resulting oxonium ion yields this compound.

Experimental Data:

Specific experimental data for the acid-catalyzed addition of methanol to cyclobutene is not extensively documented. However, the mechanism is well-established for other alkenes.[3][4] The reaction is expected to follow Markovnikov's rule, although in the case of the symmetrical cyclobutene, this is not a factor. Rearrangements of the carbocation intermediate are possible but less likely with the relatively stable cyclobutyl cation.

Reactant 1Reactant 2CatalystProductPotential Side Products
CyclobuteneMethanolH₂SO₄ (catalytic)This compoundDicyclobutyl ether (from reaction of cyclobutanol (B46151) impurity with cyclobutene)
Alternative Mechanism: [2+2] Cycloaddition

A potential, though less explored, alternative for the direct synthesis of the this compound skeleton is the [2+2] cycloaddition of methyl vinyl ether with ethylene (B1197577).

Proposed Mechanism: This reaction would involve the concerted or stepwise formation of the cyclobutane ring from the two alkene components, typically promoted by photochemical or thermal conditions.

Experimental Data:

Experimental Protocols

Detailed experimental procedures are essential for the reproducibility and validation of these reaction mechanisms.

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is a two-step procedure involving the preparation of cyclobutyl tosylate followed by its reaction with sodium methoxide.

Part A: Synthesis of Cyclobutyl Tosylate from Cyclobutanol

  • Materials: Cyclobutanol, pyridine (B92270), p-toluenesulfonyl chloride, diethyl ether, hydrochloric acid, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve cyclobutanol (1.0 eq) in pyridine in a round-bottom flask fitted with a stirrer and cool to 0 °C in an ice bath.

    • Slowly add p-toluenesulfonyl chloride (1.05 eq) in portions, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

    • Pour the mixture into a mixture of concentrated hydrochloric acid and ice water.

    • Extract the aqueous layer with three portions of diethyl ether.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield cyclobutyl tosylate as an oil.

Part B: Reaction of Cyclobutyl Tosylate with Sodium Methoxide

  • Materials: Cyclobutyl tosylate, sodium methoxide, anhydrous methanol (or a suitable aprotic solvent like DMSO).

  • Procedure:

    • Prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the cyclobutyl tosylate (1.0 eq) dropwise to the stirred sodium methoxide solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation to obtain this compound.

Protocol 2: Synthesis of this compound via Acid-Catalyzed Addition

This protocol involves the direct addition of methanol to cyclobutene.

  • Materials: Cyclobutene, anhydrous methanol, concentrated sulfuric acid.

  • Procedure:

    • In a flask cooled in an ice bath, dissolve cyclobutene in an excess of anhydrous methanol.

    • Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction by GC-MS.

    • Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

    • Extract the product with diethyl ether.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent by distillation, and if necessary, purify the resulting this compound by further distillation.

Visualizing the Mechanisms

Diagrams of the proposed signaling pathways provide a clear visual representation of the chemical transformations.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Cyclobutyl_Tosylate Cyclobutyl Tosylate Transition_State_SN2 SN2 Transition State Cyclobutyl_Tosylate->Transition_State_SN2 Transition_State_E2 E2 Transition State Cyclobutyl_Tosylate->Transition_State_E2 Methoxide Sodium Methoxide (NaOCH₃) Methoxide->Transition_State_SN2 SN2 Attack Methoxide->Transition_State_E2 E2 Elimination This compound This compound (SN2 Product) Cyclobutene Cyclobutene (E2 Product) Transition_State_SN2->this compound Transition_State_E2->Cyclobutene Acid_Catalyzed_Addition cluster_reactants Reactants Cyclobutene Cyclobutene Carbocation Cyclobutyl Carbocation Cyclobutene->Carbocation Protonation Methanol Methanol (CH₃OH) Oxonium_Ion Oxonium Ion Intermediate Methanol->Oxonium_Ion H+ H⁺ (Catalyst) H+->Carbocation Carbocation->Oxonium_Ion Nucleophilic Attack This compound This compound Oxonium_Ion->this compound Deprotonation

References

Methoxycyclobutane Moieties: A Comparative Guide to Enhancing Metabolic Stability in Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the metabolic stability of drug candidates is a critical step in the journey from discovery to clinical application. The rate at which a compound is metabolized significantly impacts its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comprehensive comparison of the metabolic stability of compounds containing a methoxycyclobutane group against those with other common alkyl ether moieties, supported by experimental data and detailed protocols.

The strategic incorporation of various alkyl ether groups is a common tactic in medicinal chemistry to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug molecule. Among these, the this compound group has emerged as a promising option for enhancing metabolic stability. This guide will delve into the quantitative data that supports this assertion, comparing it with alternatives such as methoxy, ethoxy, and isopropoxy groups.

Comparative Metabolic Stability: A Quantitative Look

The metabolic stability of a compound is typically evaluated in vitro using liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism.[1] The key parameters measured are the half-life (t½), the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which represents the inherent capacity of the liver to metabolize a drug.[2] A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.[2]

Compound/ModificationMoietyHalf-life (t½) in MLM (min)Intrinsic Clearance (CLint) in MLM (μL/min/mg protein)
Reference Compound Methoxymethyl2.2643
Analog 1 Ethoxy--
Analog 2 Isopropoxy-345
Analog 3 Cyclopropoxy--
Analog 4 Isopropoxy (on a different scaffold position)4.3330

Data extracted from Xing et al. (2021). Note: The study did not provide all data points for a direct comparison on the same parent scaffold.

The data, while incomplete for a direct comparison, suggests that moving from a simple methoxymethyl group to a bulkier isopropoxy group can lead to a significant improvement in metabolic stability, as evidenced by the reduced intrinsic clearance. General findings in medicinal chemistry suggest that the introduction of a cyclobutane (B1203170) ring can also enhance metabolic stability.[3][4] This is often attributed to the rigid, puckered structure of the cyclobutane ring, which can shield adjacent metabolically liable sites from enzymatic attack.[3]

The "Metabolic Switching" Phenomenon

It is crucial for researchers to be aware of "metabolic switching." When a metabolically weak spot in a molecule is blocked or modified to improve stability, metabolism may shift to another, previously less favored, site on the molecule. Therefore, a comprehensive metabolite identification study should be conducted alongside stability assays to understand the full metabolic profile of a new chemical entity.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting and reproducing metabolic stability data. The following is a typical protocol for a liver microsomal stability assay.

Liver Microsomal Stability Assay Protocol

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance in the presence of liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Positive control compounds (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound and positive controls (e.g., 10 mM in DMSO).

    • Prepare working solutions by diluting the stock solutions in phosphate buffer to the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be kept low (typically ≤ 0.5%) to avoid inhibiting enzymatic activity.

    • On the day of the experiment, thaw the pooled human liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

    • Add the working solution of the test compound or positive control to the wells containing the microsomal suspension.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard). The 0-minute time point serves as the initial concentration control.

  • Sample Processing and Analysis:

    • After quenching, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • The slope of the linear portion of this plot gives the rate constant of elimination (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL)

Visualizing the Metabolic Landscape

To provide a clearer understanding of the processes involved, the following diagrams illustrate the key metabolic pathways and the experimental workflow.

Metabolic_Pathway cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Drug Drug CYP450_Enzymes Cytochrome P450 Enzymes Drug->CYP450_Enzymes Oxidation, Reduction, Hydrolysis Oxidized_Metabolite Oxidized, Reduced, or Hydrolyzed Metabolite CYP450_Enzymes->Oxidized_Metabolite Conjugation_Enzymes Conjugation Enzymes (e.g., UGTs, SULTs) Oxidized_Metabolite->Conjugation_Enzymes Conjugation Conjugated_Metabolite Conjugated Metabolite (more water-soluble) Conjugation_Enzymes->Conjugated_Metabolite Excretion Excretion Conjugated_Metabolite->Excretion

Key drug metabolism pathways.

Experimental_Workflow Preparation 1. Preparation of Reagents (Compound, Microsomes, NADPH) Incubation 2. Incubation at 37°C Preparation->Incubation Quenching 3. Reaction Quenching (Time Points) Incubation->Quenching Sample_Processing 4. Protein Precipitation & Centrifugation Quenching->Sample_Processing Analysis 5. LC-MS/MS Analysis Sample_Processing->Analysis Data_Analysis 6. Data Analysis (t½ and CLint Calculation) Analysis->Data_Analysis

Liver microsomal stability assay workflow.

Conclusion

The selection of an appropriate alkyl ether moiety is a critical decision in drug design, with significant implications for the metabolic stability and overall pharmacokinetic profile of a compound. While direct comparative data for this compound is limited, the available evidence for related cycloalkyl ethers, coupled with general medicinal chemistry principles, suggests that the this compound group can be a valuable tool for enhancing metabolic stability. The rigid and sterically hindering nature of the cyclobutane ring can effectively shield metabolically labile sites, leading to a longer half-life and lower clearance. Researchers are encouraged to utilize the detailed experimental protocols provided in this guide to generate robust and comparable data for their specific compounds of interest, enabling informed decisions in the lead optimization process.

References

Safety Operating Guide

Proper Disposal of Methoxycyclobutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from analogous compounds such as methoxycyclopentane, methoxycyclobutane should be treated as a hazardous substance. It is likely to be a flammable liquid and may cause skin and eye irritation. Therefore, strict adherence to safety precautions is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact.
Eye/Face Protection Safety glasses with side-shields or tightly fitting chemical safety goggles. A face shield is recommended if there is a risk of splashing.[1]To protect eyes from splashes and vapors.
Skin and Body Protection A laboratory coat is mandatory. For larger quantities or in case of a spill, chemical-resistant coveralls or an apron may be necessary.[1]To prevent contamination of personal clothing and skin.
Respiratory Protection Handle in a well-ventilated area, preferably within a chemical fume hood.To avoid inhalation of potentially harmful vapors.

Step-by-Step Disposal Protocol

Direct disposal of this compound into the sanitary sewer or general trash is strictly prohibited.[1] The only approved method of disposal is through a licensed hazardous waste management service. The following protocol outlines the steps for preparing the waste for collection.

  • Waste Identification and Segregation:

    • Characterize the waste: Determine if the this compound to be disposed of is in a pure form, a solution, or mixed with other chemical waste.

    • Segregate waste streams: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[1] It should be collected in a dedicated, properly labeled waste container.[2]

  • Containerization:

    • Select an appropriate container: Use a clean, chemically compatible container with a secure, sealable lid. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

    • Label the container: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and the approximate quantity of the waste.

  • Storage:

    • Secure storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][2]

    • This area should be secure, well-ventilated, and away from incompatible materials.[3] The container should be kept in secondary containment to mitigate potential leaks.

  • Waste Pickup and Disposal:

    • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies, contact your Environmental Health and Safety department to schedule a waste pickup.[2]

    • Provide documentation: Be prepared to provide your EHS department with the chemical name and approximate quantity of the waste.[2]

    • Professional disposal: Your institution's EHS department will arrange for the final disposal of the chemical waste through a licensed hazardous waste disposal company.[2] The most common method for organic chemical waste is high-temperature incineration in a permitted facility.[2]

Spill Management Protocol

In the event of a this compound spill, immediate action is necessary to contain the material and prevent exposure.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Don PPE: Before addressing the spill, put on the appropriate personal protective equipment, including gloves, goggles, and a lab coat.[1]

  • Containment: For liquid spills, absorb the material with an inert substance such as vermiculite, sand, or a commercial absorbent.[3] Work from the outside of the spill inward to prevent spreading.

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste and disposed of accordingly.[3]

  • Reporting: Report the spill to your supervisor and your institution's EHS department.[1]

Disposal Workflow for this compound

cluster_prep Waste Preparation cluster_storage On-Site Storage cluster_disposal Final Disposal A Characterize and Segregate Waste B Select and Label a Compatible Container A->B C Transfer Waste to Container B->C D Store in Designated Satellite Accumulation Area C->D E Ensure Secondary Containment D->E F Contact EHS for Waste Pickup E->F G Provide Waste Documentation F->G H Professional Disposal via Licensed Vendor G->H spill Spill Occurs spill_response Follow Spill Management Protocol spill->spill_response spill_response->C Collect Contaminated Materials

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling methoxycyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your trusted resource for ensuring laboratory safety and proper chemical handling.

This guide provides immediate, essential safety protocols and logistical plans for handling methoxycyclobutane. In the absence of a specific Safety Data Sheet (SDS), this compound must be treated as hazardous, adopting a conservative, risk-based approach to ensure personnel safety. The following procedures are based on guidelines for handling structurally similar chemicals and general best practices for laboratory safety.

Hazard Assessment and Personal Protective Equipment (PPE)

Given that this compound is a cyclic ether, it should be considered flammable and potentially harmful if swallowed, causing skin and eye irritation. All handling of the compound and its solutions must be conducted within a certified chemical fume hood to minimize inhalation risk.

Table 1: Personal Protective Equipment (PPE) for this compound

Exposure Route Required PPE Rationale & Specifications
Dermal (Skin) Contact Double Gloving Use nitrile or neoprene gloves as the inner layer, with a second pair of nitrile gloves as the outer layer. Change the outer glove immediately upon contamination.[1]
Chemical-Resistant Lab Coat A fully buttoned, long-sleeved lab coat is required. For procedures with a high risk of contamination, consider a disposable gown over the lab coat.[1]
Full Coverage Wear long pants and closed-toe shoes to ensure no skin is exposed.[1]
Ocular (Eye) Contact Safety Goggles ANSI Z87.1-compliant chemical splash goggles are mandatory to protect against splashes, vapors, and fine particles.[1][2]
Face Shield Wear a full-face shield over safety goggles when there is a significant risk of splashes or explosions, such as when handling larger quantities or during vigorous reactions.[1]
Inhalation Chemical Fume Hood All manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood.[1]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound during typical laboratory operations.

1. Preparation:

  • Ensure the chemical fume hood is certified and functioning correctly.

  • Cover the work surface within the fume hood with disposable absorbent liners.[1]

  • Assemble all necessary equipment (e.g., spatulas, weigh paper, vials, solvents) inside the hood before starting.[1]

  • Don all required PPE as specified in Table 1.

2. Weighing the Compound:

  • Perform this task in a fume hood.[1]

  • Use dedicated, clearly labeled spatulas and equipment.[1]

  • Handle the container with care to avoid generating airborne dust or vapors.[1]

3. Solution Preparation:

  • Slowly add the solvent to the solid to avoid splashing.

  • Ensure the container is properly sealed before mixing.

4. Post-Handling Decontamination:

  • Wipe down all surfaces inside the fume hood with an appropriate solvent (e.g., 70% ethanol).[1]

  • Carefully wipe the exterior of the primary container and solution vials before removing them from the hood.[1]

  • Dispose of all contaminated disposable materials (e.g., gloves, weigh paper, liners) as hazardous waste.[1]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.[1]

Solid Waste:

  • Collect all contaminated solid materials, including used PPE, weigh paper, and absorbent liners, in a dedicated, sealed, and clearly labeled hazardous waste bag or container.[1][3]

Liquid Waste:

  • Collect all liquid waste containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container.

  • Do not pour any waste down the drain.[3]

Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

  • Dispose of the rinsed containers as directed by your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures: Chemical Spill Workflow

In the event of a chemical spill, follow the established emergency procedures. The workflow below outlines the necessary steps.

Spill_Response_Workflow cluster_0 Spill Occurs cluster_1 Immediate Actions cluster_2 Containment & Cleanup (if safe) cluster_3 Decontamination & Disposal Spill Chemical Spill Detected Alert Alert others in the area and evacuate if necessary Spill->Alert Assess Assess the spill size and potential hazards Alert->Assess DonPPE Don appropriate PPE Assess->DonPPE Contain Contain the spill with absorbent material DonPPE->Contain Neutralize Neutralize if applicable (consult SDS for similar compounds) Contain->Neutralize Collect Collect absorbed material into a hazardous waste container Neutralize->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste Decontaminate->Dispose Report Report the incident to the laboratory supervisor and EHS Dispose->Report

Caption: Workflow for handling a chemical spill of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.